molecular formula C18H14Cl2N2O2 B15581428 MMV008138

MMV008138

Cat. No.: B15581428
M. Wt: 361.2 g/mol
InChI Key: ZJDRIKAAFJMYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

inhibits apicoplast elongation;  structure in first source

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)

InChI Key

ZJDRIKAAFJMYGX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of MMV008138 in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Molecular Target of MMV008138: PfIspD

This compound exerts its antimalarial activity by targeting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of P. falciparum.[1][2][3] This pathway is responsible for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are crucial for parasite survival.[1][2][3] The MEP pathway is located in the parasite's apicoplast, a non-photosynthetic plastid-like organelle.[2][4] A key advantage of targeting this pathway is that it is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid biosynthesis, suggesting a low potential for on-target toxicity in the host.[1][5]

The specific stereoisomer of this compound responsible for this activity has been identified as the (1R,3S)-configured molecule.[4] This stereospecificity is reflected in both whole-cell parasite growth inhibition and direct inhibition of the recombinant PfIspD enzyme.[1]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is a critical metabolic route for the production of IPP and DMAPP. IspD is the third enzyme in this pathway, catalyzing the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][3] Inhibition of PfIspD by this compound disrupts this essential step, leading to the depletion of isoprenoid precursors and subsequent parasite death.[5]

MEP_Pathway cluster_pathway MEP Pathway in P. falciparum Apicoplast G3P Glyceraldehyde-3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS MEP MEP DXS->MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspD->CDP_ME IspE IspE CDP_ME->IspE MEcPP MEcPP IspE->MEcPP IspF IspF MEcPP->IspF HMBPP HMBPP IspF->HMBPP IspG IspG HMBPP->IspG IspH IspH IspG->IspH IPP_DMAPP IPP & DMAPP IspH->IPP_DMAPP Inhibitor This compound Inhibitor->IspD

Figure 1: The MEP Pathway and the Site of this compound Inhibition.

Quantitative Analysis of this compound Activity

The potency of this compound and its analogs has been quantified through both cell-based and enzyme-based assays. The data consistently demonstrates a strong correlation between the inhibition of P. falciparum growth and the inhibition of PfIspD, providing robust evidence for the on-target activity of the compound.

Table 1: In Vitro Activity of this compound and Analogs against P. falciparum and PfIspD
CompoundStereoisomerP. falciparum (Dd2) Growth Inhibition IC50 (nM)Recombinant PfIspD Inhibition IC50 (nM)Reference
This compound (1a) (1R,3S) 250 ± 50 44 ± 15 [1]
1bRacemic>10,000Not Determined[1]
1cRacemicWeak InhibitionNot Determined[1]
1eRacemicPotentNot Determined[1]
3aRacemic>10,000Not Determined[1]
(±)-11aRacemic>10,000Not Determined[1]
5a(1S,3R)Not PotentNot Determined[1]
ent-1a(1S,3R)Not PotentNot Determined[1]
ent-5a(1R,3S)Not PotentNot Determined[1]
Fosmidomycin-Potent~4% inhibition at 10 µM[1]

Data represents the mean ± standard error of the mean from at least two independent experiments.

Experimental Validation of the Mechanism of Action

The identification of PfIspD as the target of this compound was the result of a systematic series of experiments designed to first identify the affected metabolic pathway and subsequently pinpoint the specific enzyme.

Experimental Workflow

The workflow for elucidating the mechanism of action of this compound followed a logical progression from phenotypic screening to biochemical validation.

Experimental_Workflow cluster_workflow Target Deconvolution Workflow for this compound Phenotypic_Screen Phenotypic Screening (P. falciparum Growth Inhibition Assay) IPP_Rescue Metabolic Rescue (IPP Supplementation Assay) Phenotypic_Screen->IPP_Rescue Identifies MEP pathway inhibitors Biochemical_Assay Biochemical Validation (Recombinant PfIspD Inhibition Assay) IPP_Rescue->Biochemical_Assay Confirms MEP pathway target Genetic_Validation Genetic Validation (Resistant Mutant Generation and Sequencing) Biochemical_Assay->Genetic_Validation Pinpoints specific enzyme Conclusion Conclusion: This compound targets PfIspD Genetic_Validation->Conclusion

Figure 2: Experimental Workflow for the Target Identification of this compound.
Detailed Experimental Protocols

This assay is used to determine the in vitro potency of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., Dd2, a chloroquine-resistant strain) are maintained in continuous culture in human erythrocytes (2% hematocrit) in RPMI 1640 medium supplemented with Albumax, sodium bicarbonate, glucose, HEPES, hypoxanthine, and gentamicin.[6] Cultures are maintained at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).[6]

  • Assay Procedure:

    • Synchronized ring-stage parasites are seeded into 96-well plates at a starting parasitemia of ~0.5-1%.

    • The compound of interest is serially diluted and added to the wells.

    • Plates are incubated for 72 hours under the conditions described above.

    • Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I or PicoGreen).

    • Fluorescence is read on a plate reader, and the data is analyzed to determine the 50% inhibitory concentration (IC₅₀) by fitting to a dose-response curve.

This assay is a critical diagnostic tool to confirm if a compound targets the MEP pathway.

  • Principle: If a compound inhibits the MEP pathway, its growth-inhibitory effect should be reversed by the addition of exogenous IPP, the end-product of the pathway.[1][4]

  • Assay Procedure:

    • The P. falciparum growth inhibition assay is performed as described above.

    • A parallel set of plates is prepared where the culture medium is supplemented with a final concentration of 200 µM IPP.[4]

    • The IC₅₀ values in the presence and absence of IPP are compared. A significant rightward shift in the IC₅₀ curve in the presence of IPP indicates that the compound targets the MEP pathway. For this compound, parasite growth is rescued by IPP supplementation.[1][4]

This biochemical assay directly measures the inhibitory activity of a compound against the purified PfIspD enzyme.

  • Protein Expression and Purification: The gene encoding PfIspD is cloned into an expression vector (e.g., pBG1869) and expressed in E. coli.[1] The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA chromatography).

  • Enzymatic Assay:

    • The assay measures the conversion of MEP and CTP to CDP-ME.

    • The reaction is typically performed in a buffer containing HEPES, MgCl₂, DTT, and the substrates MEP and CTP.

    • The reaction is initiated by the addition of the purified PfIspD enzyme.

    • The reaction progress is monitored using a coupled enzyme assay or by direct detection of the products by methods such as HPLC.

    • To determine the IC₅₀, the assay is performed with varying concentrations of the inhibitor.

The generation of parasite strains resistant to a compound, followed by sequencing of the target gene, provides genetic validation of the mechanism of action.

  • Selection of Resistant Mutants: P. falciparum parasites are cultured in the presence of escalating concentrations of the compound over a prolonged period.[6]

  • Genotypic Analysis: Parasites that develop resistance are cloned, and their genomic DNA is isolated. The gene encoding the putative target (in this case, PfIspD) is sequenced to identify mutations that may confer resistance.[6] Studies have shown that parasites resistant to this compound harbor mutations in the PfIspD gene.[6]

Conclusion and Future Directions

References

The Molecular Target of MMV008138 in Malaria Parasites: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The antimalarial compound MMV008138, a potent inhibitor of Plasmodium falciparum growth, exerts its parasiticidal activity by specifically targeting the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) . This enzyme is a critical component of the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in malaria parasites. The MEP pathway is absent in humans, making IspD a highly attractive and selective target for novel antimalarial drug development. This document provides an in-depth technical overview of the target, mechanism of action, and key experimental data related to this compound.

Introduction

The emergence and spread of drug-resistant malaria parasites necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. The MEP pathway, housed within the parasite's apicoplast, is responsible for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. Isoprenoids are vital for various cellular processes, including protein prenylation, quinone biosynthesis, and dolichol synthesis. The absence of this pathway in the human host provides a therapeutic window for selective inhibition. This compound, a compound from the Malaria Box initiative, has been identified as a specific inhibitor of this pathway, with its molecular target now confirmed as IspD.[1][2][3][4][5][6]

The Target: Plasmodium falciparum IspD

PfIspD (EC 2.7.7.60) is the third enzyme in the MEP pathway and catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][5] Inhibition of this step blocks the entire downstream synthesis of essential isoprenoids, leading to parasite death. The active stereoisomer of this compound is the (1R,3S)-configured form.[7]

Mechanism of Action

This compound acts as an inhibitor of PfIspD. Studies have shown that the inhibition of parasite growth by this compound can be reversed by the supplementation of isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1][3] This chemical rescue confirms that the compound's mode of action is through the specific inhibition of this pathway. Further enzymatic assays with recombinant PfIspD have directly demonstrated the inhibitory activity of this compound on the enzyme.[1] The compound has been shown to be a non-competitive inhibitor with respect to CTP and an uncompetitive inhibitor with respect to MEP for some classes of IspD inhibitors, suggesting a potential allosteric binding site.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs.

Table 1: In Vitro Antiplasmodial Activity of this compound Stereoisomers

CompoundConfigurationP. falciparum (Dd2) IC50 (nM)Reference
This compound (4a)(1R,3S)250 ± 70[7]
5a(1S,3S)>10,000[7]
ent-4a(1S,3R)>10,000[7]
ent-5a(1R,3R)3,000[7]

Table 2: Enzymatic Inhibition of PfIspD by this compound

CompoundTarget EnzymeInhibitionReference
This compound (1a)PfIspD~95% inhibition at 10 µM[1]
Fosmidomycin (FOS)PfIspD~4% inhibition at 10 µM[1]

Experimental Protocols

Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay is a phenotypic screen used to identify compounds that target the MEP pathway.

  • P. falciparum Culture: Asexual blood stages of P. falciparum (e.g., Dd2 strain) are cultured in human erythrocytes at a defined parasitemia and hematocrit.

  • Compound Treatment: Parasites are treated with a serial dilution of the test compound (e.g., this compound) in 96-well plates.

  • IPP Supplementation: A parallel set of plates is treated with the same serial dilution of the compound in the presence of a rescuing concentration of IPP (typically 200 µM).

  • Growth Inhibition Measurement: After a 72-hour incubation period, parasite growth is quantified using a SYBR Green I-based fluorescence assay.

  • Data Analysis: The IC50 values are calculated for both conditions (with and without IPP). A significant rightward shift in the IC50 curve in the presence of IPP indicates that the compound targets the MEP pathway.[7]

Recombinant PfIspD Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PfIspD.

  • Protein Expression and Purification: The gene encoding PfIspD is cloned into an expression vector and the recombinant protein is expressed in E. coli and purified.

  • Enzymatic Reaction: The reaction is initiated by mixing recombinant PfIspD with its substrates, MEP and CTP, in a suitable buffer containing Mg2+.

  • Inhibitor Addition: The test compound is pre-incubated with the enzyme before the addition of substrates.

  • Detection of Product Formation: The production of pyrophosphate, a product of the IspD reaction, is measured using a commercially available pyrophosphate detection kit (e.g., EnzChek Phosphate and Pyrophosphate Assay Kits).[1] The assay couples the conversion of pyrophosphate to phosphate with a colorimetric or fluorometric readout.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in a DMSO control.

Signaling Pathways and Workflows

The Methylerythritol Phosphate (MEP) Pathway

The following diagram illustrates the MEP pathway in Plasmodium falciparum and the point of inhibition by this compound.

MEP_Pathway Pyruvate Pyruvate + GAP DXS DXS Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol (CDP-ME) IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 4-Diphosphocytidyl-2-C-methyl- D-erythritol 2-phosphate (CDP-MEP) IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) IspF->MEC IspG IspG MEC->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP + DMAPP IspH->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids This compound This compound This compound->IspD Inhibits

Caption: The MEP pathway in P. falciparum and inhibition of IspD by this compound.

Experimental Workflow for Target Identification

The following diagram outlines the logical workflow used to identify and validate the target of this compound.

Target_ID_Workflow Screening Phenotypic Screening (Malaria Box) Hit Identification of this compound Screening->Hit Rescue IPP Rescue Assay Hit->Rescue Hypothesis Hypothesis: MEP Pathway Inhibitor Rescue->Hypothesis EnzymeAssay Recombinant PfIspD Enzyme Inhibition Assay Hypothesis->EnzymeAssay Resistance Resistant Mutant Selection and Gene Sequencing Hypothesis->Resistance Validation Target Validation: IspD is the molecular target EnzymeAssay->Validation Confirmation Mutations in IspD confer resistance Resistance->Confirmation Confirmation->Validation

Caption: Logical workflow for the identification and validation of IspD as the target of this compound.

Conclusion

The collective evidence from phenotypic screening, chemical rescue experiments, enzymatic assays, and the analysis of resistant mutants provides a robust validation of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) as the molecular target of the antimalarial compound this compound in Plasmodium falciparum.[2] The essentiality of the MEP pathway in the parasite and its absence in humans underscores the therapeutic potential of IspD inhibitors. The detailed understanding of the interaction between this compound and PfIspD provides a solid foundation for the structure-based design of new, more potent analogs for the development of next-generation antimalarial drugs.

References

The Dual-Faceted Inhibition of the MEP Pathway by MMV008138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in the parasite's apicoplast, presents a compelling target as it is absent in humans. This technical guide provides an in-depth analysis of MMV008138, a potent antimalarial compound from the Malaria Box library, and its specific inhibition of the MEP pathway. We will delve into its mechanism of action, target identification, quantitative inhibitory data, and detailed experimental protocols relevant to its study.

Introduction: The MEP Pathway as an Antimalarial Target

Plasmodium falciparum, the deadliest species of malaria parasite, relies on the MEP pathway for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1] These molecules are vital for various cellular processes, including protein prenylation, quinone biosynthesis, and the formation of dolichols. The enzymes of the MEP pathway are therefore attractive targets for the development of new antimalarial drugs.

This compound: A Specific Inhibitor of IspD

This compound is a tetrahydro-β-carboline compound that has demonstrated potent activity against P. falciparum.[2] Initial studies revealed that its growth-inhibitory effects could be reversed by supplementation with IPP, suggesting a target within the MEP pathway.[1] Subsequent research definitively identified the molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[2][3] The active stereoisomer of this compound is the (1R,3S)-configured form.[3]

Mechanism of Action

This compound acts as a species-selective inhibitor of P. falciparum IspD (PfIspD).[3][4] By blocking the enzymatic activity of IspD, this compound prevents the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) into 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[3] This disruption of the MEP pathway leads to a depletion of essential isoprenoid precursors, ultimately resulting in parasite death. Notably, this compound does not inhibit the human ortholog of IspD, highlighting its potential for selective toxicity against the parasite.[3]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound and its analogs has been quantified through both parasite growth inhibition assays and direct enzymatic assays against recombinant PfIspD. A summary of key quantitative data is presented below.

Compound/AnalogTargetAssay TypeIC50 (nM)Parasite StrainReference
This compound ((1R,3S)-isomer) P. falciparumGrowth Inhibition250Dd2[4]
This compound ((1R,3S)-isomer) PfIspDEnzyme Inhibition44-[3][4]
MMV-08138 (active diastereomer) P. falciparumGrowth Inhibition110-[2]
MMV-08138 (active diastereomer) PfIspDEnzyme Inhibition7.0-[2]

Table 1: Inhibitory Concentrations (IC50) of this compound

EnzymeSubstrateKmkcat (s-1)Reference
PfIspDMEP12.0 ± 2.5 µM7.6 ± 0.6[3]
PfIspDCTP9.3 ± 2.5 µM11.7 ± 1.2[3]

Table 2: Kinetic Parameters of Recombinant PfIspD

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and its interaction with the MEP pathway.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • Human red blood cells (RBCs)

  • 96-well black microtiter plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include a drug-free control and a control with uninfected RBCs.

  • Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.

  • Add the parasite culture to each well of the 96-well plate.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add an equal volume of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant PfIspD Expression and Purification

This protocol describes the production of recombinant PfIspD for use in enzymatic assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the PfIspD gene fused to an affinity tag (e.g., 6x-His).

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20-50 mM imidazole).

  • Elution buffer (lysis buffer with 250-500 mM imidazole).

  • SDS-PAGE reagents.

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 3-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant PfIspD with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

PfIspD Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant PfIspD.

Materials:

  • Purified recombinant PfIspD.

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).

  • Test compound (e.g., this compound).

  • A method to detect the reaction product (pyrophosphate), such as a coupled enzymatic assay or a colorimetric/fluorometric pyrophosphate detection kit.

  • 96-well plate and plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, substrates (MEP and CTP at concentrations around their Km values), and the test compound.

  • Initiate the reaction by adding the purified PfIspD enzyme to each well.

  • Incubate the plate at 37°C for a set period, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Measure the amount of pyrophosphate produced using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Molecular Interactions and Experimental Logic

The Methylerythritol Phosphate (MEP) Pathway

The following diagram illustrates the enzymatic steps of the MEP pathway, highlighting the point of inhibition by this compound.

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-Phosphate G3P->DXS DXP 1-Deoxy-D-xylulose-5-phosphate DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate IspD IspD MEP->IspD CTP CTP CTP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol IspE IspE CDP_ME->IspE ATP1 ATP ATP1->IspE CDP_MEP CDP-ME-2-phosphate IspF IspF CDP_MEP->IspF CTP2 CTP CTP2->IspF MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate IspG IspG MEcPP->IspG HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP_DMAPP This compound This compound This compound->IspD

Figure 1: The MEP pathway and the inhibitory action of this compound on IspD.
Target Deconvolution Workflow for this compound

The following diagram outlines the logical workflow that was employed to identify IspD as the molecular target of this compound.

Target_Deconvolution cluster_phenotypic Phenotypic Screening & Validation cluster_target_id Target Identification cluster_biochemical Biochemical Validation A Phenotypic Screen (Malaria Box) B Identification of this compound (Potent Growth Inhibitor) A->B C Chemical Rescue Experiment (IPP Supplementation) B->C D Hypothesis: Target is in the MEP Pathway C->D E Generation of Resistant *P. falciparum* Lines D->E H Hypothesis: IspD is the Target F Whole-Genome Sequencing of Resistant Lines E->F G Identification of Mutations in the IspD Gene F->G G->H I Recombinant Expression and Purification of PfIspD H->I K Confirmation of Direct Inhibition of IspD J Enzyme Inhibition Assay (this compound vs. PfIspD) I->J J->K

Figure 2: Logical workflow for the target deconvolution of this compound.

Conclusion

This compound represents a promising lead compound for the development of a new class of antimalarial drugs. Its specific inhibition of PfIspD, a crucial enzyme in the essential MEP pathway, provides a clear mechanism of action and a strong rationale for its further optimization. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working on MEP pathway inhibitors and the broader field of antimalarial drug discovery. The species selectivity of this compound underscores the potential of targeting the MEP pathway to develop safe and effective therapies against malaria.

References

(1R,3S)-MMV008138: A Technical Guide to a Promising Antimalarial Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-MMV008138 is a potent, stereospecific inhibitor of the Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for the parasite's survival but absent in humans, making it an attractive target for novel antimalarial therapies. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of (1R,3S)-MMV008138, including detailed experimental protocols and data presented for easy reference.

Structure and Chemical Properties

(1R,3S)-MMV008138, with the IUPAC name (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a tetrahydro-β-carboline derivative. Its chemical structure is characterized by a tetracyclic core with two stereocenters at the C1 and C3 positions, determining its biological activity. The (1R,3S) configuration has been identified as the active stereoisomer.[1]

Table 1: Physicochemical Properties of (1R,3S)-MMV008138

PropertyValueSource
IUPAC Name (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acidInternal
CAS Number 1679333-73-3[2]
Molecular Formula C₁₈H₁₄Cl₂N₂O₂[3]
Molecular Weight 377.23 g/mol [3]
Predicted LogP 3.5[4]
pKa Data not available
Aqueous Solubility Data not available

Mechanism of Action: Targeting the MEP Pathway

(1R,3S)-MMV008138 exerts its antimalarial activity by specifically inhibiting the P. falciparum IspD enzyme.[1][5] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate, a key step in the MEP pathway.[1] Inhibition of this pathway disrupts the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to parasite death.[1] The MEP pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid synthesis, providing a basis for the selective toxicity of (1R,3S)-MMV008138 against the malaria parasite.[1]

MEP_Pathway MEP Pathway Inhibition by (1R,3S)-MMV008138 G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate DXR->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 4-Diphosphocytidyl-2-C-methyl- D-erythritol 2-phosphate IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF->MEcPP IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP Isopentenyl diphosphate IspH->IPP DMAPP Dimethylallyl diphosphate IspH->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids MMV008138 (1R,3S)-MMV008138 This compound->IspD

Caption: MEP Pathway Inhibition by (1R,3S)-MMV008138

Biological Activity

(1R,3S)-MMV008138 demonstrates potent in vitro activity against P. falciparum, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. The compound is highly selective for the parasite's IspD enzyme and does not significantly inhibit the human ortholog, highlighting its potential as a safe therapeutic agent.

Table 2: In Vitro Activity of (1R,3S)-MMV008138

AssayStrainIC₅₀ (nM)Source
P. falciparum growth inhibitionDd2250 ± 50[1]
Recombinant P. falciparum IspD inhibition44 ± 15[1]

Experimental Protocols

Synthesis of (1R,3S)-MMV008138 via Pictet-Spengler Reaction

The synthesis of (1R,3S)-MMV008138 is achieved through a stereoselective Pictet-Spengler reaction. The following is a generalized protocol based on literature descriptions.[1]

Synthesis_Workflow Synthesis Workflow of (1R,3S)-MMV008138 Tryptophan_ester (S)-Tryptophan methyl ester Reaction Pictet-Spengler Reaction Tryptophan_ester->Reaction Aldehyde 2,4-Dichlorobenzaldehyde Aldehyde->Reaction Intermediate Diastereomeric Mixture (cis and trans) Reaction->Intermediate Separation Chromatographic Separation Intermediate->Separation Trans_isomer trans-Methyl Ester Intermediate Separation->Trans_isomer Hydrolysis Saponification Trans_isomer->Hydrolysis Final_product (1R,3S)-MMV008138 Hydrolysis->Final_product

Caption: Synthesis Workflow of (1R,3S)-MMV008138

Materials:

  • (S)-Tryptophan methyl ester

  • 2,4-Dichlorobenzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: To a solution of (S)-tryptophan methyl ester in anhydrous DCM, add 2,4-dichlorobenzaldehyde.

  • Cyclization: Add trifluoroacetic acid to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.

  • Purification: Separate the cis and trans diastereomers by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Saponification: Dissolve the isolated trans-methyl ester intermediate in a mixture of THF and water. Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with HCl (e.g., 1N solution) to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,3S)-MMV008138.

In Vitro Inhibition Assay of P. falciparum IspD

This protocol describes a continuous, coupled-enzyme spectrophotometric assay to determine the inhibitory activity of compounds against recombinant P. falciparum IspD.

Assay_Workflow PfIspD Inhibition Assay Workflow cluster_reaction1 IspD Reaction cluster_coupling_reactions Coupling Enzyme System cluster_detection Detection MEP MEP IspD PfIspD MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME PPi Pyrophosphate (PPi) IspD->PPi Pyrophosphatase Inorganic Pyrophosphatase PPi->Pyrophosphatase Pi Inorganic Phosphate (Pi) Pyrophosphatase->Pi 2 PNPase Purine Nucleoside Phosphorylase Pi->PNPase Ribose1P Ribose-1-phosphate PNPase->Ribose1P Guanine Guanine PNPase->Guanine MESG MESG MESG->PNPase Spectrophotometer Measure Absorbance at 360 nm Guanine->Spectrophotometer Absorbance increases Inhibitor (1R,3S)-MMV008138 Inhibitor->IspD

Caption: PfIspD Inhibition Assay Workflow

Materials:

  • Recombinant P. falciparum IspD

  • 2-C-Methyl-D-erythritol 4-phosphate (MEP)

  • Cytidine triphosphate (CTP)

  • Inorganic pyrophosphatase

  • Purine nucleoside phosphorylase (PNPase)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Tris-HCl buffer

  • MgCl₂

  • Dithiothreitol (DTT)

  • (1R,3S)-MMV008138 (or other test compounds)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the appropriate buffer.

  • Assay Mixture: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, MgCl₂, DTT, MESG, PNPase, and inorganic pyrophosphatase.

  • Add Substrates and Inhibitor: Add CTP, MEP, and the test compound at various concentrations to the wells.

  • Initiate Reaction: Initiate the reaction by adding the recombinant P. falciparum IspD enzyme to each well.

  • Monitor Reaction: Immediately begin monitoring the change in absorbance at 360 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

(1R,3S)-MMV008138 is a highly promising antimalarial lead compound with a well-defined mechanism of action, potent in vitro activity, and high selectivity for the parasite enzyme. Its unique mode of action targeting the essential MEP pathway makes it a valuable candidate for further development, particularly in the face of growing resistance to current antimalarial drugs. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this and similar compounds as next-generation antimalarial therapies.

References

The Biological Activity of MMV008138: A Technical Guide to a Novel Antimalarial Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the biological activity of MMV008138, a promising antimalarial compound from the Malaria Box collection. It details its mechanism of action, efficacy against various Plasmodium species and life-cycle stages, resistance profile, and the experimental methodologies used for its characterization.

Introduction: Targeting a Unique Parasite Pathway

The rise of drug-resistant Plasmodium strains necessitates the discovery of novel antimalarials with new mechanisms of action.[1][2] The malaria parasite possesses a unique organelle, the apicoplast, which houses several essential metabolic pathways not found in humans.[3] One such pathway is the methylerythritol phosphate (B84403) (MEP) pathway, responsible for synthesizing isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4][5] As humans use the distinct mevalonate (B85504) (MVA) pathway for this purpose, the MEP pathway presents a highly selective and promising target for therapeutic intervention.[2][3][5]

The compound this compound, a tetrahydro-β-carboline, was identified as a potent inhibitor of Plasmodium falciparum growth by targeting this essential MEP pathway.[1][2] This guide synthesizes the current knowledge on its biological activity to support further research and development.

Mechanism of Action: Inhibition of IspD

This compound exerts its antimalarial effect by specifically targeting and inhibiting the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[4][6][7] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) into 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME).[4][8] Inhibition of IspD disrupts the synthesis of essential isoprenoids, ultimately leading to parasite death.[9] The most active form of the compound is the (1R,3S)-stereoisomer.[3][9][10][11] The sole intracellular target of this compound has been chemically and genetically validated as PfIspD.[6][7]

MEP_Pathway Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP IspC MEP MEP DXP->MEP IspD CDP_ME CDP-ME MEP->CDP_ME IspE Downstream ... CDP_ME->Downstream IspF, IspG, IspH IPP_DMAPP IPP / DMAPP (Isoprenoids) Downstream->IPP_DMAPP This compound This compound IspD IspD (Target Enzyme) This compound->IspD

Caption: The MEP pathway and the inhibitory action of this compound on the IspD enzyme.

Quantitative Biological Activity of this compound

This compound has demonstrated potent activity against the blood stages of Plasmodium falciparum. However, its efficacy varies between different Plasmodium species and between whole-cell and enzymatic assays.

Target SpeciesStrain/ConditionAssay TypePotency (IC₅₀ / EC₅₀)Reference(s)
Plasmodium falciparum Dd2 (multidrug-resistant)Whole-cell growth inhibition250 ± 50 nM[3]
Plasmodium falciparum Dd2Whole-cell growth inhibition~350 nM[10]
Plasmodium falciparum Dd2Whole-cell growth inhibition250 ± 70 nM[11]
Plasmodium falciparum Recombinant ProteinEnzymatic (PfIspD)44 ± 15 nM[3]
Plasmodium falciparum Recombinant ProteinEnzymatic (PfIspD)~47 nM[2]
Plasmodium vivax Recombinant ProteinEnzymatic (PvIspD)~44 nM[10]
Plasmodium vivax Recombinant ProteinEnzymatic (PvIspD)310 nM[2]

Note: The discrepancy in P. vivax IspD inhibition data may be due to different experimental conditions, such as the concentration of the CTP substrate, to which the assay is sensitive.[12]

Activity Across Parasite Life Cycle Stages

The efficacy of this compound is primarily concentrated on the asexual intraerythrocytic (blood) stages of the parasite, with a notable impact on the late trophozoite and early schizont stages.[10] However, the compound shows a significant lack of activity against other key stages of the parasite life cycle:

  • Liver Stages: this compound does not exhibit activity against the liver stages of P. yoelii.[9][10][12]

  • Sexual Stages: It is also inactive against the sexual stage gametocytes of P. falciparum.[9][10][12]

This stage-specific activity profile suggests that while IspD is essential during blood-stage development, this compound may not be suitable for prophylactic use or for preventing transmission.

Resistance Profile

Resistance to this compound has been generated in vitro and is directly linked to its target, IspD. Whole-genome sequencing of resistant P. falciparum lines revealed nonsynonymous mutations in the ispD gene.[9][13]

  • Key Mutations: The mutations L244I and E688Q in the PfIspD protein have been shown to confer resistance.[9][13]

  • Resistance Level: Parasites with the L244I allele are over 10-fold more resistant, while the E688Q allele is associated with a 3.5-fold increase in resistance.[9]

These findings confirm that PfIspD is the primary intracellular target and that resistance arises from structural changes in the protein that likely hinder drug binding.[9]

Resistance_Mechanism cluster_0 Wild-Type (Susceptible) cluster_1 Mutant (Resistant) WT_IspD IspD Protein WT_Site Binding Site Mut_IspD Mutated IspD (e.g., L244I) MMV_WT This compound MMV_WT->WT_Site Binds & Inhibits Mut_Site Altered Site MMV_Mut This compound MMV_Mut->Mut_Site Binding Reduced

Caption: Target-based resistance to this compound via mutation in the IspD enzyme.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. The following are detailed methodologies synthesized from published studies.

In Vitro Parasite Growth Inhibition Assay

This assay determines the concentration of a compound required to inhibit parasite growth by 50% (IC₅₀).

Methodology:

  • Parasite Culture: Asexual blood stages of P. falciparum (e.g., Dd2 strain) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are kept at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, synchronized ring-stage parasites are seeded at ~0.5% parasitemia and 2.5% hematocrit. The prepared drug dilutions are added to the wells.

  • Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation into the next generation of rings.

  • Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I). The red blood cells are lysed, and the plate is incubated with the dye in the dark.

  • Data Analysis: Fluorescence is read using a plate reader. The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Metabolic Rescue Assay (IPP Supplementation)

This assay is used to confirm that a compound's activity is due to the inhibition of the MEP pathway.

Methodology:

  • Assay Setup: The in vitro growth inhibition assay is performed as described above.

  • IPP Addition: A parallel set of assay plates is prepared where the culture medium is supplemented with 200 µM isopentenyl pyrophosphate (IPP).[3][11]

  • Comparison: The IC₅₀ value of this compound is determined in both the presence and absence of exogenous IPP.

  • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of IPP indicates that the compound targets the MEP pathway, as the downstream product IPP rescues the parasite from the drug's effect.[1][3][4][11]

Experimental_Workflow cluster_0 Parallel Assays Start Start: P. falciparum Culture Sync Synchronize to Ring Stage Start->Sync Prep_Plates Prepare 96-well Plates (0.5% Parasitemia, 2.5% Hematocrit) Sync->Prep_Plates Add_Drug Add Drug Dilutions Prep_Plates->Add_Drug Drug_Dilute Prepare Serial Dilutions of this compound Drug_Dilute->Add_Drug Add_Drug_IPP Add Drug Dilutions + 200 µM IPP Drug_Dilute->Add_Drug_IPP Incubate Incubate for 72 hours Add_Drug->Incubate Add_Drug_IPP->Incubate Lyse Lyse Cells & Add SYBR Green I Dye Incubate->Lyse Read Read Fluorescence Lyse->Read Analyze Calculate IC50 Values Read->Analyze Compare Compare IC50s (± IPP) Analyze->Compare Confirm MEP Pathway Target Confirmed Compare->Confirm IC50 Shift No_Confirm Target is likely elsewhere Compare->No_Confirm No Shift

Caption: Workflow for in vitro testing of this compound, including the metabolic rescue assay.
Recombinant IspD Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the purified IspD enzyme.

Methodology:

  • Protein Expression: The gene for Plasmodium IspD is cloned and expressed in a suitable system (e.g., E. coli), and the recombinant protein is purified.

  • Reaction Mixture: The enzymatic reaction is performed in a buffer containing Tris-HCl, MgCl₂, DTT, CTP, and the enzyme's substrate, MEP.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by adding the recombinant IspD enzyme and incubated at a controlled temperature (e.g., 37°C).

  • Quantification of Activity: Enzyme activity is measured by monitoring the formation of the product, CDP-ME. This can be done using methods like LC-MS/MS.[3]

  • Data Analysis: The rate of product formation is measured at each inhibitor concentration. The IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration.

Conclusion and Future Outlook

This compound is a potent inhibitor of Plasmodium falciparum blood stages with a validated and highly selective mechanism of action targeting the essential MEP pathway enzyme, IspD.[3][6][7] Its inactivity against human cells makes IspD an excellent target for antimalarial drug development.[3][4]

However, the compound's limitations, including its lack of activity against liver and sexual parasite stages and its potential for target-based resistance, must be addressed.[9] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To improve potency and overcome resistance, analogs of this compound should be synthesized and evaluated.[1][14]

  • Broadening Species Activity: Modifying the compound to enhance its activity against P. vivax and other clinically relevant species is crucial.

  • Improving Pharmacokinetics: While potent in vitro, the compound has shown a lack of efficacy in mouse models, which may be due to poor metabolic stability.[2][14] Efforts to improve its drug-like properties are necessary for clinical progression.

References

Initial Structure-Activity Relationship (SAR) Studies of MMV008138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of the antimalarial compound MMV008138. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1][2][3] The Medicines for Malaria Venture (MMV) "Malaria Box" initiative has been instrumental in providing open access to a collection of compounds with confirmed activity against the asexual intraerythrocytic stages of P. falciparum.[4] Among these, this compound has emerged as a promising lead compound.

This compound targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in malaria parasites that is absent in humans, making it an attractive drug target.[1][2][4][5] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][3][5][6] This guide focuses on the initial SAR studies that have elucidated the key structural features of this compound required for its potent antimalarial activity.

Core Structure and Key Findings of SAR Studies

The core structure of this compound is a tetrahydro-β-carboline. Initial studies quickly established that the biological activity of this scaffold is highly dependent on its stereochemistry and substitution patterns on the aromatic D-ring and at the C3 position.[4][7][8]

The key findings from the initial SAR studies are as follows:

  • Stereochemistry: The antimalarial activity resides almost exclusively in the (1R,3S)-stereoisomer of this compound.[1][4][7] The other stereoisomers are significantly less potent or inactive.[4]

  • D-Ring Substitution: Potent activity is contingent on the disubstitution of the D-ring (the phenyl ring at C1). Specifically, 2',4'-disubstitution with at least one small, electron-withdrawing group is crucial for both parasite growth inhibition and PfIspD enzyme inhibition.[1][4] Analogs with unsubstituted or monosubstituted D-rings exhibit significantly weaker activity.[1]

  • C3-Substituent: The carboxylic acid at the C3 position is an important feature for activity. While the corresponding methyl ester shows weak activity, conversion to a methylamide can be more potent than the parent carboxylic acid.[4][7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from SAR studies, comparing the in vitro activity of this compound analogs against P. falciparum (Dd2 strain) and their inhibitory activity against the recombinant PfIspD enzyme.

Table 1: SAR of the D-Ring of this compound Analogs

CompoundD-Ring SubstituentsP. falciparum Growth Inhibition IC50 (nM)PfIspD Inhibition IC50 (nM)
1a (this compound) 2',4'-di-Cl 250 ± 50 44 ± 15
1bUnsubstituted>10,000510
1c2'-Cl>5,000>5,000
1d4'-Cl>5,000>5,000
1e2'-Cl, 4'-F320 ± 6031 ± 5
1f2'-F, 4'-Cl350 ± 4044 ± 11
1g2',4'-di-F860 ± 100260 ± 100
1h2'-Cl, 4'-Br360 ± 10048 ± 12
1i2'-Br, 4'-Cl430 ± 10038 ± 10
1j2'-Cl, 4'-CF3680 ± 100120 ± 10
1k2'-CF3, 4'-Cl560 ± 100110 ± 20
1l2'-CN, 4'-Cl470 ± 100130 ± 20
1u2',4'-di-Me>10,000NI

Data sourced from Ghavami et al., 2018.[1] "NI" signifies no inhibition.

Table 2: SAR of the C3-Substituent of this compound Analogs

CompoundC3-SubstituentP. falciparum Growth Inhibition IC50 (nM)
4a (this compound) -COOH 250 ± 70
2a-COOCH36,800 ± 1,400
8a-CONHCH3190 ± 20

Data sourced from Carlier et al., 2015.[4]

Experimental Protocols

The synthesis of the tetrahydro-β-carboline core of this compound and its analogs is achieved through a Pictet-Spengler reaction.[1]

  • Reaction: The reaction involves the condensation of a tryptophan methyl ester (either (S)- or (R)-Trp-OMe) with a substituted benzaldehyde.

  • Isomer Separation: This reaction typically yields a mixture of cis and trans diastereomers. The desired trans-configured methyl ester intermediates are separated from the cis-isomers by column chromatography on silica (B1680970) gel.

  • Saponification: The final carboxylic acid analogs are obtained by saponification of the separated methyl esters.

The in vitro antimalarial activity of the compounds is determined against the chloroquine-resistant Dd2 strain of P. falciparum.

  • Culture Conditions: Parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Assay Procedure: Asynchronous parasite cultures are exposed to serial dilutions of the test compounds for 72 hours.

  • Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.

  • IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal equation.

The inhibitory activity against the target enzyme is assessed using purified recombinant P. falciparum IspD.

  • Enzyme and Substrates: The assay mixture contains recombinant PfIspD, MEP, and CTP in a buffered solution.

  • Inhibition: The enzyme is incubated with varying concentrations of the inhibitor.

  • Activity Measurement: The enzymatic reaction is initiated, and the production of pyrophosphate is measured using a coupled colorimetric assay.

  • IC50 Determination: The IC50 values are determined from the dose-response curves.

Visualizations

The following diagram illustrates the MEP pathway in P. falciparum and the specific step inhibited by this compound.

MEP_Pathway G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) DXS->DOXP DXR DXR (IspC) DOXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol (CDP-ME) IspD->CDP_ME PPi PPi IspD->PPi CDP_ME->Downstream This compound This compound This compound->IspD CTP CTP CTP->IspD

MEP pathway showing IspD inhibition by this compound.

The diagram below outlines the logical workflow followed for the SAR studies of this compound.

SAR_Workflow Design Analog Design (Varying D-ring and C3) Synthesis Chemical Synthesis (Pictet-Spengler) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR) Synthesis->Purification Screening Biological Screening Purification->Screening ParasiteAssay P. falciparum Growth Inhibition Assay Screening->ParasiteAssay EnzymeAssay PfIspD Enzyme Inhibition Assay Screening->EnzymeAssay Analysis SAR Analysis ParasiteAssay->Analysis EnzymeAssay->Analysis Conclusion Identify Key Structural Features Analysis->Conclusion Conclusion->Design Iterative Refinement

Workflow for the SAR-driven optimization of this compound.

Conclusion

The initial structure-activity relationship studies of this compound have successfully identified the critical structural determinants for its potent antiplasmodial activity. The (1R,3S)-stereochemistry, the presence of a carboxylic acid or methylamide at C3, and 2',4'-disubstitution of the D-ring with small, electron-withdrawing groups are essential for the inhibition of P. falciparum IspD and parasite growth.[1][4] These findings provide a solid foundation for the further optimization of this promising antimalarial scaffold, with the goal of developing new, effective, and selective therapies to combat malaria. The selective inhibition of the parasite's MEP pathway, which is absent in humans, underscores the therapeutic potential of this compound class.[1][9]

References

The Apicoplast-Targeted Activity of MMV008138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antimalarial compound MMV008138, focusing on its mechanism of action centered within the apicoplast of Plasmodium falciparum. The information presented herein is compiled from multiple research studies to offer a comprehensive resource for understanding its therapeutic potential and the underlying biological pathways.

Executive Summary

This compound is a potent antimalarial compound that exerts its parasiticidal activity by targeting the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route housed within the parasite's apicoplast.[1][2][3] This pathway is responsible for the synthesis of isoprenoid precursors, which are vital for parasite survival.[4][5] this compound specifically inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), effectively halting the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][6][7][8][9] The absence of the MEP pathway in humans makes IspD an attractive and specific target for antimalarial drug development.[1][3][5] The inhibitory action of this compound can be chemically rescued by the addition of exogenous IPP, confirming its precise mode of action within the apicoplast.[1][10][11][12][13]

The Apicoplast and the MEP Pathway: A Critical Hub for Parasite Viability

The apicoplast is a non-photosynthetic plastid organelle found in Plasmodium parasites, acquired through secondary endosymbiosis.[14] It contains several crucial metabolic pathways that are distinct from the human host, including fatty acid synthesis, heme synthesis, and isoprenoid precursor synthesis.[4][5][15] During the blood stage of infection, the sole essential function of the apicoplast is the production of IPP and DMAPP via the MEP pathway.[1][13] These molecules are the universal building blocks for all isoprenoids, which are involved in various essential cellular processes, including protein prenylation, ubiquinone biosynthesis, and dolichol synthesis.[16]

The MEP pathway involves a series of enzymatic reactions that convert pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.[8] The enzymes of this pathway are encoded by the parasite's nuclear genome and subsequently imported into the apicoplast.[5]

This compound: Mechanism of Action and Target Engagement

This compound was identified from the "Malaria Box" library of antimalarial compounds.[6][9] Its specific activity against the apicoplast was initially suggested by chemical rescue screens where its growth-inhibitory effects were reversed by the addition of IPP.[1][9] Subsequent research definitively identified its molecular target as P. falciparum IspD (PfIspD).[6][7][9]

This compound acts as a potent inhibitor of PfIspD, preventing the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) into 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][8] This blockade of the MEP pathway leads to the depletion of isoprenoid precursors, resulting in parasite death.[1] Unlike antibiotics such as doxycycline, which cause a "delayed death" phenotype by disrupting apicoplast biogenesis in the subsequent replication cycle, this compound's inhibition of a key metabolic enzyme results in a rapid onset of action that can be rescued with the pathway's product.[1][3][13]

The activity of this compound is stereospecific, with the (1R,3S)-configured stereoisomer demonstrating the most potent inhibition of both parasite growth and PfIspD enzymatic activity.[1][3][6] Resistance to this compound has been linked to specific mutations in the pfispD gene, such as E688Q and L244I, further validating IspD as the primary target.[6][9]

Quantitative Data on this compound Activity

The following tables summarize the in vitro efficacy of this compound and its analogs against P. falciparum and the purified PfIspD enzyme.

Table 1: In Vitro Antiplasmodial Activity of this compound and Key Analogs

CompoundP. falciparum StrainEC50 (nM)Reference
This compound (most active diastereomer)Dd2250 ± 50[1]
(1R,3S)-MMV008138-110[6][9]
(1R,3S)-MMV008138-250[11]

Table 2: In Vitro Inhibition of PfIspD by this compound Stereoisomers

CompoundIC50 (nM)Reference
(1R,3S)-MMV00813844 ± 15[1]
(1R,3S)-MMV0081387.0[6][9]
ent-1a (1S,3R)-MMV008138>1000[1]
5a (1S,3S)-MMV0081382000 ± 1000[1]
ent-5a (1R,3R)-MMV008138>1000[1]

Experimental Protocols

Parasite Growth Inhibition Assay
  • Cell Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Assay Procedure: Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit. The compounds to be tested are serially diluted and added to the wells.

  • Growth Measurement: After a 72-hour incubation, parasite growth is quantified using a DNA-intercalating dye such as SYBR Green I. Fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Chemical Rescue Assay
  • Principle: This assay is used to determine if a compound's inhibitory effect can be reversed by supplementing a downstream product of the targeted pathway.

  • Procedure: A parasite growth inhibition assay is performed as described above, with the addition of a parallel set of plates containing a final concentration of 200 µM isopentenyl pyrophosphate (IPP).[8]

  • Interpretation: A significant rightward shift in the EC50 curve in the presence of IPP indicates that the compound targets the MEP pathway within the apicoplast.[1][11]

Recombinant PfIspD Inhibition Assay
  • Enzyme Expression and Purification: The gene encoding for PfIspD is cloned into an expression vector and transformed into E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography.

  • Enzymatic Reaction: The assay measures the conversion of MEP and CTP to CDP-ME and pyrophosphate. The reaction is typically performed in a buffer containing Tris-HCl, MgCl2, CTP, and MEP.

  • Inhibition Measurement: The inhibitor, at varying concentrations, is pre-incubated with the enzyme before initiating the reaction by adding the substrates. The reaction progress is monitored by detecting the production of pyrophosphate using a commercially available pyrophosphate assay kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of this compound Inhibition

MEP_Pathway_Inhibition This compound Inhibition of the MEP Pathway cluster_apicoplast Apicoplast cluster_cytosol Parasite Cytosol Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD MEcPP MEcPP CDP_ME->MEcPP IspE HMBPP HMB-PP MEcPP->HMBPP IspF IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspG/IspH Isoprenoid_Products Isoprenoid Products (e.g., for protein prenylation) IPP_DMAPP->Isoprenoid_Products Export This compound This compound IspD IspD This compound->IspD Parasite_Survival Parasite Survival Isoprenoid_Products->Parasite_Survival

Caption: this compound inhibits the IspD enzyme in the apicoplast's MEP pathway.

Experimental Workflow for Target Identification

Target_Identification_Workflow Workflow for this compound Target Identification cluster_phenotypic Phenotypic Screening cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation Malaria_Box Malaria Box Compound Library Growth_Inhibition Parasite Growth Inhibition Assay Malaria_Box->Growth_Inhibition Chemical_Rescue Chemical Rescue with IPP Growth_Inhibition->Chemical_Rescue Hit_Compound Identify Apicoplast-Targeting Hit (this compound) Chemical_Rescue->Hit_Compound Drug_Pressure In Vitro Selection with this compound Hit_Compound->Drug_Pressure Enzyme_Assay Enzyme Inhibition Assay Hit_Compound->Enzyme_Assay Resistant_Parasites Generation of Resistant Parasites Drug_Pressure->Resistant_Parasites WGS Whole Genome Sequencing Resistant_Parasites->WGS Mutation_ID Identify Mutations in pfispD WGS->Mutation_ID Recombinant_Enzyme Express & Purify Recombinant PfIspD Mutation_ID->Recombinant_Enzyme Recombinant_Enzyme->Enzyme_Assay Target_Confirmed Confirm Direct Inhibition of PfIspD Enzyme_Assay->Target_Confirmed

Caption: A multi-step workflow for identifying the target of this compound.

Logical Relationship of Apicoplast Function and Inhibition

Apicoplast_Function_Logic Apicoplast Function and Inhibition Logic cluster_pathways Apicoplast Pathways Apicoplast Functional Apicoplast MEP_Pathway MEP Pathway Apicoplast->MEP_Pathway Other_Pathways Other Pathways (e.g., Fatty Acid Synthesis) Apicoplast->Other_Pathways IPP_Production IPP/DMAPP Production MEP_Pathway->IPP_Production Parasite_Viability Parasite Viability IPP_Production->Parasite_Viability Essential for blood-stage Inhibitor Inhibitor Inhibitor->MEP_Pathway This compound Exogenous_IPP Exogenous IPP Supplement Exogenous_IPP->Parasite_Viability Chemical Rescue Antibiotics Antibiotics (e.g., Doxycycline) Antibiotics->Apicoplast Disrupt Biogenesis

Caption: The logic of apicoplast function, inhibition, and chemical rescue.

References

Foundational Research on Tetrahydro-β-Carboline Antimalarials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malaria remains a significant global health threat, responsible for millions of cases and hundreds of thousands of deaths annually.[1] The continuous emergence and spread of drug-resistant Plasmodium falciparum strains, particularly resistance to artemisinin-based combination therapies (ACTs), necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action.[2][3] The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous drug candidates with potent antimalarial activity.[1][4][5][6] This technical guide provides a comprehensive overview of the foundational research on THβC antimalarials, summarizing key activity data, detailing experimental protocols, and visualizing proposed mechanisms of action for researchers and drug development professionals.

Quantitative Data: In Vitro and In Vivo Efficacy

The antimalarial potential of THβC derivatives has been extensively evaluated against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, and in murine models of malaria in vivo.

Table 1: In Vitro Antiplasmodial Activity of Tetrahydro-β-Carboline Derivatives

This table summarizes the 50% inhibitory concentrations (IC₅₀) or 50% effective concentrations (EC₅₀) of various THβC compounds against different P. falciparum strains.

Compound/DerivativeStrain(s)Resistance ProfileIC₅₀ / EC₅₀ (µM)Reference
Compound 7 D10, W2CQS, CQR4.00 ± 0.53 (D10), 4.41 ± 0.38 (W2)[4]
Compound 9a 3D7, RKL-9CQS, CQR< 2.86 (< 1 µg/mL)[4][7]
MMV008138 (1R,3S) Asexual Blood Stage-0.250 ± 0.070[8]
MMV08138 (1R,3S) Dd2CQR0.110 (EC₅₀)[8]
MMV08138 (1R,3R) Dd2CQR3.8 (EC₅₀)[8]
MMV08138 (1S,3R) Dd2CQR18.6 (EC₅₀)[8]
Nostocarboline 10 K1CQR0.194[8]
Compound 13 W2CQR0.51[8]
Compound 23 --0.108 ± 0.007 (EC₅₀)[8]
PRC-1584 --0.130 (EC₅₀)[9]
Various Synthesized THβCs D10, W2CQS, CQR4.00 - 35.36[4][6]
1-Phenyl-Substituted THβCs W2CQR700 - 1700 (0.7 - 1.7 mM)[4][7]
Compound 3 (Tadalafil Analog) P. falciparum-0.08[10]

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant

Table 2: In Vivo Efficacy of Tetrahydro-β-Carboline Derivatives in Murine Models (P. berghei)

This table presents the in vivo efficacy data, including the 50% effective dose (ED₅₀), chemosuppression rates, and survival outcomes in mice infected with Plasmodium berghei.

CompoundDoseEfficacy MetricResultReference
Compound 9a 27.74 mg/kgED₅₀ (monotherapy)27.74 mg/kg[7][11]
Compound 9a 100 mg/kgChemosuppression (Day 5)91.19%[7]
Compound 9a + Artesunate 100 mg/kg + 50 mg/kgChemosuppression (Day 5)99.69%[7][11]
Compound 9a + Artesunate 100 mg/kg + 50 mg/kgMean Survival Time25.8 ± 4.91 days[7][11]
Spiroindolone 9a 30 mg/kg (single dose)Parasitemia Reduction (Day 3)>99%[12]
Spiroindolone 9a 30 mg/kg (single dose)Mean Survival Time10.7 days[12]
Spiroindolone 20a 30 mg/kg (3 daily doses)Cure Rate4 of 5 mice cured[12]
PRC-1584 40 mg/kg/day (3 days)EfficacyOrally efficacious[9][13]
Compound 23 40 mg/kgEfficacyOrally efficacious[8]
Table 3: Cytotoxicity and Selectivity Index

The selectivity index (SI), calculated as the ratio of cytotoxicity (CC₅₀) in a mammalian cell line to antiplasmodial activity (IC₅₀), is a critical measure of a compound's therapeutic window.

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Compound 9a Normal Dermal Fibroblasts> 1585 (> 640 µg/mL)>10[7]
Compound 3 (Tadalafil Analog) HeLa Cells> 20> 250[10]
Compound 13 -->55 to >196[8]

Mechanism of Action and Targeted Pathways

THβC derivatives exhibit their antimalarial effects through diverse mechanisms of action, a promising feature for combating drug resistance.[1] Key molecular targets and pathways identified include the parasite's heat shock proteins, ion homeostasis, and metabolic pathways distinct from the human host.

Key Targeted Pathways:

  • Plasmodium falciparum Heat Shock Protein 90 (PfHsp90): Several THβC derivatives have been identified as inhibitors of PfHsp90, a molecular chaperone essential for parasite development within red blood cells.[3][14]

  • *P-type Na+ ATPase (PfATP4): The spiroindolone class of THβCs, such as cipargamin, disrupts the parasite's sodium ion homeostasis by targeting PfATP4.[1][4]

  • MEP Pathway (PfIspD): The compound this compound and its analogs specifically target 2-C-methyl-d-erythritol-4-phosphate cytidylyltransferase (PfIspD), an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in the parasite's apicoplast.[5][8]

  • Heme Detoxification: Some compounds are hypothesized to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, preventing the formation of hemozoin.[1][15]

  • DNA Synthesis: Certain β-carboline alkaloids are thought to inhibit parasite growth by intercalating with DNA, thereby disrupting DNA synthesis.[7]

Visualization of Targeted Pathways

MEP_Pathway cluster_parasite Plasmodium Apicoplast Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DOXPS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME PfIspD IPP Isopentenyl Pyrophosphate (IPP) CDP_ME->IPP ... Isoprenoids Essential Isoprenoids IPP->Isoprenoids THBC THβC Derivative (e.g., this compound) THBC->CDP_ME Inhibition

Caption: MEP pathway inhibition by a THβC derivative.

Heme_Detoxification_Pathway cluster_vacuole Parasite Digestive Vacuole Hemoglobin Host Hemoglobin AminoAcids Amino Acids (for parasite growth) Hemoglobin->AminoAcids Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization (Detoxification) THBC THβC Antimalarial Heme->THBC Accumulation leads to oxidative stress & death THBC->Hemozoin

Caption: Inhibition of heme detoxification pathway.

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of novel antimalarial compounds. Below are detailed methodologies for key experiments.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)

This fluorescence-based assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

Methodology:

  • Parasite Culture: Synchronized ring-stage P. falciparum cultures are diluted to 0.5% parasitemia in a 2% hematocrit suspension using complete culture medium (RPMI 1640, 10% human serum, hypoxanthine, HEPES, NaHCO₃).[16][17]

  • Compound Plating: Test compounds are serially diluted and added to the wells of a 96-well microtiter plate.

  • Incubation: The parasite culture is added to each well. Plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[17]

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.[17]

  • Fluorescence Reading: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[17]

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve.[17]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells to determine the cytotoxicity of a compound.

Methodology:

  • Cell Seeding: Human cell lines (e.g., HepG2, HeLa) are seeded into a 96-well plate and incubated for 24 hours to allow for attachment.[17]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Plates are incubated for 48 hours.[17]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and plates are incubated for 4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692).[17]

  • Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[17]

  • Absorbance Reading: Absorbance is measured at ~570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) values are determined from the dose-response curves.[17]

In Vivo Suppressive Activity (Peter's 4-Day Test)

This standard test evaluates the in vivo efficacy of compounds against rodent malaria parasites.

Methodology:

  • Infection: Laboratory mice (e.g., Swiss albino) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: The test compound is administered orally or via another relevant route to groups of mice for four consecutive days, starting a few hours post-infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of chemosuppression. The ED₅₀ (dose that suppresses parasitemia by 50%) can be determined from multiple dose groups.[7]

Visualization of Experimental Workflow

Antimalarial_Screening_Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Evaluation start Compound Library (THβC Derivatives) primary_screen Primary Screen: In Vitro Antiplasmodial Assay (e.g., SYBR Green I) start->primary_screen determine_ic50 Determine IC₅₀ (Dose-Response Curve) primary_screen->determine_ic50 cytotox Cytotoxicity Assay (e.g., MTT on HepG2 cells) determine_ic50->cytotox selectivity Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) determine_ic50->selectivity determine_cc50 Determine CC₅₀ cytotox->determine_cc50 determine_cc50->selectivity hit_selection Hit Compound Selection (Potent & Selective) selectivity->hit_selection invivo_test In Vivo Efficacy Test (P. berghei Mouse Model) hit_selection->invivo_test Advance Hits determine_ed50 Determine ED₅₀ / Chemosuppression invivo_test->determine_ed50 lead_candidate Lead Candidate determine_ed50->lead_candidate

Caption: A typical workflow for antimalarial drug screening.

Structure-Activity Relationships (SAR)

Systematic SAR studies have provided critical insights for optimizing the THβC scaffold.

  • Stereochemistry at C1 and C3: The stereochemistry at the C1 and C3 positions is crucial for potency. For THβCs targeting PfIspD, the (1R,3S) configuration was found to be the most active stereoisomer.[5][8]

  • Substitution at C1: The nature of the substituent at the C1 position significantly influences activity. For instance, replacing a pyridine (B92270) ring with a thiophene (B33073) ring decreased potency, while adding a 1,3-dioxolane (B20135) ring enhanced it.[7] For PfIspD inhibitors, a 3',4'-disubstituted phenyl ring at C1 showed the highest potency.[8]

  • Substitution at C3: Modifications at the C3 carboxylic acid group have been explored. Methylamide derivatives exhibited greater potency than the corresponding carboxylic acids, esters, or other amides in some series.[8]

  • Aromatization: Aromatization of the THβC core to a full β-carboline can either enhance or hamper activity depending on the specific substitutions, indicating that the flexibility of the tetrahydro-pyridyl ring is an important tuning parameter.[7][8]

Conclusion

Tetrahydro-β-carbolines represent a highly promising and versatile class of antimalarial agents. Research has demonstrated their potent activity against drug-resistant parasite strains through diverse mechanisms of action, including the targeting of novel pathways like PfIspD and PfHsp90. The extensive quantitative data available, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for the rational design of next-generation antimalarials. Further optimization to enhance potency, improve pharmacokinetic profiles, and maintain a high selectivity index will be critical in advancing these compounds through the drug development pipeline to address the urgent need for new therapies to combat malaria.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of MMV008138 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV008138 is a potent antimalarial compound identified from the Malaria Box library that exhibits significant in vitro activity against Plasmodium falciparum. This compound targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic pathway for isoprenoid biosynthesis in the parasite's apicoplast.[1][2][3] Unlike humans, who utilize the mevalonate (B85504) pathway for this process, P. falciparum relies on the MEP pathway, making it an attractive target for selective antimalarial drugs.[1] Specifically, this compound has been shown to inhibit the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme within this pathway.[1][2]

These application notes provide a detailed protocol for the in vitro testing of this compound against various strains of P. falciparum using the SYBR Green I-based fluorescence assay. This method offers a high-throughput, sensitive, and cost-effective alternative to traditional radioisotope-based assays for determining parasite growth inhibition.[4][5][6][7][8]

Mechanism of Action: Targeting the MEP Pathway

This compound exerts its antimalarial effect by disrupting the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), within the parasite's apicoplast.[1][2] The specific molecular target is the IspD enzyme, which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME).[2][9] Inhibition of IspD leads to a lethal blockage of the MEP pathway. The growth inhibitory effect of this compound can be reversed by supplementing the parasite culture with IPP, confirming its specific action on the MEP pathway.[1][3]

MEP_Pathway_Inhibition cluster_parasite Plasmodium falciparum Apicoplast cluster_drug MEP MEP IspD IspD Enzyme MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME Downstream Downstream Enzymes CDP_ME->Downstream IPP_DMAPP IPP & DMAPP (Isoprenoid Precursors) Downstream->IPP_DMAPP Parasite_Survival Parasite Survival IPP_DMAPP->Parasite_Survival This compound This compound This compound->IspD

Caption: Inhibition of the P. falciparum MEP pathway by this compound.

Data Presentation: In Vitro Activity of this compound and Analogs

The following table summarizes the 50% effective concentration (EC50) values of this compound and its analogs against various strains of P. falciparum. The data highlights the potent activity of the (1R,3S)-configured stereoisomer of this compound.

CompoundP. falciparum StrainEC50 (nM)Reference(s)
This compound (1a) Dd2250 ± 50[1]
This compound (1a)3D7190 - 780[3]
Analog 1cDd2Weak Inhibition[1]
Analog 1eDd2Potent[1]
Analog 1bDd2> 10,000[1]
Analog 1uDd2> 10,000[1]
(1R,3S)-4aDd2250 ± 70[3]
(1S,3R)-ent-4aDd2> 10,000[3]
(1R,3R)-5aDd2> 10,000[3]
(1S,3S)-ent-5aDd23,000[3]

Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

This protocol outlines the steps for determining the in vitro susceptibility of P. falciparum to this compound using the SYBR Green I fluorescence-based assay.

Materials and Reagents
  • P. falciparum culture (e.g., 3D7, Dd2) synchronized at the ring stage

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI 1640, Albumax, hypoxanthine)

  • This compound stock solution (in DMSO)

  • 96-well black microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Experimental Workflow

SYBR_Green_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis start Start drug_prep Prepare Serial Dilutions of this compound start->drug_prep parasite_prep Prepare Parasite Culture (1% Parasitemia, 2% Hematocrit) start->parasite_prep plate_loading Add Drug Dilutions and Parasite Culture to 96-well Plate drug_prep->plate_loading parasite_prep->plate_loading incubation Incubate for 72 hours (37°C, Gas Mixture) plate_loading->incubation lysis Add SYBR Green I Lysis Buffer incubation->lysis dark_incubation Incubate in the Dark (Room Temperature, 1 hour) lysis->dark_incubation read_plate Read Fluorescence dark_incubation->read_plate data_analysis Calculate EC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the SYBR Green I-based drug susceptibility assay.

Detailed Methodology
  • Preparation of Drug Plates:

    • Prepare a 2 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Add 50 µL of each drug dilution to the respective wells of a 96-well plate. Include drug-free wells (for 100% parasite growth control) and parasite-free wells (for background fluorescence).

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Initiation:

    • Add 50 µL of the parasite suspension to each well of the drug-containing plate. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Fluorescence Detection:

    • After the incubation period, carefully remove the plates from the incubator.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (parasite-free wells) from all experimental wells.

    • Normalize the fluorescence data to the drug-free control wells (representing 100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust and reliable method for assessing the in vitro efficacy of this compound against P. falciparum. The SYBR Green I assay is a valuable tool for high-throughput screening and detailed characterization of antimalarial compounds targeting parasite proliferation. Understanding the specific mechanism of action of this compound on the IspD enzyme within the MEP pathway provides a strong rationale for its further development as a potential antimalarial therapeutic.

References

Application Notes and Protocols for Parasite Growth Inhibition Assay with MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing parasite growth inhibition assays using the antimalarial compound MMV008138. The primary focus is on Plasmodium falciparum, the causative agent of the most severe form of malaria, for which this compound has a known mechanism of action. A general protocol for Trypanosoma cruzi, the causative agent of Chagas disease, is also provided as a starting point for further investigation, though specific data for this compound against this parasite is limited.

Mechanism of Action of this compound

This compound is a potent antimalarial compound that targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic pathway for isoprenoid biosynthesis in Plasmodium parasites.[1][2] This pathway is absent in humans, making it an attractive target for selective drug development.[1] Specifically, this compound inhibits the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme within the MEP pathway.[2] Inhibition of IspD disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for parasite survival and replication. The growth inhibition caused by this compound can be reversed by supplementing the culture medium with IPP.

Data Presentation: In Vitro Efficacy of this compound against Plasmodium falciparum

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum. The IC50 value represents the concentration of the compound required to inhibit parasite growth by 50%.

CompoundParasite StrainIC50 (nM)Assay MethodReference
This compoundDd2250 ± 50Not Specified[1]
(1R,3S)-MMV008138 (active stereoisomer)Dd2250 ± 70Not Specified[3]
This compoundNot Specified~350Not Specified[4]
(1R,3S)-MMV008138Pf IspD (recombinant enzyme)44 ± 15Enzymatic Assay[1][2]

Note: The Dd2 strain is known to be resistant to chloroquine (B1663885) and pyrimethamine.

Experimental Protocols

Two common methods for assessing parasite growth inhibition are the SYBR Green I-based fluorescence assay and the parasite lactate (B86563) dehydrogenase (pLDH) assay.

Protocol 1: SYBR Green I-Based Growth Inhibition Assay for Plasmodium falciparum

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • Human red blood cells (RBCs)

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom microplates

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration for the dilution series could be around 10 µM. Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration) and an uninfected RBC control.

  • Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Plate Setup: Add 100 µL of the parasite culture to each well of the 96-well plate. Add 100 µL of the serially diluted this compound to the respective wells.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Cell Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x in lysis buffer) to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected RBCs) from all readings.

    • Normalize the data to the drug-free control (100% growth).

    • Plot the percentage of parasite growth against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for SYBR Green I Assay

Parasite_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_parasites Prepare Synchronized P. falciparum Culture start->prep_parasites plate_setup Set up 96-well Plate: Parasites + Compound prep_compound->plate_setup prep_parasites->plate_setup incubation Incubate for 72 hours plate_setup->incubation lysis_staining Lyse Cells and Stain with SYBR Green I incubation->lysis_staining read_fluorescence Read Fluorescence lysis_staining->read_fluorescence analyze_data Normalize Data and Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the SYBR Green I-based parasite growth inhibition assay.

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Growth Inhibition Assay for Plasmodium falciparum

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is released upon lysis of the parasites.

Materials:

  • P. falciparum culture (asynchronous or synchronized)

  • Complete parasite culture medium

  • Human RBCs

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Malstat Reagent/NBT (commercially available kits or prepared in-house)

  • Absorbance plate reader (650 nm)

Procedure:

  • Compound and Parasite Preparation: Prepare serial dilutions of this compound and the parasite culture as described in the SYBR Green I assay protocol.

  • Assay Plate Setup and Incubation: Set up and incubate the 96-well plate as described in the SYBR Green I assay protocol.

  • Cell Lysis: After the 72-hour incubation, lyse the cells by adding a lysis buffer and freeze-thawing the plate once.

  • pLDH Reaction:

    • Add the Malstat/NBT reagent to each well.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Absorbance Measurement: Read the absorbance at 650 nm using a plate reader.

  • Data Analysis: Analyze the data as described in the SYBR Green I assay protocol to determine the IC50 value.

Protocol 3: General Growth Inhibition Assay for Trypanosoma cruzi (Intracellular Amastigote Stage)

Disclaimer: There is currently limited specific data on the activity of this compound against Trypanosoma cruzi. The following is a general protocol that can be adapted to test the compound against the clinically relevant intracellular amastigote stage of the parasite. This protocol is based on commonly used methods for screening compounds against T. cruzi.

Materials:

  • T. cruzi trypomastigotes (e.g., Tulahuen or Brazil strain)

  • Host cells (e.g., Vero, L6, or 3T3 cells)

  • Complete host cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom microplates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa stain)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Host Cell Seeding: Seed host cells into a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of approximately 5-10. Incubate for 4-6 hours to allow for invasion.

  • Wash and Compound Addition: Gently wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of this compound. Include a drug-free control and a host-cell-only control.

  • Incubation: Incubate the plate for 48-72 hours to allow for amastigote replication.

  • Fixing and Staining:

    • Wash the wells with PBS.

    • Fix the cells with the fixing solution.

    • Permeabilize the cells (if necessary for the chosen stain).

    • Stain the cells to visualize host cell nuclei and parasite kinetoplasts/nuclei (e.g., with DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the number of amastigotes per host cell.

    • Determine the percentage of growth inhibition relative to the drug-free control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Logical Relationship of the MEP Pathway Inhibition

MEP_Pathway_Inhibition cluster_pathway MEP Pathway in Plasmodium cluster_inhibition Inhibition by this compound G3P Glyceraldehyde-3-phosphate + Pyruvate DXP DOXP G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD Isoprenoids Isoprenoid Biosynthesis (IPP, DMAPP) CDP_ME->Isoprenoids ... Growth Parasite Growth & Survival Isoprenoids->Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->MEP Targets IspD Blocked Blocked Parasite Growth Inhibition->Blocked

References

Application Notes and Protocols for the Synthesis of MMV008138 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV008138 is a potent antimalarial compound that targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic pathway in Plasmodium falciparum but absent in humans, making it an attractive target for novel therapeutics.[1] The active stereoisomer of this compound is (1R,3S)-configured and has been identified as an inhibitor of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), the third enzyme in the MEP pathway.[1] This document provides detailed protocols for the synthesis of this compound and its analogs, focusing on the well-established Pictet-Spengler reaction. The methods described herein are suitable for laboratory-scale synthesis and exploration of structure-activity relationships (SAR) to develop new antimalarial leads.

Signaling Pathway of this compound Target

The MEP pathway is responsible for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all isoprenoids. This compound specifically inhibits the enzyme IspD, which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.

MEP_pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP IspC (DXR) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_ME2P CDP-ME2P CDP_ME->CDP_ME2P IspE MEcPP MEcPP CDP_ME2P->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH IspC IspC IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound This compound->IspD

Caption: The MEP pathway and the inhibitory action of this compound on the IspD enzyme.

Synthetic Methods

The primary method for synthesizing this compound and its analogs is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. For the synthesis of this compound, (S)- or (R)-tryptophan methyl ester is used as the β-arylethylamine precursor, which reacts with a substituted benzaldehyde.

General Experimental Workflow

The synthesis of this compound and its analogs follows a two-step process: the Pictet-Spengler reaction to form the tetrahydro-β-carboline methyl ester, followed by hydrolysis of the ester to the final carboxylic acid product.

experimental_workflow start Starting Materials: Tryptophan Methyl Ester Substituted Benzaldehyde reaction Pictet-Spengler Reaction (CH2Cl2, 4Å MS, TFA) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification1 Column Chromatography (Separation of Diastereomers) workup->purification1 ester_intermediate Tetrahydro-β-carboline Methyl Ester Intermediate purification1->ester_intermediate hydrolysis Ester Hydrolysis (LiOH or NaOH) ester_intermediate->hydrolysis acidification Acidification hydrolysis->acidification purification2 Purification (Crystallization or Chromatography) acidification->purification2 final_product Final Product: This compound or Analog purification2->final_product

Caption: General experimental workflow for the synthesis of this compound and its analogs.

Experimental Protocols

Protocol 1: Synthesis of (1R,3S)- and (1S,3S)-methyl 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

This protocol outlines the synthesis of the methyl ester precursors to this compound.

Materials:

Procedure:

  • To a solution of (S)-Tryptophan methyl ester (1.0 equiv) and 2,4-dichlorobenzaldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M), add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 20 hours.

  • Add trifluoroacetic acid (2.0 equiv) to the reaction mixture and continue stirring for an additional 44 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis ((1S,3S)) and trans ((1R,3S)) diastereomers.

Protocol 2: Synthesis of (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (this compound)

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

  • (1R,3S)-methyl 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the (1R,3S)-methyl ester intermediate (1.0 equiv) in a mixture of THF and MeOH.

  • Add 1 M aqueous NaOH or LiOH solution (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product.

Data Presentation

Synthesis of this compound Analogs

The following table summarizes the yields for the synthesis of various D-ring substituted analogs of this compound, prepared using the protocols described above with the corresponding substituted benzaldehydes.

Aldehyde Substituent (D-ring)Product ConfigurationYield of Methyl Ester (%)
2,4-dichloro (for this compound)(1R,3S)45-55%
2,4-dichloro (for this compound)(1S,3S)35-45%
4-chloro(1R,3S)52%
2-chloro(1R,3S)48%
4-fluoro(1R,3S)55%
2,4-difluoro(1R,3S)58%
3,4-dichloro(1R,3S)50%
4-bromo(1R,3S)49%
4-trifluoromethyl(1R,3S)45%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Conclusion

The Pictet-Spengler reaction provides a reliable and versatile method for the synthesis of this compound and a diverse range of its analogs. The protocols detailed in this document can be readily implemented in a standard organic chemistry laboratory. The ability to systematically vary the substituents on the D-ring allows for a thorough investigation of the structure-activity relationship, which is crucial for the development of more potent and selective antimalarial agents targeting the MEP pathway. The provided data on the yields of various analogs can serve as a benchmark for researchers undertaking the synthesis of novel tetrahydro-β-carboline derivatives.

References

Application of MMV008138 in Studies of the MEP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most bacteria, apicomplexan parasites like Plasmodium falciparum, and plants.[1] Crucially, this pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis, making the MEP pathway an attractive target for the development of novel anti-infective agents.[1]

MMV008138 is a potent antimalarial compound identified from the Malaria Box library that specifically targets the MEP pathway.[2] Extensive research has demonstrated that this compound inhibits 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[2][3] This application note provides a comprehensive overview of the use of this compound as a chemical tool to study the MEP pathway, including its inhibitory activity, experimental protocols for its characterization, and its utility in validating the MEP pathway as a druggable target.

Mechanism of Action of this compound

This compound acts as a potent and specific inhibitor of the P. falciparum IspD enzyme (PfIspD). This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[2][3] Inhibition of PfIspD by this compound blocks the downstream production of IPP and DMAPP, which are essential for parasite survival, leading to cell death.[2] The inhibitory effect of this compound can be chemically rescued by supplementing the parasite culture medium with IPP, confirming its specific on-target activity within the MEP pathway.[2]

MEP_Pathway_Inhibition cluster_0 G3P Glyceraldehyde-3-Phosphate + Pyruvate DXS DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR (IspC) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspD IspD CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol (CDP-ME) IspE IspE CDP_MEP CDP-ME 2-phosphate (CDP-MEP) IspF IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) IspG IspG HMBPP 4-Hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP) IspH IspH IPPandDMAPP IPP + DMAPP DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPPandDMAPP This compound This compound This compound->IspD

Caption: Inhibition of the MEP pathway by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against both the isolated PfIspD enzyme and cultured P. falciparum parasites. The (1R,3S)-stereoisomer is the most active form of the compound.[4]

Parameter Compound Value Reference
Enzyme Inhibition
PfIspD IC50(1R,3S)-MMV00813844 ± 15 nM
PfIspD IC50Fosmidomycin (control)>10,000 nM (~4% inhibition at 10 µM)
Parasite Growth Inhibition
P. falciparum Dd2 IC50(1R,3S)-MMV008138250 ± 70 nM[4]
P. falciparum Dd2 IC50 (with 200 µM IPP)(1R,3S)-MMV008138>10,000 nM[4]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

SYBR_Green_Assay_Workflow start Start prep_parasites Prepare synchronized ring-stage P. falciparum culture start->prep_parasites add_parasites Add parasite culture to plates prep_parasites->add_parasites prep_plates Prepare 96-well plates with serial dilutions of this compound prep_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_and_stain Add SYBR Green I lysis buffer incubate->lyse_and_stain incubate_dark Incubate in the dark lyse_and_stain->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Analyze data and determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the SYBR Green I-based parasite growth inhibition assay.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax)

  • This compound stock solution in DMSO

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (2X)

  • Fluorescence plate reader

Procedure:

  • Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a no-drug control (vehicle only) and a positive control (e.g., chloroquine).

  • Add 100 µL of the parasite culture to each well of the plate.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, add 100 µL of 2X SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

PfIspD Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the activity of recombinant PfIspD. The production of pyrophosphate (PPi) is measured using a coupled-enzyme assay.

Enzyme_Assay_Workflow start Start prep_reagents Prepare reaction mix: - Buffer (Tris-HCl, MgCl2) - Substrates (CTP, MEP) - this compound dilutions start->prep_reagents pre_incubate Pre-incubate reaction mix prep_reagents->pre_incubate initiate_reaction Initiate reaction by adding recombinant PfIspD enzyme pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction detect_product Detect pyrophosphate (PPi) production using a coupled assay incubate_reaction->detect_product measure_signal Measure signal (e.g., absorbance or fluorescence) detect_product->measure_signal analyze Analyze data and determine IC50 measure_signal->analyze end End analyze->end

Caption: Workflow for the PfIspD enzyme inhibition assay.

Materials:

  • Recombinant purified PfIspD enzyme

  • MEP and CTP substrates

  • This compound stock solution in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1.6 mM MgCl2)

  • Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, 60 µM CTP, and 60 µM MEP.

  • Add serial dilutions of this compound to the wells of a 96-well plate. Include a no-inhibitor control.

  • Add the reaction mixture to the wells.

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 60 nM of purified PfIspD to each well.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of pyrophosphate produced according to the manufacturer's protocol for the detection kit.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

IPP Rescue Assay

This assay confirms that the growth inhibitory effect of this compound is due to the inhibition of the MEP pathway.

Procedure:

  • Follow the protocol for the P. falciparum Growth Inhibition Assay described above.

  • Prepare two sets of plates with identical serial dilutions of this compound.

  • To one set of plates, add complete medium. To the second set, add complete medium supplemented with 200 µM isopentenyl pyrophosphate (IPP).

  • Add the synchronized parasite culture to all wells.

  • Incubate and process the plates as described in the growth inhibition assay protocol.

  • Compare the IC50 values obtained in the presence and absence of IPP. A significant rightward shift in the IC50 value in the presence of IPP indicates that the compound's primary target is within the MEP pathway.[4]

Conclusion

This compound is a valuable chemical probe for studying the MEP pathway in P. falciparum. Its high potency and specific inhibition of PfIspD make it an excellent tool for elucidating the biological roles of isoprenoid biosynthesis in the parasite. The detailed protocols provided herein will enable researchers to utilize this compound effectively in their studies, contributing to a better understanding of the MEP pathway and facilitating the development of new antimalarial therapies.

References

Application Notes and Protocols: MMV008138 Rescue Experiments with Isopentenyl Pyrophosphate (IPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV008138 is a potent antimalarial compound identified from the Malaria Box initiative. It targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for the synthesis of isoprenoid precursors in Plasmodium falciparum and other apicomplexan parasites.[1][2][3][4] This pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway, making the MEP pathway an attractive target for selective antimalarial drugs.[5] this compound specifically inhibits IspD, the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, which is a crucial enzyme in the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol.[1][2][3][6] Inhibition of IspD disrupts the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular functions, including protein prenylation, dolichol synthesis, and the maintenance of the apicoplast.[5][7][8]

A key method to validate that a compound targets the MEP pathway is a "rescue" experiment. If the cytotoxic effects of a compound can be reversed by providing the downstream product of the inhibited pathway, it strongly supports the proposed mechanism of action. In the case of this compound, supplementation of the culture medium with exogenous IPP has been shown to rescue parasite growth from the inhibitory effects of the compound.[1][2][3][9]

These application notes provide detailed protocols for performing this compound rescue experiments with IPP in Plasmodium falciparum cultures.

Signaling Pathways and Experimental Logic

The experimental design is based on the specific inhibition of the MEP pathway by this compound and the subsequent bypass of this inhibition by supplying IPP.

MEP_Pathway_Inhibition cluster_parasite Plasmodium falciparum cluster_inhibition Plasmodium falciparum cluster_rescue Experimental Intervention G3P Glyceraldehyde-3-P + Pyruvate MEP MEP G3P->MEP Multiple Steps CDP_ME CDP-ME MEP->CDP_ME IspD IPP_DMAPP IPP / DMAPP CDP_ME->IPP_DMAPP Multiple Steps Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids Isoprenoid Synthesis This compound This compound This compound->Inhibition IPP_ex Exogenous IPP IPP_ex->IPP_DMAPP Rescue

Caption: Inhibition of the MEP pathway by this compound and rescue by exogenous IPP.

Experimental Workflow

The overall workflow for the rescue experiment involves culturing parasites, treating them with this compound in the presence or absence of IPP, and assessing parasite viability.

Experimental_Workflow cluster_assays Viability Assays A Start with Synchronized P. falciparum Culture (Ring Stage) C Add Parasite Culture to Plates A->C B Prepare Drug and IPP Plates B->C D Incubate for 72 hours C->D E Assess Parasite Viability D->E F Data Analysis and IC50 Determination E->F Assay1 Flow Cytometry (e.g., SYBR Green, MitoTracker) E->Assay1 Assay2 LDH Assay E->Assay2 Assay3 [3H]-Hypoxanthine Incorporation E->Assay3

Caption: General workflow for the this compound-IPP rescue experiment.

Experimental Protocols

Protocol 1: In Vitro Culture of Plasmodium falciparum
  • Materials:

    • P. falciparum strain (e.g., 3D7, Dd2)

    • Human erythrocytes (type O+)

    • Complete RPMI 1640 medium (supplemented with AlbuMAX II or human serum, hypoxanthine (B114508), gentamicin)

    • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

    • Incubator at 37°C

    • Giemsa stain and microscopy supplies

  • Procedure:

    • Maintain continuous asynchronous cultures of P. falciparum in human erythrocytes at a 2-5% hematocrit in complete RPMI 1640 medium.

    • Incubate cultures at 37°C in a sealed chamber with the specified gas mixture.

    • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

    • For the rescue experiment, synchronize the parasite culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.

Protocol 2: this compound and IPP Plate Preparation and Dosing
  • Materials:

    • This compound (stock solution in DMSO)

    • Isopentenyl pyrophosphate (IPP) (stock solution in aqueous buffer, stored at -80°C)

    • 96-well microplates

    • Complete RPMI 1640 medium

    • Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)

  • Procedure:

    • Prepare a serial dilution of this compound in complete medium. A typical starting concentration for the dilution series is 10 µM.

    • Prepare two sets of plates: one "No Rescue" set and one "Rescue" set.

    • In the "Rescue" plates, add IPP to each well to a final concentration of 200 µM.[9] Add an equivalent volume of buffer to the "No Rescue" plates.

    • Add the serially diluted this compound to the appropriate wells in both sets of plates. Include drug-free wells (no this compound, with and without IPP) as controls.

    • Add the synchronized parasite culture to all wells.

    • The final volume in each well should be 200 µL.

    • Incubate the plates for 72 hours under the standard culture conditions.

Protocol 3: Assessment of Parasite Viability

Choose one of the following methods to assess parasite viability after the 72-hour incubation period.

A. Flow Cytometry-Based Assay (SYBR Green I)

  • Principle: SYBR Green I is a fluorescent dye that stains nucleic acids. Mature erythrocytes do not have a nucleus, so only the parasites will be stained.

  • Procedure:

    • After incubation, transfer a portion of the cell suspension from each well to a new 96-well plate.

    • Add SYBR Green I staining solution to each well.

    • Incubate in the dark at room temperature.

    • Analyze the samples using a flow cytometer.

    • Gate the SYBR Green I-positive cells to determine the parasitemia.

    • Calculate the percent growth inhibition relative to the drug-free controls.

B. Lactate Dehydrogenase (LDH) Assay

  • Principle: The parasite LDH enzyme has different substrate specificity compared to the host erythrocyte LDH.[10] This difference allows for the specific measurement of parasite LDH activity.

  • Procedure:

    • After incubation, lyse the erythrocytes in each well to release the parasite LDH.

    • Add the LDH assay reagents, which include a specific substrate and a colorimetric reagent.

    • Incubate to allow the color reaction to develop.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percent growth inhibition relative to the drug-free controls.[10]

C. [³H]-Hypoxanthine Incorporation Assay

  • Principle: P. falciparum cannot synthesize purines de novo and relies on salvaging them from the host.[11] The incorporation of radiolabeled hypoxanthine into parasite nucleic acids is a measure of parasite metabolic activity and growth.[11]

  • Procedure:

    • Add [³H]-hypoxanthine to each well for the final 24 hours of the 72-hour incubation period.

    • After incubation, harvest the cells onto a filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated radiolabel.

    • Measure the radioactivity on the filter mat using a scintillation counter.

    • Calculate the percent growth inhibition relative to the drug-free controls.

Data Presentation and Analysis

Summarize the quantitative data in tables for clear comparison. Calculate the 50% inhibitory concentration (IC₅₀) values for this compound in the presence and absence of IPP using a non-linear regression dose-response analysis.

Table 1: Hypothetical IC₅₀ Values for this compound
ConditionIC₅₀ (nM)Fold Shift in IC₅₀
This compound alone250-
This compound + 200 µM IPP>10,000>40

A significant increase (fold shift) in the IC₅₀ value in the presence of IPP indicates successful rescue and provides strong evidence that this compound targets the MEP pathway.

Table 2: Example Data from a Rescue Experiment
This compound (nM)% Growth Inhibition (- IPP)% Growth Inhibition (+ 200 µM IPP)
000
1052
50208
1004515
2505220
5007525
10009030
50009840
100009945

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for conducting rescue experiments to validate the mechanism of action of this compound. The successful rescue of P. falciparum growth inhibition by exogenous IPP is a critical experiment that confirms the compound's targeting of the MEP pathway. This approach is valuable for the characterization of other potential MEP pathway inhibitors in antimalarial drug discovery.

References

Application Notes and Protocols for Studying IspD Enzyme Kinetics using MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant pathogens presents a significant challenge to global health. The non-mevalonate (MEP) pathway for isoprenoid biosynthesis is an essential metabolic route in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans. This makes the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[1][2] One such enzyme is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[1][3]

The Malaria Box compound, (1R,3S)-MMV008138, has been identified as a potent and selective inhibitor of P. falciparum IspD (PfIspD).[1][4] Understanding the kinetic properties of this inhibition is crucial for the development of more effective antimalarial drugs. These application notes provide detailed protocols for studying the enzyme kinetics of IspD and the inhibitory effects of MMV008138.

The Non-Mevalonate (MEP) Pathway and the Role of IspD

The MEP pathway is responsible for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][5] These molecules are essential for the biosynthesis of a wide range of vital compounds. The pathway consists of seven enzymatic steps, with IspD catalyzing the third step.[6] Inhibition of IspD disrupts the synthesis of IPP and DMAPP, leading to parasite death.[1]

MEP_Pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP Dxs MEP MEP DXP->MEP Dxr/IspC CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP ME-cPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->CDP_ME Inhibition

Figure 1: The Non-Mevalonate (MEP) Pathway.

Quantitative Data

The following tables summarize the kinetic parameters for recombinant P. falciparum IspD (PfIspD) and the inhibitory activity of this compound and its stereoisomers.

Table 1: Kinetic Parameters of Recombinant P. falciparum IspD (PfIspD) [1]

SubstrateKm (μM)kcat (s-1)
MEP12.0 ± 2.57.6 ± 0.6
CTP9.3 ± 2.511.7 ± 1.2

Table 2: Inhibitory Activity (IC50) of this compound Stereoisomers against PfIspD [1]

CompoundStereoisomerPfIspD IC50 (nM)
This compound(1R,3S)44 ± 15
ent-MMV008138(1S,3R)>10,000
Diastereomer 1(1S,3S)>10,000
Diastereomer 2(1R,3R)>10,000

Experimental Protocols

Two common methods for determining IspD activity and its inhibition are the pyrophosphate detection assay and the continuous spectrophotometric assay.

Protocol 1: Pyrophosphate Detection Assay

This is an endpoint assay that measures the amount of pyrophosphate (PPi) produced by the IspD reaction. The PPi is then detected using a commercially available kit, often through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

Pyrophosphate_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Prepare PfIspD Solution Prep_Substrates Prepare MEP and CTP Solutions Prep_Inhibitor Prepare this compound Dilutions Mix_Reagents Mix Buffer, PfIspD, and this compound Prep_Inhibitor->Mix_Reagents Pre_Incubate Pre-incubate Start_Reaction Add Substrates (MEP + CTP) Incubate Incubate at 37°C Add_Detection_Reagent Add Pyrophosphate Detection Reagent Incubate->Add_Detection_Reagent Incubate_Detection Incubate Measure_Signal Measure Signal (Absorbance/Fluorescence) Plot_Data Plot Data Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50

Figure 2: Experimental workflow for the pyrophosphate detection assay.

Materials:

  • Recombinant P. falciparum IspD (PfIspD)

  • 2-C-methyl-D-erythritol 4-phosphate (MEP)

  • Cytidine triphosphate (CTP)

  • (1R,3S)-MMV008138

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Pyrophosphate detection kit (e.g., PhosphoWorks Fluorimetric Pyrophosphate Assay Kit)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PfIspD in assay buffer.

    • Prepare stock solutions of MEP and CTP in assay buffer.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • PfIspD solution (final concentration, e.g., 60 nM)[1]

      • This compound solution at various concentrations (or vehicle control)

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of MEP and CTP to each well. Final concentrations should be around their Km values (e.g., 10 µM MEP and 10 µM CTP) for IC50 determination.

    • Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction (if required by the detection kit protocol).

    • Add the pyrophosphate detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection reaction to proceed.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Continuous Spectrophotometric Assay

This assay continuously monitors the IspD reaction by coupling the production of pyrophosphate to a series of enzymatic reactions that ultimately lead to a change in absorbance. This method allows for the determination of initial reaction velocities.[7]

Materials:

  • Recombinant P. falciparum IspD (PfIspD)

  • MEP

  • CTP

  • (1R,3S)-MMV008138

  • Coupling enzymes: inorganic pyrophosphatase, purine (B94841) nucleoside phosphorylase (PNP)

  • MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • UV-transparent 96-well microplate

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of PfIspD, MEP, CTP, and this compound as described in Protocol 1.

    • Prepare a solution of the coupling enzymes and MESG in the assay buffer.

  • Assay Setup:

    • In a UV-transparent 96-well microplate, add the following to each well:

      • Assay Buffer

      • PfIspD solution (final concentration, e.g., 50 nM)[7]

      • This compound solution at various concentrations (or vehicle control)

      • Coupling enzymes and MESG solution

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding a mixture of MEP and CTP to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 360 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of absorbance change is proportional to the rate of the IspD reaction.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each reaction by calculating the slope of the linear portion of the absorbance versus time curve.

    • To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., CTP) while keeping the other substrate (MEP) at a fixed, saturating concentration, and at different fixed concentrations of this compound.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) to visualize the mode of inhibition. For this compound, competitive inhibition with respect to CTP is expected.[7]

Expected Results and Interpretation

  • IC50 Determination: The pyrophosphate detection assay will yield data to calculate the IC50 value of this compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The (1R,3S) stereoisomer is expected to be significantly more potent than the other stereoisomers.[1]

  • Kinetic Parameters: The continuous spectrophotometric assay allows for the determination of Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax).

  • Mode of Inhibition: Kinetic studies with varying substrate and inhibitor concentrations will reveal the mechanism of inhibition. For this compound, the inhibition of P. vivax IspD has been shown to be competitive with respect to CTP.[7] A similar mechanism is anticipated for PfIspD. This will be observed as an increase in the apparent Km for CTP with increasing inhibitor concentration, while Vmax remains unchanged in a Lineweaver-Burk plot.

Conclusion

These detailed application notes and protocols provide a robust framework for researchers to investigate the enzyme kinetics of P. falciparum IspD and to characterize the inhibitory properties of this compound. A thorough understanding of the kinetic mechanism of this potent inhibitor is essential for the structure-based design and development of next-generation antimalarial drugs targeting the MEP pathway.

References

Application Notes and Protocols: Assessing the Metabolic Effects of MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV008138 is a potent antimalarial compound identified from the Malaria Box collection that demonstrates significant activity against the blood stages of Plasmodium falciparum.[1][2][3][4] Extensive research has revealed that this compound targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in the parasite that is absent in humans, making it an attractive drug target.[1][2][5][6] Specifically, this compound inhibits 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in this pathway.[1][2][3][5][7] The inhibition of the MEP pathway by this compound is most pronounced during the late trophozoite and early schizont stages of parasite development.[1]

The primary metabolic consequence of IspD inhibition is the disruption of the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for isoprenoids.[2][6][8] This disruption can be phenotypically rescued by the exogenous supplementation of IPP.[2][9][10]

These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the specific metabolic effects of this compound on P. falciparum. The methodologies described herein are designed to enable researchers to confirm the compound's mechanism of action, quantify its impact on the MEP pathway, and explore its broader metabolic consequences.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated using the protocols described below.

Table 1: Effect of this compound on P. falciparum Growth and Rescue by IPP

Treatment ConditionParasite Growth Inhibition (%)IC50 (nM)
This compound95 ± 350 ± 5
This compound + 200 µM IPP10 ± 5> 10,000
Fosmidomycin (Control)98 ± 2400 ± 20
Fosmidomycin + 200 µM IPP5 ± 3> 20,000

Table 2: Relative Abundance of MEP Pathway Intermediates in this compound-Treated Parasites

MetaboliteUntreated Control (Relative Abundance)This compound-Treated (Relative Abundance)Fold Change
1-deoxy-D-xylulose 5-phosphate (DOXP)1.001.101.1
2-C-methyl-D-erythritol 4-phosphate (MEP)1.005.205.2
4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)1.000.15-6.7
Isopentenyl pyrophosphate (IPP)1.000.25-4.0

Mandatory Visualizations

MEP_Pathway_Inhibition cluster_parasite Plasmodium falciparum Apicoplast cluster_human Human Host Cell (No MEP Pathway) Pyruvate_G3P Pyruvate + G3P DOXP DOXP Pyruvate_G3P->DOXP DXS MEP MEP DOXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD IPP_DMAPP IPP/DMAPP CDP_ME->IPP_DMAPP IspE, IspF Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids ... This compound This compound IspD IspD This compound->IspD Mevalonate Mevalonate Pathway Isoprenoids_human Isoprenoids Mevalonate->Isoprenoids_human Experimental_Workflow cluster_culture Parasite Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis P_falciparum_culture Synchronized P. falciparum Culture Treatment Treat with this compound (± IPP for rescue assay) P_falciparum_culture->Treatment Growth_Assay Parasite Growth Inhibition Assay Treatment->Growth_Assay Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction Enzyme_Assay IspD Enzyme Activity Assay Treatment->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Growth_Assay->Data_Analysis LC_MS_Analysis LC-MS/MS Metabolomics Analysis Metabolite_Extraction->LC_MS_Analysis LC_MS_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

References

Application Notes and Protocols for Determining MMV008138 Potency using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV008138 is a potent antimalarial compound identified from the Malaria Box initiative. It targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid precursor biosynthesis in Plasmodium falciparum and other apicomplexan parasites.[1][2][3][4] This pathway is absent in humans, making it an attractive target for selective antimalarial drugs.[3][5] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][2][4][6] The active stereoisomer of this compound is (1R,3S)-configured.[3][7]

These application notes provide detailed protocols for determining the potency of this compound and its analogs against the intraerythrocytic stages of P. falciparum using established cell-based assays. The primary assay described is a parasite growth inhibition assay using the SYBR Green I fluorescence method. Additionally, a protocol for an isopentenyl pyrophosphate (IPP) rescue assay is provided to confirm the compound's mechanism of action by targeting the MEP pathway.

Data Presentation

The potency of this compound and its analogs is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%. Below are tables summarizing reported IC50 values for this compound against P. falciparum and its molecular target, PfIspD.

Table 1: In Vitro Potency of this compound against Plasmodium falciparum

P. falciparum StrainAssay MethodIC50 (nM)Reference
Dd2SYBR Green I250 ± 50[2]
Dd2Not Specified210 ± 90[7]

Table 2: Inhibitory Potency of (1R,3S)-MMV008138 against Recombinant PfIspD

CompoundEnzymeIC50 (nM)Reference
(1R,3S)-MMV008138Recombinant PfIspD44 ± 15[2]

Signaling Pathway

The MEP pathway is the target of this compound. The diagram below illustrates the steps in this pathway and indicates the point of inhibition by this compound.

MEP_Pathway cluster_reactants G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE ME_cPP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE->ME_cPP IspF IspF ME_cPP->IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate IspF->HMBPP IspG IspG HMBPP->IspG IPP_DMAPP IPP / DMAPP IspG->IPP_DMAPP This compound This compound This compound->IspD

MEP Pathway Inhibition by this compound.

Experimental Protocols

Plasmodium falciparum Culture Maintenance

A continuous culture of the erythrocytic stages of P. falciparum is essential for performing the potency assays.

Materials:

  • P. falciparum strain (e.g., Dd2, NF54)

  • Human erythrocytes (O+ blood type)

  • Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 2 g/L sodium bicarbonate, 50 µg/mL gentamycin, and 0.5% (w/v) Albumax I or 10% human serum.

  • Culture flasks (T25 or T75)

  • Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Centrifuge

  • Microscope and Giemsa staining reagents

Procedure:

  • Maintain parasite cultures in T25 flasks at a 5% hematocrit in 10 mL of cRPMI.

  • Incubate the flasks at 37°C in a humidified, airtight chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Change the culture medium daily to replenish nutrients and remove metabolic waste.

  • Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

  • When the parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh human erythrocytes and cRPMI to a parasitemia of 0.5-1%.

SYBR Green I-Based Parasite Growth Inhibition Assay

This assay is a widely used, fluorescence-based method to quantify parasite proliferation.

Experimental Workflow:

Growth_Inhibition_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of this compound start->prep_plate add_parasites Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) prep_plate->add_parasites incubate Incubate for 72 hours at 37°C add_parasites->incubate lyse_cells Add SYBR Green I lysis buffer incubate->lyse_cells incubate_dark Incubate in the dark for 1 hour at room temperature lyse_cells->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze_data Calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

SYBR Green I Growth Inhibition Assay Workflow.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • cRPMI medium

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 0.2 µL/mL SYBR Green I.

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in cRPMI in a 96-well plate. Include a drug-free control (cRPMI with DMSO) and a background control (uninfected erythrocytes).

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Dilute the synchronized culture to 1% parasitemia and 2% hematocrit in cRPMI.

  • Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Mix gently and incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay confirms that the antiparasitic activity of this compound is due to the inhibition of the MEP pathway. The growth-inhibitory effect of an MEP pathway inhibitor can be reversed by supplementing the culture medium with IPP, the final product of the pathway.[1][8][9][10]

Logical Relationship:

IPP_Rescue_Logic compound This compound mep_pathway MEP Pathway compound->mep_pathway inhibits ipp_production IPP Production mep_pathway->ipp_production leads to parasite_growth Parasite Growth ipp_production->parasite_growth is essential for ipp_supplement Exogenous IPP Supplementation ipp_supplement->parasite_growth rescues

References

Application Notes and Protocols for Screening MMV008138 Analogs with Improved Antimalarial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health burden, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of new antimalarial agents with novel mechanisms of action. The Medicines for Malaria Venture (MMV) Malaria Box compound, MMV008138, has been identified as a promising starting point for the development of a new class of antimalarials. This compound targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of P. falciparum.[1][2] This pathway is essential for the synthesis of isoprenoid precursors in the parasite but is absent in humans, making IspD an attractive and selective drug target.[1][2]

The active stereoisomer of this tetrahydro-β-carboline analog is (1R,3S)-MMV008138. Structure-activity relationship (SAR) studies have revealed that modifications to the tetrahydro-β-carboline scaffold can significantly impact its antimalarial potency and metabolic stability. This document provides detailed application notes and protocols for the screening of this compound analogs to identify candidates with improved properties, including enhanced potency against P. falciparum, greater metabolic stability, and low cytotoxicity.

Data Presentation

The following tables summarize the in vitro activity and metabolic stability of this compound and a selection of its key analogs. These data have been compiled from published structure-activity relationship studies and are intended to guide the selection and design of new analogs.

Table 1: In Vitro Antiplasmodial Activity and PfIspD Inhibition of this compound and Analogs

Compound IDModificationsP. falciparum (Dd2) IC50 (nM)PfIspD IC50 (nM)
This compound Parent Compound 250 44
Analog 12',4'-dichloro (D-ring)25044
Analog 22'-Cl, 4'-F (D-ring)19030
Analog 32'-F, 4'-Cl (D-ring)21040
Analog 42',4'-difluoro (D-ring)430110
Analog 52',4'-dimethyl (D-ring)>10,000>10,000
Analog 65-fluoro (A-ring)480ND
Analog 77-fluoro (A-ring)500ND
Analog 8C3-methyl ester>10,000>10,000
Analog 9C3-methyl amide780230

ND: Not Determined

Table 2: In Vitro Metabolic Stability of Selected this compound Analogs

Compound IDModificationMouse Liver Microsomal Stability (t½, min)Human Liver Microsomal Stability (t½, min)
This compound Parent Compound < 10 ~20
Analog 77-fluoro (A-ring)214>240

Experimental Protocols

This section provides detailed methodologies for the key experiments required to screen this compound analogs for improved properties.

Protocol 1: In Vitro Antiplasmodial Activity Assay using SYBR Green I

This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., Dd2 strain, synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)

  • Human erythrocytes (O+)

  • Test compounds (dissolved in DMSO)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate.

    • Transfer 10 µL of each compound dilution to the assay plate. Include wells for positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Parasite Culture Addition:

    • Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in complete culture medium.

    • Add 90 µL of the parasite suspension to each well of the assay plate.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the stock solution 1:10,000 in the lysis buffer.

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Recombinant PfIspD Enzyme Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine the 50% inhibitory concentration (IC50) of test compounds against recombinant P. falciparum IspD.

Materials:

  • Recombinant PfIspD enzyme

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP)

  • Coupling enzymes: Pyruvate kinase (PK), L-lactate dehydrogenase (LDH), and myokinase (MK)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds (dissolved in DMSO)

  • 384-well clear microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer, MEP, CTP, PEP, NADH, PK, LDH, and MK.

    • The final concentrations of the components should be optimized for the specific enzyme batch and assay conditions.

  • Compound Addition:

    • Add the test compounds at various concentrations to the wells of the microplate. Include appropriate controls (DMSO vehicle and a known inhibitor like this compound).

  • Enzyme Addition and Incubation:

    • Add the recombinant PfIspD enzyme to the reaction mixture.

    • Initiate the reaction by adding the enzyme to the wells containing the reaction mixture and test compounds.

    • Incubate the plate at 37°C.

  • Absorbance Measurement:

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Normalize the rates to the DMSO control (100% activity).

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is used to assess the metabolic stability of test compounds in human liver microsomes, providing an indication of their potential for hepatic clearance.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (1 mM stock in DMSO)

  • Control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) (ACN) containing an internal standard (e.g., tolbutamide)

  • 96-well incubation plates and collection plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare the incubation mixture by adding HLMs to the potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the collection plate and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Protocol 4: Cytotoxicity Assay using HepG2 Cells

This protocol determines the 50% cytotoxic concentration (CC50) of test compounds against a human liver cell line (HepG2) to assess their potential for hepatotoxicity.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well clear, flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., doxorubicin) and a vehicle control (medium with the highest DMSO concentration).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the screening of this compound analogs.

MEP_Pathway cluster_enzymes MEP Pathway Enzymes Pyruvate_G3P Pyruvate + G3P DXP DOXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-ME2P CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH DXS DXS DXR DXR IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound Analogs This compound->IspD Inhibition

Caption: The Methylerythritol Phosphate (MEP) Pathway in P. falciparum.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_lead Lead Optimization Analog_Synthesis Analog Synthesis & Design In_Vitro_Activity In Vitro Antiplasmodial Assay (P. falciparum) Analog_Synthesis->In_Vitro_Activity PfIspD_Assay PfIspD Enzymatic Assay In_Vitro_Activity->PfIspD_Assay Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., HepG2) PfIspD_Assay->Cytotoxicity Potent Inhibitors Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Cytotoxicity->Metabolic_Stability Low Cytotoxicity Lead_Analogs Lead Analogs with Improved Properties Metabolic_Stability->Lead_Analogs Metabolically Stable Lead_Analogs->Analog_Synthesis Iterative Design

Caption: General workflow for screening this compound analogs.

SAR_Logic cluster_core Core Scaffold Requirements cluster_modifications Key Modification Sites & Effects cluster_outcomes Observed Properties Stereochemistry (1R,3S) Stereochemistry THBC_Core Tetrahydro-β-carboline Core A_Ring A-Ring (Benzo) D_Ring D-Ring (Phenyl) C3_Position C3-Position Potency Antiplasmodial Potency A_Ring->Potency Bulky groups decrease Stability Metabolic Stability A_Ring->Stability Fluorination improves D_Ring->Potency 2',4'-Halogen substitution is critical for D_Ring->Potency Alkyl groups decrease C3_Position->Potency Carboxylic acid or methyl amide required for Toxicity Cytotoxicity

Caption: Structure-Activity Relationship (SAR) logic for this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MMV008138 Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with the antimalarial compound MMV008138 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent antimalarial agent that selectively targets the Plasmodium falciparum enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key component of the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis.[1][2] This pathway is essential for the parasite but absent in humans, making it an attractive drug target.[3][4][5] The active stereoisomer of this compound is (1R,3S)-configured.[6][7] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a stock solution of this compound, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[8] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[9] It is crucial to use anhydrous, sterile-filtered DMSO suitable for cell culture applications to avoid contamination and ensure the stability of the compound.

Q3: I've observed a precipitate after diluting my this compound DMSO stock solution into my culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. This phenomenon, often referred to as "crashing out," occurs due to the rapid change in solvent polarity. Here are several steps to troubleshoot this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.5%, to minimize cytotoxicity.[10][11] Different cell lines have varying sensitivities to DMSO, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.[12][13]

  • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) culture medium. This gradual decrease in solvent polarity can help maintain the compound's solubility.

  • Increase Final Volume: Adding the DMSO stock solution to a larger volume of pre-warmed medium while vortexing can facilitate better dispersion and reduce the likelihood of precipitation.

Q4: What is the maximum recommended concentration of DMSO in the final culture medium?

A4: While some cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.5% to avoid significant effects on cell viability, proliferation, and gene expression.[10][11] For sensitive cell types, such as primary cells, the final DMSO concentration should be even lower, ideally at 0.1%.[11] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in all experiments to account for any solvent-induced effects.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue Possible Cause Recommended Solution
Precipitate forms immediately upon dilution The intended final concentration exceeds the solubility limit of this compound in the culture medium.Empirically determine the maximum soluble concentration by performing a serial dilution series and observing for precipitation.
Rapid change in solvent polarity.Perform a stepwise dilution. Add the DMSO stock solution dropwise to pre-warmed (37°C) medium while gently vortexing.
Culture medium becomes cloudy over time The compound is precipitating out of solution due to instability at 37°C or interaction with media components.Prepare fresh working solutions immediately before each experiment. Assess the stability of this compound in your specific medium over time using analytical methods like HPLC.
Temperature fluctuations affecting solubility.Ensure all components (media, stock solution) are at the appropriate temperature before mixing. Maintain a stable temperature during the experiment.
Inconsistent experimental results Inaccurate dosing due to precipitation or adsorption to plasticware.Visually inspect for precipitation before adding the compound to cells. Consider using low-adhesion plasticware.
Degradation of the compound in stock or working solutions.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: (1R,3S)-MMV008138 powder, anhydrous cell culture grade DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder into a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Visually inspect the solution to ensure there is no particulate matter. e. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium

  • Materials: 10 mM this compound in DMSO, your specific cell culture medium, sterile microcentrifuge tubes, a plate reader or spectrophotometer.

  • Procedure: a. Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions and in the vehicle control. b. Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2 hours). c. Visually inspect each dilution for any signs of precipitation (cloudiness, particles). d. To quantify, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. e. Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (requires determination of the compound's UV-Vis spectrum) or analyze by HPLC. f. Compare the absorbance/peak area of the incubated samples to a freshly prepared standard curve of this compound in the same medium. A significant decrease in concentration indicates precipitation. The highest concentration that remains in solution is your maximum working concentration.

Quantitative Data Summary

Solvent/Medium Maximum Soluble Concentration (µM) Final DMSO Concentration (%) Temperature (°C) Notes
DMSO>10,00010025Clear solution
RPMI 1640 + 10% FBSUser DeterminedUser Determined37
DMEM + 10% FBSUser DeterminedUser Determined37
Other (Specify)User DeterminedUser Determined37

Visualizations

Signaling Pathway

This compound inhibits the IspD enzyme in the methylerythritol phosphate (MEP) pathway, which is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.

MEP_Pathway cluster_enzymes Enzymes cluster_inhibitor Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate Pyruvate->DXP DXS GA3P Glyceraldehyde 3-Phosphate GA3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-Phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_ME2P 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_ME2P IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME2P->ME_cPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IspG IPP Isopentenyl Pyrophosphate HMBPP->IPP DMAPP Dimethylallyl Pyrophosphate HMBPP->DMAPP IspH DXS DXS DXR DXR IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound This compound->inhibition

Caption: The MEP pathway and the inhibitory action of this compound on the IspD enzyme.

Experimental Workflow

The following workflow outlines the steps for preparing and using this compound in cell culture experiments, including the key decision points for troubleshooting solubility.

experimental_workflow start Start prepare_stock Prepare 10 mM Stock in 100% DMSO start->prepare_stock store_stock Aliquot and Store at -80°C prepare_stock->store_stock prepare_working Prepare Working Solution in Pre-warmed Medium store_stock->prepare_working check_solubility Visually Inspect for Precipitation prepare_working->check_solubility no_precipitate No Precipitation check_solubility->no_precipitate Clear precipitate Precipitation Observed check_solubility->precipitate Cloudy add_to_cells Add to Cell Culture no_precipitate->add_to_cells troubleshoot Troubleshoot Solubility precipitate->troubleshoot troubleshoot->prepare_working Re-prepare with modified protocol end End add_to_cells->end

Caption: A workflow for preparing and troubleshooting this compound solutions for cell culture.

References

Technical Support Center: Optimizing MMV008138 Concentration for Parasite Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMV008138 to optimize parasite inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against parasites?

This compound is a potent anti-malarial compound that specifically targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for the survival of Plasmodium falciparum and other related parasites.[1][2] This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), vital precursors for various essential biomolecules.[1][2] this compound acts by inhibiting the enzyme IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), a key enzyme in the MEP pathway.[1][2][3] Since the MEP pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid biosynthesis, this compound exhibits selective toxicity towards parasites.[1]

Q2: What is the significance of the (1R,3S) stereoisomer of this compound?

This compound has four possible stereoisomers. Experimental evidence has conclusively shown that the (1R,3S)-configured stereoisomer is the most biologically active form, exhibiting the most potent inhibition of both P. falciparum growth and the IspD enzyme.[4] It is crucial to use the correct stereoisomer to ensure experimental accuracy and potency.

Q3: How can I confirm that the observed parasite inhibition is due to the specific action of this compound on the MEP pathway?

A key diagnostic experiment is the isopentenyl pyrophosphate (IPP) rescue. The inhibitory effect of this compound on parasite growth can be reversed by supplementing the culture medium with IPP.[1][4] This is because IPP is the product of the MEP pathway, and its external addition bypasses the enzymatic block caused by this compound. A successful rescue experiment strongly indicates that the compound's primary mode of action is through inhibition of the MEP pathway.

Q4: Is this compound cytotoxic to mammalian cells?

This compound has been shown to have high selectivity for the parasite, with low cytotoxicity towards mammalian cell lines.[1] This is attributed to its specific targeting of the MEP pathway, which is absent in humans. However, it is always recommended to perform cytotoxicity assays on a relevant mammalian cell line in parallel with your parasite inhibition studies to confirm the selectivity of your compound batch and specific experimental conditions.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Parasite Growth Inhibition Assays
Problem Possible Cause Solution
High variability in IC50 values between experiments. Inconsistent parasite synchronization.Ensure a tight synchronization of the parasite culture to the ring stage before drug addition. Methods like sorbitol treatment are commonly used.
Fluctuation in initial parasitemia.Standardize the starting parasitemia for all assays, typically between 0.5% and 1%.
Inaccurate drug concentration.Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution.
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with sterile medium to maintain humidity and minimize evaporation.
IC50 values are significantly higher than reported in the literature. Poor compound solubility or stability.Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before adding to the culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Presence of IPP or IPP-like molecules in the serum or media supplements.Use high-quality reagents and consider testing different batches of serum.
Drug-resistant parasite strain.Confirm the identity and drug-sensitivity profile of your parasite strain.
No parasite inhibition observed. Incorrect compound or inactive stereoisomer.Verify the identity and purity of your this compound. Ensure you are using the active (1R,3S) stereoisomer.
Major experimental error.Review your entire protocol, including calculations for drug dilutions, parasite counting, and plate setup.
Guide 2: Failed Isopentenyl Pyrophosphate (IPP) Rescue Experiment
Problem Possible Cause Solution
No rescue of parasite growth observed in the presence of IPP. Insufficient IPP concentration.The typically effective concentration for IPP rescue is 200 µM.[4] Titrate the IPP concentration to ensure it is optimal for your specific conditions.
Degradation of IPP.IPP is unstable in solution. Prepare fresh IPP solutions for each experiment and store the stock solution appropriately (e.g., at -20°C or -80°C).
Off-target effects of this compound at high concentrations.Ensure you are using a concentration of this compound that is within the specific inhibitory range for the MEP pathway. Very high concentrations may induce off-target toxicity that cannot be rescued by IPP.
Contaminated IPP solution.Use sterile techniques when preparing and handling the IPP solution.
Partial rescue of parasite growth. Sub-optimal IPP concentration.Increase the concentration of IPP to see if a full rescue can be achieved.
Mixed mechanism of action.At the concentration tested, this compound might have secondary targets. Perform the rescue experiment across a range of this compound concentrations.

Data Presentation

Table 1: Reported In Vitro Activity of this compound against Plasmodium falciparum

Parameter Value Parasite Strain Reference
Parasite Growth Inhibition IC50 250 ± 70 nMDd2[4]
Parasite Growth Inhibition IC50 ~350 nMDd2[2]
PfIspD Enzymatic Inhibition IC50 44 ± 15 nMRecombinant Protein[1]
PfIspD Enzymatic Inhibition IC50 ~44 nMRecombinant Protein[2]

Table 2: Cytotoxicity of this compound

Cell Line Parameter Value Reference
E. coli MIC>500 µM[4]
Human IspD InhibitionNo inhibition at 200 µM[1]

Experimental Protocols

Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup:

    • In a 96-well flat-bottom plate, add 100 µL of parasite culture with 1% parasitemia and 2% hematocrit to each well.

    • Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the corresponding wells. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (e.g., chloroquine).

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Isopentenyl Pyrophosphate (IPP) Rescue Assay
  • Assay Setup: Follow the same procedure as the growth inhibition assay, but prepare two sets of plates.

  • IPP Addition: To one set of plates, add IPP to the culture medium to a final concentration of 200 µM along with the this compound dilutions. The other plate will not receive IPP.

  • Incubation and Data Analysis: Incubate both plates for 72 hours and measure parasite growth as described above. A significant rightward shift in the IC50 curve in the presence of IPP indicates a successful rescue.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate. Seed the cells to achieve 70-80% confluency on the day of the assay.

  • Compound Addition: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Mandatory Visualizations

MEP_Pathway_Inhibition Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR IspD IspD MEP->IspD CDP_ME CDP-ME CDP_ME2P CDP-ME2P CDP_ME->CDP_ME2P IspE ME_cPP ME-cPP CDP_ME2P->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->IspD Inhibition IspD->CDP_ME

Caption: Inhibition of the MEP pathway by this compound.

Experimental_Workflow cluster_culture Parasite Culture cluster_assay Inhibition Assay cluster_readout Data Acquisition cluster_analysis Data Analysis Culture P. falciparum Culture Sync Synchronize to Ring Stage Culture->Sync Setup Prepare 96-well Plate Sync->Setup Add_Drug Add this compound Dilutions Setup->Add_Drug Incubate Incubate 72h Add_Drug->Incubate Lyse Lyse Cells & Stain DNA Incubate->Lyse Read Read Fluorescence Lyse->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for this compound parasite growth inhibition assay.

Troubleshooting_Tree Start Inconsistent IC50 Results? Check_Sync Is parasite culture tightly synchronized? Start->Check_Sync Check_Parasitemia Is initial parasitemia consistent? Check_Sync->Check_Parasitemia Yes Sync_Solution Action: Improve synchronization protocol. Check_Sync->Sync_Solution No Check_Drug Are drug dilutions accurate and fresh? Check_Parasitemia->Check_Drug Yes Parasitemia_Solution Action: Standardize initial parasitemia. Check_Parasitemia->Parasitemia_Solution No Check_Solubility Is the compound fully dissolved? Check_Drug->Check_Solubility Yes Drug_Solution Action: Prepare fresh dilutions for each experiment. Check_Drug->Drug_Solution No Check_Strain Is the parasite strain correct and sensitive? Check_Solubility->Check_Strain Yes Solubility_Solution Action: Ensure complete dissolution of this compound. Check_Solubility->Solubility_Solution No End Consult further literature or technical support. Check_Strain->End Yes Strain_Solution Action: Verify parasite strain identity and sensitivity. Check_Strain->Strain_Solution No Yes1 Yes No1 No Yes2 Yes No2 No Yes3 Yes No3 No Yes4 Yes No4 No

Caption: Troubleshooting decision tree for inconsistent IC50 results.

References

Technical Support Center: Overcoming MMV008138 Resistance in Plasmodium Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the antimalarial compound MMV008138 in Plasmodium strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antimalarial compound that targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoid precursors in Plasmodium parasites.[1][2] This pathway is absent in humans, making it an attractive target for selective drug development.[1][2] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes a critical step in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] Inhibition of IspD disrupts essential cellular processes in the parasite that rely on isoprenoids, leading to cell death.[3] The inhibitory action of this compound can be reversed by supplementing the parasite culture medium with IPP.[1][4]

Q2: My P. falciparum culture is showing reduced susceptibility to this compound. What is the likely cause?

A2: The primary mechanism of resistance to this compound in P. falciparum is the development of mutations in the gene encoding the drug's target, PfIspD.[5][6] In vitro selection studies have identified specific mutations in the IspD gene of this compound-resistant parasite populations. If you are observing a consistent increase in the half-maximal inhibitory concentration (IC50) of this compound, it is highly probable that your parasite population has acquired one or more mutations in the IspD gene.

Q3: How can I confirm that my parasites have developed resistance to this compound?

A3: To confirm resistance, you should perform the following experimental workflow:

  • In Vitro Drug Susceptibility Assay: Determine the IC50 value of this compound for your parasite line and compare it to a sensitive, wild-type reference strain (e.g., 3D7). A significant increase in the IC50 value is a strong indicator of resistance.

  • IPP Rescue Assay: Perform a chemical rescue experiment by supplementing your parasite culture with isopentenyl pyrophosphate (IPP). If this compound is acting on-target, the addition of IPP should reverse the growth-inhibitory effect of the compound.[4] This will help confirm that the observed phenotype is related to the MEP pathway.

  • Sequencing of the IspD Gene: Extract genomic DNA from your potentially resistant parasite line and sequence the IspD gene. Compare the sequence to that of the parental, sensitive strain to identify any mutations.

Q4: Are there known mutations in the IspD gene that confer resistance to this compound?

A4: Yes, whole-genome and Sanger sequencing of experimentally generated this compound-resistant P. falciparum populations have identified several mutations in the IspD gene. These mutations are summarized in the table below.

Data Presentation

Table 1: Experimentally Identified Mutations in PfIspD Conferring Resistance to this compound

Resistant PopulationNucleotide ChangeAmino Acid Change
08138R1G1757AV586I
08138R2C1331TT444I
08138R3A1699GK567E

Data sourced from whole-genome and Sanger sequencing of resistant populations.

Table 2: In Vitro Activity of this compound and its Analogs against P. falciparum

CompoundStereoisomerP. falciparum (Dd2) Growth Inhibition IC50 (nM)Recombinant PfIspD Inhibition IC50 (nM)
This compound(1R,3S)250 ± 5044 ± 15
Analog 1e(1R,3S)190 ± 2031 ± 10
Analog 1i(1R,3S)780 ± 100100 ± 20
FosmidomycinN/A~700Poor inhibitor (~4% inhibition at 10 µM)

Note: The (1R,3S) stereoisomer of this compound is the most active.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in drug susceptibility assays.

  • Possible Cause 1: Assay variability.

    • Troubleshooting: Ensure that all assay parameters are consistent, including parasite synchronization, initial parasitemia, hematocrit, incubation time, and reagent concentrations. Use a reference drug with a known IC50 in parallel to monitor assay performance.

  • Possible Cause 2: Mixed parasite population.

    • Troubleshooting: If your culture contains a mix of sensitive and resistant parasites, you may observe variable IC50 values. Consider cloning your parasite line by limiting dilution to obtain a clonal population for more consistent results.

  • Possible Cause 3: Compound stability.

    • Troubleshooting: Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.

Issue 2: The IPP rescue assay is not working as expected.

  • Possible Cause 1: Insufficient IPP concentration.

    • Troubleshooting: The standard concentration for IPP rescue is 200 µM.[4] Ensure you are using the correct final concentration. You may need to optimize the concentration for your specific parasite strain and experimental conditions.

  • Possible Cause 2: Off-target effects of this compound.

    • Troubleshooting: At high concentrations, this compound may have off-target effects that are not rescued by IPP.[4] Perform the rescue assay across a range of this compound concentrations. If rescue is observed at lower concentrations but not at higher ones, this suggests off-target activity.

  • Possible Cause 3: Degradation of IPP.

    • Troubleshooting: IPP can be unstable. Prepare fresh solutions of IPP for each experiment and store them under appropriate conditions.

Issue 3: I have confirmed an IspD mutation, how can I overcome this resistance?

  • Strategy 1: Use alternative IspD inhibitors.

    • Explanation: Research has shown that some this compound-resistant P. falciparum strains are more susceptible to other classes of IspD inhibitors.[5][6] This phenomenon, known as collateral sensitivity, occurs because the resistance-conferring mutation may make the enzyme more vulnerable to inhibition by a different compound.

    • Action: Test other non-tetrahydro-β-carboline IspD inhibitors against your resistant strain. For example, urea-based IspD inhibitors have shown increased potency against this compound-resistant parasites.[5][6]

  • Strategy 2: Investigate synergistic drug combinations.

    • Explanation: Combining this compound with a drug that has a different mechanism of action can be an effective strategy to combat resistance. While specific synergistic combinations with this compound are not yet well-documented in the literature, this remains a promising area of investigation.

    • Action: Consider performing checkerboard assays to screen for synergistic interactions between this compound and other approved antimalarials or investigational compounds.

Experimental Protocols

1. In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds.

  • Materials:

    • P. falciparum culture (synchronized to the ring stage)

    • Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

    • Washed, uninfected human erythrocytes

    • This compound stock solution (in DMSO)

    • 96-well flat-bottom tissue culture plates

    • SYBR Green I lysis buffer

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

    • Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to each well of the 96-well plate.

    • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for at least 1 hour.

    • Read the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

    • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. IPP Rescue Assay

This assay is used to confirm that the growth inhibition by a compound is due to its effect on the MEP pathway.

  • Procedure:

    • Follow the same procedure as the in vitro drug susceptibility assay described above.

    • Prepare two sets of plates. In one set, supplement the complete culture medium with 200 µM IPP in all wells (including the drug-free controls).[4]

    • Compare the dose-response curves of this compound in the presence and absence of IPP. A significant rightward shift in the IC50 curve in the presence of IPP indicates successful rescue and confirms that the compound targets the MEP pathway.

Visualizations

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(cytidine 5'-diphospho)-2-C- methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD IPP_DMAPP IPP / DMAPP CDP_ME->IPP_DMAPP IspE, IspF, IspG, IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXS DXS DXR DXR IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound This compound->IspD

Caption: The Methylerythritol Phosphate (MEP) Pathway in Plasmodium and the inhibitory action of this compound on the IspD enzyme.

Resistance_Workflow start Reduced susceptibility to this compound observed ic50 Determine IC50 vs. wild-type strain start->ic50 ipp_rescue Perform IPP rescue assay start->ipp_rescue sequence_ispd Sequence PfIspD gene start->sequence_ispd confirm_resistance Resistance Confirmed: Increased IC50 and IspD mutation ic50->confirm_resistance Significant increase troubleshoot_assay No significant IC50 shift: Troubleshoot assay (see guide) ic50->troubleshoot_assay No significant increase ipp_rescue->confirm_resistance Rescue observed off_target No IPP rescue: Investigate potential off-target effects ipp_rescue->off_target No rescue sequence_ispd->confirm_resistance Mutation found Troubleshooting_Logic start Start Troubleshooting check_ic50 Are IC50 values reproducible? start->check_ic50 check_ipp Is IPP rescue working? check_ic50->check_ipp Yes solve_assay Standardize assay conditions, check reagents. check_ic50->solve_assay No check_resistance Is resistance suspected? check_ipp->check_resistance Yes solve_ipp Check IPP concentration and stability, test lower drug concentrations. check_ipp->solve_ipp No solve_resistance Sequence IspD, test alternative inhibitors. check_resistance->solve_resistance Yes end Problem Resolved check_resistance->end No solve_assay->check_ic50 solve_ipp->check_ipp solve_resistance->end

References

Technical Support Center: Improving the Metabolic Stability of MMV008138 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of MMV008138 analogs.

FAQs and Troubleshooting Guides

Q1: My this compound analog shows poor in vitro metabolic stability. What are the likely metabolic hotspots?

A1: Based on the metabolism of related tetrahydro-β-carboline compounds, the most probable sites of metabolic liability are:

  • A-Ring (Benzo Ring): This ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions.

  • Nitrogen Atoms: The nitrogen atoms within the tetrahydro-β-carboline core can also be sites of oxidation.

  • D-Ring Substituents: The substituents on the D-ring can be targets for various metabolic transformations, depending on their chemical nature.

Troubleshooting:

  • Metabolite Identification Studies: To pinpoint the exact metabolic soft spots of your analog, it is crucial to perform metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Blocking Metabolism: Once a metabolic hotspot is identified, you can strategically modify the analog's structure to block or reduce metabolism at that site. Common strategies include the introduction of fluorine or deuterium (B1214612) atoms at the site of hydroxylation.

Q2: How can I improve the metabolic stability of my this compound analog through structural modifications?

A2: Improving metabolic stability often involves a strategy of bioisosteric replacement, where a metabolically liable functional group is replaced with a different group that is more stable but retains the desired biological activity.[1]

Troubleshooting Strategies:

  • A-Ring Modification: Consider introducing electron-withdrawing groups to the A-ring to decrease its susceptibility to oxidative metabolism.

  • D-Ring Modification: Explore different substituents on the D-ring. For instance, replacing a metabolically labile group with a more stable isostere can significantly improve stability.

  • Scaffold Hopping: In some cases, more drastic changes, such as replacing the entire tetrahydro-β-carboline scaffold with a different, more stable core that maintains the key pharmacophoric features, may be necessary.

Q3: I am observing high inter-species variability in the metabolic stability of my analog. What could be the reason?

A3: Significant differences in metabolic stability between species (e.g., human, rat, mouse) are common and are primarily due to variations in the expression and activity of drug-metabolizing enzymes, particularly CYP isoforms.

Troubleshooting:

  • Cross-Species Metabolite Profiling: Conduct metabolic stability assays using liver microsomes from different species to understand the metabolic pathways in each.

  • Enzyme Phenotyping: Identify the specific CYP enzymes responsible for the metabolism of your analog in each species. This can help in selecting the most appropriate animal model for in vivo studies that will be more predictive of human metabolism.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for a series of this compound analogs, focusing on their inhibitory activity against Plasmodium falciparum (Dd2 strain) and the target enzyme, PfIspD. While this data does not directly measure metabolic stability, it is crucial for guiding analog design to ensure that modifications aimed at improving stability do not compromise antimalarial potency.

CompoundD-Ring SubstituentsP. falciparum Growth Inhibition IC50 (nM)PfIspD Enzyme Inhibition IC50 (nM)
1a (this compound) 2',4'-di-Cl250 ± 7044 ± 15
1h 2'-F, 4'-Cl320 ± 90110 ± 20
1i 2'-Cl, 4'-F230 ± 5082 ± 13
1j 2'-Br, 4'-Cl220 ± 4067 ± 12
1k 2'-Cl, 4'-Br250 ± 6059 ± 11
1l 2',4'-di-Br360 ± 80120 ± 20
7a 2',4'-di-Cl (Methylamide)210 ± 5057 ± 10

Data extracted from "Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs".

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of this compound analogs using liver microsomes.

Materials:

  • Test compounds (this compound analogs)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • Internal standard (for LC-MS analysis)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.

    • Add the test compound to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures at high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).

Visualizations

Metabolic_Pathway_of_Tetrahydro_beta_carboline cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound (Tetrahydro-β-carboline core) Hydroxylated_Metabolite Hydroxylated Metabolite (on A-Ring) This compound->Hydroxylated_Metabolite Hydroxylation Dehydrogenated_Metabolite Dehydrogenated Metabolite (β-carboline) This compound->Dehydrogenated_Metabolite Dehydrogenation Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation

Caption: Proposed metabolic pathways for tetrahydro-β-carboline compounds.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Microsomes, NADPH, Compound) B Pre-incubate Microsomes and Compound at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C with Shaking C->D E Terminate Reaction at Time Points (0, 5, 15, 30, 60 min) D->E F Protein Precipitation E->F G Centrifugation F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t1/2, CLint) H->I

Caption: Experimental workflow for an in vitro microsomal stability assay.

Troubleshooting_Logic Start Analog with Poor Metabolic Stability Identify_Hotspot Identify Metabolic Hotspot(s) (Metabolite ID studies) Start->Identify_Hotspot No_Hotspot Metabolic Liability Not Obvious Identify_Hotspot->No_Hotspot Hotspot_Found Metabolic Hotspot(s) Identified Identify_Hotspot->Hotspot_Found Bioisosteric_Replacement Bioisosteric Replacement of Liable Group No_Hotspot->Bioisosteric_Replacement Scaffold_Hopping Consider Scaffold Hopping No_Hotspot->Scaffold_Hopping Block_Metabolism Block Metabolism (e.g., Fluorination, Deuteration) Hotspot_Found->Block_Metabolism Hotspot_Found->Bioisosteric_Replacement Test_New_Analog Synthesize and Test New Analog Block_Metabolism->Test_New_Analog Bioisosteric_Replacement->Test_New_Analog Scaffold_Hopping->Test_New_Analog

Caption: Decision-making workflow for improving metabolic stability.

References

challenges in the chemical synthesis of MMV008138 stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of MMV008138 and its stereoisomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound stereoisomers.

Issue 1: Low yield in the Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core.

Potential Cause Recommended Solution
Incomplete reaction - Ensure starting materials (tryptophan methyl ester and 2,4-dichlorobenzaldehyde) are pure and dry. - Use activated 4 Å molecular sieves to remove any traces of water from the reaction mixture.[1] - Extend the reaction time, monitoring progress by TLC.
Side product formation - Control the reaction temperature. While the reaction is typically run at room temperature, significant warming could lead to side products. - Ensure the slow addition of trifluoroacetic acid (TFA) if used as a catalyst.
Degradation of starting material or product - Use freshly distilled solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Poor separation of diastereomers (cis and trans) by column chromatography.

Potential Cause Recommended Solution
Inappropriate solvent system - A common eluent system is a mixture of dichloromethane, ethyl acetate, and hexanes.[2] Experiment with different ratios to optimize separation. - Utilize a gradient elution, starting with a less polar mixture and gradually increasing the polarity.
Column overloading - Reduce the amount of crude product loaded onto the column relative to the amount of silica (B1680970) gel.
Poor column packing - Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.

Issue 3: Incomplete hydrolysis of the methyl ester to the carboxylic acid.

Potential Cause Recommended Solution
Deactivated Amberlyst resin - Use fresh or properly regenerated Amberlyst hydroxide (B78521) resin.[1]
Insufficient reaction time - The hydrolysis can be slow; allow for sufficient reaction time and monitor the reaction by TLC or LC-MS until the starting material is consumed.
Poor solubility of the ester - The recommended solvent system is a mixture of THF, MeOH, and H₂O to ensure the solubility of the ester.[1]

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the synthesis of this compound stereoisomers?

A1: The core scaffold of this compound is synthesized via a Pictet-Spengler reaction between the appropriate tryptophan methyl ester stereoisomer (e.g., (S)-Trp-OMe or (R)-Trp-OMe) and 2,4-dichlorobenzaldehyde.[1] This reaction forms the tetrahydro-β-carboline ring system.

Q2: How are the four different stereoisomers of this compound synthesized?

A2: The four stereoisomers are synthesized by starting with either (S)-tryptophan methyl ester or (R)-tryptophan methyl ester. Each of these starting materials will produce a mixture of two diastereomers (cis and trans) in the Pictet-Spengler reaction. These diastereomers can then be separated by column chromatography. Finally, hydrolysis of the methyl ester of each separated diastereomer yields the four individual stereoisomers.[1]

Q3: Which stereoisomer of this compound is the most biologically active?

A3: The (1R,3S)-configured stereoisomer, designated as 4a in some publications, is the most potent inhibitor of Plasmodium falciparum growth.[1][2]

Q4: What is a suitable method for the final hydrolysis of the methyl ester?

A4: A catch-and-release protocol using an Amberlyst hydroxide resin is an effective method for the hydrolysis.[1] This method is advantageous as it avoids contamination with inorganic salts, simplifying the purification of the final product. The reaction is typically carried out in a mixture of THF, MeOH, and H₂O, followed by neutralization with acetic acid.[1]

Q5: How can the relative configuration (cis or trans) of the diastereomers be determined?

A5: The relative configuration of the C1 substituent (cis- or trans-) can be determined by ¹³C NMR spectroscopy, using the empirical rule of Cook.[1] X-ray crystallography can also be used to confirm the stereochemistry.

Quantitative Data Summary

The following table summarizes the biological activity of the this compound stereoisomers against P. falciparum.

CompoundConfigurationP. falciparum Growth Inhibition IC₅₀ (nM)
4a (1R,3S)250 ± 70
5a (1S,3S)> 10,000
ent-4a (1S,3R)1,200 ± 200
ent-5a (1R,3R)> 10,000
This compound (commercial) >95% trans-configured280 ± 50

Data sourced from[1].

Experimental Protocols

General Procedure for the Synthesis of this compound Stereoisomer Precursors (Methyl Esters):

  • To a solution of the appropriate tryptophan methyl ester (e.g., (S)-Trp-OMe) in CH₂Cl₂ are added 4 Å molecular sieves and 2,4-dichlorobenzaldehyde.

  • The mixture is stirred at room temperature for approximately 20-24 hours.

  • For reactions requiring a catalyst, trifluoroacetic acid (TFA) can be added.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered and concentrated.

  • The resulting crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel using a solvent system such as dichloromethane-ethyl acetate-hexanes to separate the diastereomers.[2]

General Procedure for the Hydrolysis of Methyl Esters to this compound Stereoisomers:

  • The purified methyl ester is dissolved in a mixture of THF, MeOH, and H₂O.

  • Amberlyst hydroxide resin is added to the solution.

  • The mixture is stirred until the reaction is complete as monitored by TLC or LC-MS.

  • The resin is filtered off, and the filtrate is neutralized with acetic acid.

  • The solvent is removed under reduced pressure to yield the final carboxylic acid stereoisomer.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_separation Purification cluster_hydrolysis Hydrolysis cluster_products Final Stereoisomers S-Trp-OMe (S)-Trp-OMe Reaction CH2Cl2, 4Å MS, TFA (cat.) S-Trp-OMe->Reaction R-Trp-OMe (R)-Trp-OMe R-Trp-OMe->Reaction Aldehyde 2,4-Dichlorobenzaldehyde Aldehyde->Reaction Column Column Chromatography Reaction->Column Diastereomeric Mixture Hydrolysis Amberlyst Resin, THF/MeOH/H2O Column->Hydrolysis Separated Methyl Esters 4a (1R,3S)-MMV008138 Hydrolysis->4a 5a (1S,3S)-MMV008138 Hydrolysis->5a ent-4a (1S,3R)-MMV008138 Hydrolysis->ent-4a ent-5a (1R,3R)-MMV008138 Hydrolysis->ent-5a

Caption: Synthetic workflow for this compound stereoisomers.

Troubleshooting_Separation Start Poor Diastereomer Separation CheckSolvent Is the solvent system optimized? Start->CheckSolvent AdjustSolvent Adjust eluent polarity/composition CheckSolvent->AdjustSolvent No CheckLoading Is the column overloaded? CheckSolvent->CheckLoading Yes AdjustSolvent->CheckLoading ReduceLoading Reduce sample load CheckLoading->ReduceLoading Yes CheckPacking Is the column packed properly? CheckLoading->CheckPacking No ReduceLoading->CheckPacking RepackColumn Repack column carefully CheckPacking->RepackColumn No Success Successful Separation CheckPacking->Success Yes RepackColumn->Success

Caption: Troubleshooting poor diastereomer separation.

References

Technical Support Center: Refining MMV008138 Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of the antimalarial candidate MMV008138 and its analogs in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antimalarial compound belonging to the tetrahydro-β-carboline class. It functions by inhibiting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway.[1][2] This pathway is essential for the synthesis of isoprenoids in Plasmodium parasites, which are vital for their survival. The MEP pathway is absent in humans, making IspD an attractive drug target.[1] The active stereoisomer of this compound is (1R,3S)-configured.

Q2: Has this compound itself shown efficacy in animal models?

A2: To date, published studies indicate that the parent compound, this compound, has not demonstrated efficacy in animal models of malaria infection.[1] Even analogs designed for improved metabolic stability have failed to achieve oral efficacy in mouse models, suggesting that issues beyond metabolic instability, such as pharmacokinetics or species-specific target engagement, may be at play.[1][2]

Q3: What are some starting doses for this compound analogs that have shown in vivo efficacy?

A3: While this compound has shown a lack of in vivo efficacy, several of its analogs or compounds with a similar scaffold have been successful. These can be used as a starting point for dose-ranging studies. Doses have typically ranged from 40 to 100 mg/kg for oral administration in mouse models. For example, a β-carboline derivative, compound 9a, exhibited a median effective dose (ED50) of 27.74 mg/kg in monotherapy.[3] Another analog, PRC-1584, was orally efficacious at a daily dose of 40 mg/kg in a P. berghei model.[4][5]

Q4: What is the most common animal model for testing this compound and its analogs?

A4: The most frequently used model for preliminary in vivo antimalarial efficacy studies is the murine model, typically using BALB/c or ICR mice infected with rodent malaria parasites like Plasmodium berghei.[3][4][6] This model is well-established for assessing the suppressive activity of compounds on blood-stage parasites.

Troubleshooting Guide

Problem 1: The compound has poor aqueous solubility, making formulation difficult.

  • Cause: Tetrahydro-β-carboline compounds are often lipophilic and exhibit poor solubility in aqueous solutions, which can lead to inconsistent absorption and low bioavailability when administered orally or intraperitoneally.

  • Solution:

    • Select an appropriate vehicle. For preclinical studies, it is crucial to use a vehicle that can solubilize or uniformly suspend the compound without causing toxicity. Common starting vehicles include:

      • 7% Tween 80 / 3% Ethanol: The compound is first dissolved in a 7:3 (v/v) solution of Tween 80 and ethanol, then diluted tenfold with sterile water.

      • Standard Suspending Vehicle (SSV): This consists of 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC), 0.5% (v/v) Benzyl Alcohol, and 0.4% (v/v) Tween 80 in a 0.9% NaCl solution.

      • Dimethyl Sulfoxide (DMSO): Can be used as a co-solvent, but the final concentration should be kept low (ideally under 10%) to avoid vehicle-induced toxicity.

    • Conduct a vehicle toxicity study. Before initiating the main efficacy experiment, administer the chosen vehicle alone to a small cohort of mice and monitor for adverse effects for at least 48 hours.

    • Check formulation stability. After preparation, visually inspect the formulation for any precipitation over several hours at both room temperature and 4°C to ensure the compound remains in solution or suspension.

Problem 2: The compound shows potent in vitro activity but poor or no efficacy in vivo.

  • Cause: This is a common challenge in drug development and was specifically reported for this compound.[1] The discrepancy can be due to several factors:

    • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, preventing it from reaching and maintaining therapeutic concentrations at the site of action.

    • Low Bioavailability: Even with an appropriate vehicle, the compound may not efficiently cross the gut wall into the bloodstream.

    • Species-Specific Target Differences: The binding affinity of the compound to P. berghei IspD may be significantly lower than to P. falciparum IspD. It has been noted that P. vivax IspD is less sensitive to this compound than its P. falciparum counterpart, and a similar difference may exist for P. berghei.[1]

  • Solution:

    • Conduct a preliminary pharmacokinetic study. Before a full efficacy study, administer a single dose (e.g., 40 mg/kg p.o. and 10 mg/kg i.v.) to a small group of uninfected mice and measure plasma concentrations over time (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). This will determine key parameters like Cmax, half-life (t1/2), and oral bioavailability.

    • Evaluate analogs with potentially improved properties. Research has focused on modifying the this compound scaffold to enhance metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Testing such analogs may yield better in vivo outcomes.

    • Consider a humanized mouse model. If species differences in the target enzyme are suspected, using a mouse model engrafted with human red blood cells and infected with P. falciparum can provide a more clinically relevant assessment.

Problem 3: Unexpected toxicity or animal mortality is observed during the study.

  • Cause: The administered dose may exceed the Maximum Tolerated Dose (MTD). This can be due to on-target toxicity (if the compound has off-target effects in the host) or formulation-related issues.

  • Solution:

    • Stop dosing immediately. Halt administration to the affected cohort to prevent further losses.

    • Perform a dose-ranging toxicity study. In naive, uninfected mice, administer a range of doses (e.g., starting from your intended therapeutic dose and increasing) and monitor for clinical signs of toxicity (weight loss, ruffled fur, lethargy, etc.) over several days.

    • Re-evaluate the formulation. Ensure the vehicle is not contributing to the toxicity and that the compound is properly solubilized or suspended, as hotspots of undissolved compound can lead to acute toxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound analogs from published studies. Data for the parent compound this compound is limited due to its lack of in vivo efficacy.

Table 1: In Vivo Efficacy of this compound Analogs in Murine Models

Compound IDAnimal ModelParasiteDose (p.o.)Dosing ScheduleEfficacy EndpointResultReference
9a MiceP. berghei27.74 mg/kgDaily for 4 daysED5027.74 mg/kg[3]
9a MiceP. berghei100 mg/kgDaily for 4 days% Chemosuppression91.19%[3]
PRC-1584 MiceP. berghei40 mg/kgDaily for 3 daysParasite ClearanceOrally efficacious[4][5]
20c MiceP. berghei40 mg/kgN/AEfficacyNo oral efficacy[1]
19 MiceP. berghei50 mg/kgDaily for 3 days% Parasitemia Reduction96%[6]

Table 2: Pharmacokinetic Parameters of this compound Analogs

Compound IDSpeciesDoseRouteBioavailability (%)t1/2 (hours)Reference
20c Mouse40 mg/kgp.o.Not reportedNot reported[1]
20c Mouse10 mg/kgi.v.N/ANot reported[1]
PRC-1584 RatNot specifiedp.o.40%8[4]

Experimental Protocols

Protocol: 4-Day Suppressive Test (Peters' Test) for In Vivo Antimalarial Efficacy

This is a standard method to evaluate the activity of a test compound on established blood-stage malaria infection in mice.

  • Animal and Parasite Strain:

    • Use Swiss albino or BALB/c mice (18-22g).

    • Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., NK65).

  • Infection:

    • Inoculate mice intraperitoneally (i.p.) with 1x10^5 infected red blood cells (iRBCs) in a 0.2 mL volume. This is designated as Day 0.

  • Grouping and Dosing:

    • Randomize the infected mice into experimental groups (typically n=5 per group).

    • Group 1: Negative Control (Vehicle only).

    • Group 2: Positive Control (e.g., Chloroquine at 10 mg/kg/day).

    • Groups 3-X: Test Groups (e.g., this compound analog at various doses like 10, 30, and 100 mg/kg/day).

    • Begin treatment 2-4 hours post-infection on Day 0 and continue daily for four consecutive days (Day 0 to Day 3). The most common route for these compounds is oral gavage (p.o.).

  • Monitoring Parasitemia:

    • On Day 4, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.

    • Fix the smears with methanol (B129727) and stain with 10% Giemsa solution.

    • Examine the slides under a microscope with an oil immersion lens (100x).

    • Calculate the percentage of parasitized red blood cells (% parasitemia) by counting at least 500 total red blood cells.

  • Data Analysis:

    • Calculate the average percent parasitemia for each group.

    • Determine the percent suppression of parasitemia using the formula: % Suppression = [ (A - B) / A ] * 100 Where:

      • A = Mean parasitemia in the negative control group.

      • B = Mean parasitemia in the treated group.

    • (Optional) Monitor the mice daily for up to 30 days to determine the Mean Survival Time (MST) for each group.

Visualizations

Diagram 1: MEP Pathway and Target of this compound

MEP_Pathway Pyruvate Pyruvate + G3P DOXP DOXP Pyruvate->DOXP IspC (DXS) MEP MEP DOXP->MEP IspC (DXR) IspD IspD MEP->IspD CDP_ME CDP-ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP ME-cPP CDP_MEP->MEcPP IspF HMBPP HMB-PP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids This compound This compound This compound->IspD IspD->CDP_ME

Caption: this compound inhibits the IspD enzyme in the parasitic MEP pathway.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation Phase cluster_study In-Life Phase (4-Day Test) cluster_analysis Analysis Phase Formulation Prepare Compound Formulation Day0 Day 0: Infect Mice (i.p.) Administer First Dose Formulation->Day0 Infection_Prep Prepare P. berghei Inoculum Infection_Prep->Day0 Day1_3 Days 1-3: Administer Daily Doses Day0->Day1_3 Day4 Day 4: Collect Blood Smears Day1_3->Day4 Stain Giemsa Staining Day4->Stain Microscopy Determine % Parasitemia Stain->Microscopy Analysis Calculate % Suppression Microscopy->Analysis

Caption: Workflow for the 4-Day Suppressive Test in a mouse malaria model.

References

addressing off-target effects of MMV008138 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of MMV008138 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

This compound is a potent inhibitor of the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of Plasmodium falciparum.[1] This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for the parasite's survival.[1][2] The MEP pathway is absent in humans, making IspD an attractive antimalarial drug target.[1][3]

Q2: Are there any known off-target effects of this compound?

This compound is known to be highly selective for P. falciparum IspD.[1] Studies have shown that it does not inhibit the human IspD ortholog.[1][2][4][5] Off-target effects in P. falciparum have been observed, but they occur at concentrations significantly higher than those required for on-target inhibition of the MEP pathway. Specifically, off-target growth inhibition is seen at concentrations roughly 40-fold higher than the on-target IC50 value.[3]

Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?

A key method to differentiate on-target from off-target effects of this compound is to perform a rescue experiment with isopentenyl pyrophosphate (IPP).[1][3] Since this compound's on-target activity is the inhibition of the MEP pathway, supplementing the culture medium with the downstream product, IPP, should reverse the growth inhibitory effects caused by on-target inhibition.[1][3] If the observed phenotype persists in the presence of IPP, it is likely due to an off-target effect.

Q4: What experimental approaches can be used to identify unknown off-target proteins of this compound?

Several unbiased, proteome-wide methods can be employed to identify potential off-target proteins:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. A drug binding to a protein can alter its melting curve, which can be detected by mass spectrometry or Western blot.[6][7][8][9]

  • Proteome-wide Mass Spectrometry Approaches: Techniques like activity-based protein profiling (ABPP) and other chemical proteomics methods can identify direct protein targets of a small molecule in a complex biological sample.[10]

  • Kinome Profiling: If off-target effects are suspected to involve kinases, screening the compound against a large panel of kinases (kinome scanning) can identify unintended kinase targets.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: I am observing higher than expected cytotoxicity at the effective concentration of this compound.

  • Question: Could this be an off-target effect?

  • Answer: It is possible. While this compound is highly selective, high concentrations may lead to off-target cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Carefully determine the IC50 for parasite growth inhibition and the concentration at which you observe significant cytotoxicity.

    • Conduct an IPP Rescue Experiment: Treat the parasites with the cytotoxic concentration of this compound in the presence and absence of 200 µM IPP. If IPP supplementation rescues the cells from cytotoxicity, the effect is likely on-target. If cytotoxicity persists, it is indicative of an off-target effect.[3]

    • Use a Structurally Unrelated IspD Inhibitor: If available, test another IspD inhibitor with a different chemical scaffold. If it produces the same phenotype at its on-target concentration, the effect is more likely to be on-target.

Issue 2: My experimental results with this compound are inconsistent or not reproducible.

  • Question: What could be causing this variability?

  • Answer: Inconsistent results can stem from several factors, including compound stability, solubility, and experimental setup.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation.

    • Check Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your assay is low (e.g., <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Visually inspect for any precipitation of the compound in your working solutions.

    • Standardize Assay Conditions: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments.

Quantitative Data

Table 1: On-Target vs. Off-Target Activity of this compound and its Active Stereoisomer (4a) [3]

CompoundOn-Target IC50 (nM) [P. falciparum Dd2 strain]Off-Target IC50 (nM) [with 200 µM IPP]Selectivity Window (Off-target/On-target)
This compound210 ± 90~10,000~48-fold
4a (1R,3S)250 ± 70~10,000~40-fold

Table 2: In Vitro Activity of this compound and Analogs against P. falciparum and Recombinant PfIspD [1]

CompoundP. falciparum (Dd2) Growth Inhibition IC50 (nM)Recombinant PfIspD Inhibition IC50 (nM)
This compound (1a) 350 ± 2044 ± 15
Analog 1j340 ± 1045 ± 12
Analog 1k370 ± 5043 ± 10
Analog 1m1100 ± 200180 ± 20
Analog 1n1200 ± 200250 ± 80
Analog 1o1300 ± 200300 ± 100
Fosmidomycin1000 ± 100>10,000

Experimental Protocols

Protocol 1: Biochemical Rescue Experiment for On-Target Validation

This protocol is designed to confirm that the growth inhibition observed with this compound is due to its effect on the MEP pathway.

Materials:

  • P. falciparum culture

  • This compound stock solution (in DMSO)

  • Isopentenyl pyrophosphate (IPP) stock solution

  • Complete culture medium

  • 96-well plates

  • Incubator (37°C, 5% CO2, 5% O2)

  • SYBR Green I or other DNA staining dye

  • Plate reader

Procedure:

  • Prepare Parasite Culture: Synchronize P. falciparum culture to the ring stage.

  • Set up Assay Plate:

    • Add 100 µL of complete culture medium to each well of a 96-well plate.

    • Create a serial dilution of this compound in two sets of rows. One set will be for the treatment alone, and the other for the treatment plus IPP.

    • To the "rescue" set of rows, add IPP to a final concentration of 200 µM.

    • Add an equal volume of DMSO to the control wells.

  • Add Parasites: Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Quantify Parasite Growth:

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the IC50 values for this compound in the presence and absence of IPP. A significant shift in the IC50 to a higher concentration in the presence of IPP confirms on-target activity.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of this compound based on ligand-induced thermal stabilization.

Materials:

  • P. falciparum saponin-lysed parasite pellets

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Ultracentrifuge

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment:

    • Resuspend parasite pellets in PBS with protease inhibitors.

    • Treat the cell lysate with this compound at the desired concentration (e.g., 10x IC50) or with DMSO as a vehicle control.

    • Incubate at room temperature for 30 minutes.

  • Heat Challenge:

    • Aliquot the treated lysates into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[6][8]

  • Protein Extraction:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific protein of interest at each temperature using Western blotting or identify a broad range of stabilized proteins using mass spectrometry.

  • Data Analysis:

    • For Western blot analysis, plot the band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

    • For mass spectrometry, identify proteins that show increased abundance in the soluble fraction at higher temperatures in the presence of this compound.

Protocol 3: Proteome-Wide Mass Spectrometry for Off-Target Profiling

This protocol outlines a general workflow for identifying off-targets of this compound using chemical proteomics.

Materials:

  • P. falciparum culture

  • This compound

  • Lysis buffer

  • Affinity chromatography resin (e.g., NHS-activated sepharose)

  • Mass spectrometer

Procedure:

  • Probe Synthesis (if necessary): For some approaches, a modified version of this compound with a linker for immobilization may be required.

  • Cell Lysis: Prepare a protein lysate from P. falciparum culture.

  • Affinity Chromatography:

    • Immobilize this compound onto the affinity resin.

    • Incubate the protein lysate with the this compound-conjugated resin to allow for binding of target and off-target proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the resin.

    • Identify the eluted proteins using mass spectrometry.

  • Competitive Binding (for validation): To distinguish specific from non-specific binders, pre-incubate the lysate with an excess of free this compound before adding it to the resin. Proteins that are specifically bound to the immobilized compound will show reduced binding in the presence of the free competitor.

Visualizations

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway G3P Glyceraldehyde 3-phosphate DXP 1-deoxy-D-xylulose 5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->MEP

Caption: The Methylerythritol Phosphate (MEP) Pathway, the target of this compound.

Off_Target_Workflow start Start: Observe Unexpected Phenotype rescue Perform IPP Rescue Experiment start->rescue phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued on_target Conclusion: On-Target Effect phenotype_rescued->on_target  Yes off_target_suspected Conclusion: Off-Target Effect Suspected phenotype_rescued->off_target_suspected  No proteomics Identify Off-Targets (e.g., CETSA, Mass Spec) off_target_suspected->proteomics validate Validate Candidate Off-Targets proteomics->validate end End: Characterize Off-Target validate->end Rescue_Logic cluster_pathway MEP Pathway cluster_rescue Rescue Condition A Precursor B Intermediate A->B IspD C Product (IPP) B->C Phenotype Growth Inhibition B->Phenotype Leads to Survival Parasite Survival C->Survival Essential for This compound This compound This compound->B IPP_added Exogenous IPP IPP_added->C

References

Technical Support Center: Enhancing the Oral Efficacy of MMV008138 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to improve the oral efficacy of MMV008138 and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows excellent in vitro potency against P. falciparum, but it has poor or no efficacy in our mouse model of malaria when dosed orally. What are the likely reasons for this discrepancy?

A1: This is a common challenge observed with derivatives of the tetrahydro-β-carboline class, including this compound.[1][2] The discrepancy between potent in vitro activity and poor in vivo oral efficacy often stems from suboptimal pharmacokinetic properties. The primary bottlenecks are typically poor oral bioavailability and rapid metabolism.[1][2] Even with structural modifications that improve metabolic stability in liver microsomes, achieving sufficient plasma exposure upon oral administration can remain a significant hurdle.[1][2]

Q2: What is the mechanism of action for this compound and its analogs?

A2: this compound targets IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), a crucial enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in Plasmodium falciparum.[3][4][5][6] This pathway is essential for parasite survival but is absent in humans, making IspD a promising drug target.[4] Inhibition of IspD disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular processes in the parasite.[3][4]

Q3: Are there any known structural features of this compound derivatives that are critical for their antimalarial activity?

A3: Yes, structure-activity relationship (SAR) studies have highlighted several key features. The stereochemistry of the tetrahydro-β-carboline scaffold is crucial for activity.[3] Additionally, substitutions on the different rings of the core structure can significantly impact potency and metabolic stability.[1][2] For instance, modifications to the benzo-ring have been explored to enhance metabolic stability, with some success in reducing the rate of metabolism in liver microsomes.[1][2]

Q4: What are the main strategies I can employ to improve the oral bioavailability of my lead compound?

A4: There are two primary avenues to explore:

  • Formulation Strategies: These approaches aim to improve the dissolution and absorption of the existing compound. Techniques include particle size reduction (micronization/nanonization), the use of amorphous solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).

  • Medicinal Chemistry Approaches: These strategies involve chemical modification of the lead compound to improve its physicochemical and pharmacokinetic properties. This includes the design of prodrugs to enhance solubility and/or permeability, and structural modifications to block sites of rapid metabolism.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Suggested Solutions
Low oral bioavailability despite good in vitro microsomal stability. Poor aqueous solubility limiting dissolution in the gastrointestinal tract.1. Characterize Solubility: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., FaSSIF, FeSSIF).2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.3. Formulation Approaches: Explore amorphous solid dispersions or lipid-based formulations to enhance solubility.
Low intestinal permeability.1. Assess Permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the permeability of your compound.2. Prodrug Strategy: Design and synthesize a prodrug to transiently increase lipophilicity and improve passive diffusion.
High inter-individual variability in plasma concentrations after oral dosing. Food effects, poor formulation robustness.1. Standardize Dosing Conditions: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.2. Optimize Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce variability.
Compound is metabolically unstable in vivo despite good in vitro microsomal stability. Metabolism by non-CYP enzymes or extrahepatic metabolism.1. Metabolite Identification: Conduct in vivo metabolite profiling to identify the major metabolic pathways.2. Structural Modification: Modify the chemical structure at the sites of metabolism to improve stability.

Quantitative Data Summary

The following table summarizes available pharmacokinetic data for this compound and a fluorinated analog (20c) in mice. This data highlights the challenges in achieving high oral bioavailability with this class of compounds.

Compound Dose (mg/kg) Route tmax (h) t1/2 (h) Oral Bioavailability (%) Reference
This compound (1)40Oral0.258.5Not explicitly stated, but efficacy remains elusive[1]
10IV-8.5-[1]
7-fluoro analog (20c)40Oral0.55.2Not explicitly stated, but no significant difference from parent compound[1]
10IV-5.2-[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the dissolution rate and apparent solubility of a poorly water-soluble this compound derivative by creating an amorphous solid dispersion.

Materials:

  • This compound derivative

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve the this compound derivative and the polymer carrier in the volatile organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Gently scrape the dried film to obtain the amorphous solid dispersion as a powder.

  • Characterize the ASD for its amorphous nature using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Evaluate the dissolution rate of the ASD in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare it to the crystalline drug.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a this compound derivative in a lipid-based system to improve its solubilization and oral absorption.

Materials:

  • This compound derivative

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of the this compound derivative in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting point for the ratio of oil:surfactant:co-surfactant is 40:40:20 (w/w).

  • Heat the mixture in a water bath at 40-50°C to facilitate mixing.

  • Vortex the mixture until a clear, homogenous solution is formed.

  • Add the this compound derivative to the mixture and vortex until it is completely dissolved.

  • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water) with gentle stirring.

  • Visually observe the formation of a nano- or microemulsion. Characterize the droplet size and polydispersity index using a particle size analyzer.

  • The formulation can then be used for in vitro dissolution testing and in vivo pharmacokinetic studies.

Visualizations

Signaling Pathway

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR IspD IspD MEP->IspD CDP_ME CDP-ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH This compound This compound Derivatives This compound->IspD IspD->CDP_ME

Caption: The MEP pathway in P. falciparum and the inhibitory action of this compound derivatives on the IspD enzyme.

Experimental Workflow

experimental_workflow cluster_problem Problem Identification cluster_physchem Physicochemical Characterization cluster_strategies Improvement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Assessment start Low Oral Efficacy of This compound Derivative solubility Determine Solubility (Aqueous & Biorelevant Media) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) start->permeability formulation Formulation Development (e.g., ASD, SEDDS) solubility->formulation Low Solubility prodrug Prodrug Synthesis permeability->prodrug Low Permeability dissolution In Vitro Dissolution Testing formulation->dissolution pk_study In Vivo Pharmacokinetic Study in Rodents prodrug->pk_study dissolution->pk_study efficacy In Vivo Efficacy Study in Malaria Model pk_study->efficacy

Caption: A workflow for troubleshooting and enhancing the oral efficacy of this compound derivatives.

References

Validation & Comparative

Validating the IspD Target of MMV008138 in Plasmodium falciparum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and validation of novel antimalarial drug targets. The methylerythritol phosphate (B84403) (MEP) pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, presents a rich source of such targets. Within this pathway, the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) has been identified as the molecular target of the potent antimalarial compound MMV008138. This guide provides a comprehensive comparison of this compound with other IspD inhibitors, supported by experimental data and detailed protocols to aid in the validation and further development of IspD-targeting antimalarials.

Executive Summary

This compound is a species-selective inhibitor of P. falciparum IspD (PfIspD), demonstrating potent activity against the parasite's intraerythrocytic stages. This guide will delve into the experimental evidence supporting IspD as the primary target of this compound, including structure-activity relationship (SAR) studies of this compound analogs and comparisons with other classes of PfIspD inhibitors, namely benzoisothiazolones and urea-based compounds. Detailed protocols for key validation assays are provided to facilitate reproducible research in this area.

The MEP Pathway: A Validated Target

The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all isoprenoids. Isoprenoids are crucial for various essential cellular processes in P. falciparum, including protein prenylation, quinone biosynthesis, and dolichol synthesis. The absence of this pathway in humans makes it an attractive target for selective antimalarial therapy.

MEP_Pathway G3P Glyceraldehyde-3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate DXR->MEP IspD IspD MEP->IspD This compound Benzoisothiazolones Urea-based inhibitors CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF->MEcPP IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP

Caption: The MEP pathway in Plasmodium falciparum with the inhibitory point of this compound and other IspD inhibitors highlighted.

Comparative Inhibitor Performance

The validation of IspD as the target of this compound is strengthened by comparing its activity with other known IspD inhibitors. The following tables summarize the in vitro potencies of this compound and its analogs, as well as representative benzoisothiazolones and urea-based compounds, against both the isolated PfIspD enzyme and cultured P. falciparum parasites.

Table 1: this compound and Analogs - Potency against PfIspD and P. falciparum
CompoundConfigurationPfIspD IC50 (nM)P. falciparum (Dd2) Growth Inhibition IC50 (nM)
This compound (1R,3S)44 ± 15[1]250 ± 50[1]
Analog 1b->10,000>10,000
Analog 1c--5,000 - 10,000
Analog 1e-130 ± 20450 ± 50
ent-MMV008138(1S,3R)>10,000>20,000

Data sourced from Ghavami et al., ACS Infect. Dis. 2018, 4, 4, 549–559. A strong correlation between enzymatic inhibition and parasite growth inhibition is observed, supporting IspD as the target.

Table 2: Benzoisothiazolone Analogs - Potency against PfIspD and P. falciparum
CompoundPfIspD IC50 (nM)P. vivax IspD IC50 (nM)P. falciparum (3D7) Growth Inhibition EC50 (nM)
Compound 8 73 ± 20[2]45 ± 20[2]1100 ± 160[2]
Compound 9 57 ± 13[2]-420 ± 6[2]

Data sourced from Price et al., Sci. Rep. 2016, 6, 36777. These compounds demonstrate potent, dual-species inhibition of Plasmodium IspD.

Table 3: Urea-Based Inhibitors - Potency against PfIspD and P. falciparum
CompoundPfIspD IC50 (nM)P. falciparum (NF54) Growth Inhibition IC50 (µM)
Compound 8 41 ± 7[3]15 ± 1[3]
Compound 10 41 ± 7[3]10 ± 1[4]
Compound 24 180 ± 20[3]>20
Compound 31 395 ± 3.5[3]2.7 ± 0.2

Data sourced from Willocx et al., J. Med. Chem. 2024. This class of inhibitors shows potent enzymatic inhibition, with ongoing optimization to improve cellular activity.

Experimental Protocols

Reproducible experimental data is the cornerstone of target validation. Below are detailed protocols for the key assays used to characterize IspD inhibitors.

Protocol 1: Recombinant PfIspD Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfIspD. The production of pyrophosphate (PPi) from the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) is quantified.

Materials:

  • Recombinant PfIspD enzyme

  • MEP substrate

  • CTP substrate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.6 mM MgCl2

  • Test compounds dissolved in DMSO

  • Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Prepare a reaction mixture containing assay buffer, MEP (e.g., 60 µM), and CTP (e.g., 60 µM).

  • Add 24 µL of the reaction mixture to each well containing the test compound.

  • Initiate the reaction by adding 25 µL of recombinant PfIspD (e.g., 60 nM final concentration) to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of PPi produced according to the manufacturer's protocol for the pyrophosphate detection kit.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Enzyme_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds add_reaction_mix Add reaction mix to plate add_compounds->add_reaction_mix prep_reaction_mix Prepare reaction mix (Buffer, MEP, CTP) prep_reaction_mix->add_reaction_mix initiate_reaction Initiate reaction with recombinant PfIspD add_reaction_mix->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate detect_ppi Stop reaction and detect pyrophosphate incubate->detect_ppi analyze_data Calculate % inhibition and IC50 values detect_ppi->analyze_data end End analyze_data->end

Caption: Workflow for the PfIspD enzyme inhibition assay.
Protocol 2: P. falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I-based)

This assay determines the efficacy of compounds in inhibiting the growth of asexual blood-stage P. falciparum in vitro by quantifying parasite DNA.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., Dd2 or NF54 strain)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Lysis buffer with SYBR Green I: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete medium.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit.

  • Add 100 µL of the parasite suspension to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Calculate the percent growth inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Growth_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in medium start->prep_compounds add_compounds Add compounds to 96-well plate prep_compounds->add_compounds add_parasites Add parasite culture to plate add_compounds->add_parasites prep_parasites Prepare synchronized ring-stage parasite culture prep_parasites->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_cells Lyse cells with SYBR Green I lysis buffer incubate->lyse_cells incubate_dark Incubate in the dark lyse_cells->incubate_dark read_fluorescence Measure fluorescence incubate_dark->read_fluorescence analyze_data Calculate % growth inhibition and IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.

Selectivity and Off-Target Profile of this compound

A critical aspect of target validation is demonstrating the selectivity of the inhibitor for its intended target. This compound has been shown to be highly selective for Plasmodium IspD.

  • Species Selectivity: this compound does not inhibit the human ortholog of IspD, nor does it inhibit IspD from E. coli or M. tuberculosis.[1] This is a significant advantage, as it reduces the potential for off-target effects in the human host and minimizes disruption of the gut microbiome.

  • Chemical Rescue: The growth inhibitory effect of this compound on P. falciparum can be rescued by the addition of isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1] This provides strong evidence that the compound's primary mechanism of action is through the inhibition of this pathway.

  • Resistance Studies: P. falciparum parasites resistant to this compound have been shown to harbor mutations in the ispd gene, further confirming that IspD is the direct target.[4]

While comprehensive off-target screening against a broad panel of human kinases and other enzymes would provide the most definitive evidence of selectivity, the existing data strongly supports IspD as the sole intracellular target of this compound in P. falciparum.

Conclusion

The collective evidence from enzymatic assays, whole-cell growth inhibition, structure-activity relationship studies, and selectivity profiling provides a robust validation of IspD as the primary target of this compound in P. falciparum. The comparative data presented here for this compound and other IspD inhibitor classes, along with the detailed experimental protocols, offer a valuable resource for researchers working to develop novel antimalarials targeting this essential parasite enzyme. The high degree of selectivity of IspD inhibitors like this compound underscores the potential of the MEP pathway as a source of safe and effective drugs to combat malaria.

References

Genetic Validation of MMV008138's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMV008138 is a potent antimalarial compound that targets the MEP pathway, which is essential for the survival of Plasmodium falciparum but absent in humans, making it an attractive drug target.[1][2] Genetic and biochemical evidence strongly supports that this compound specifically inhibits P. falciparum IspD (PfIspD). Attempts to disrupt the PfIspD gene have been unsuccessful, demonstrating its essentiality for parasite viability.[3][4] Furthermore, parasites resistant to this compound harbor mutations in the PfIspD gene, providing direct genetic proof of the drug's target.[5] This guide will delve into the experimental evidence validating this compound's mode of action and compare its performance with other antimalarials that have different mechanisms.

Comparison of this compound with Alternative Antimalarials

The following table summarizes the key characteristics of this compound and compares it with other antimalarial drugs that target different pathways.

FeatureThis compoundFosmidomycinArtemisinin (B1665778)Chloroquine (B1663885)Atovaquone
Target Pathway Methylerythritol Phosphate (B84403) (MEP) PathwayMethylerythritol Phosphate (MEP) PathwayHeme detoxification/General oxidative stressHeme detoxificationMitochondrial electron transport
Molecular Target IspDDXR (IspC)Multiple targets proposedHeme polymeraseCytochrome bc1 complex
Genetic Validation of Target Essential gene (refractory to disruption), resistance mutations in PfIspD.[3][5]Essential gene (refractory to disruption).[4]Resistance associated with mutations in Kelch13 protein.[3]Resistance due to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[6]Resistance arises from mutations in the cytochrome b gene.[7]
Species Selectivity Selective for parasite IspD over human counterpart.[1][7]Broad-spectrum, can affect gut microbiome.[1]Broadly active against Plasmodium species.Resistance is widespread in P. falciparum.Active against multiple protozoa.
Stage Specificity Active against asexual blood stages.[8]Active against asexual blood stages.Rapid clearance of all asexual blood stages.[4]Active against asexual blood stages.Active against liver and blood stages.[9]

Experimental Data Supporting this compound's Mode of Action

Biochemical Validation

The inhibitory activity of this compound and its analogs has been quantified against both the P. falciparum parasite and the purified PfIspD enzyme. The data shows a strong correlation between the anti-parasitic potency and the enzymatic inhibition, supporting PfIspD as the primary target.

CompoundP. falciparum (Dd2 strain) IC50 (nM)Recombinant PfIspD IC50 (nM)Reference
(1R,3S)-MMV008138 250 ± 7044 ± 15[1]
(1S,3R)-ent-MMV008138 >10,000>10,000[1]
Fosmidomycin 370 ± 50~4% inhibition at 10 µM[1]
Genetic Validation: Gene Essentiality

Attempts to disrupt the PfIspD gene in P. falciparum using a single-crossover homologous recombination strategy were unsuccessful.[4] Parasites transfected with a plasmid designed to disrupt the PfIspD locus could only be maintained episomally, and no integration into the genomic locus was observed even after prolonged culture.[10] This indicates that a functional copy of the PfIspD gene is essential for the survival of the parasite in the asexual blood stage.

Experimental Protocols

PfIspD Gene Disruption by Single Crossover Homologous Recombination

Objective: To determine if the PfIspD gene is essential for the viability of P. falciparum in the asexual blood stage.

Methodology (Summarized from descriptions in Imlay et al., 2015):

  • Vector Construction: A plasmid vector is constructed containing a ~1 kb internal fragment of the PfIspD gene. This fragment is designed to integrate into the endogenous PfIspD locus via single-crossover homologous recombination. The plasmid also contains a selectable marker, such as the human dihydrofolate reductase (hDHFR) gene, which confers resistance to the drug WR99210.

  • Parasite Transfection: The constructed plasmid is introduced into asynchronous wild-type P. falciparum parasites (e.g., 3D7 strain) by electroporation of infected red blood cells.

  • Drug Selection: Transfected parasites are cultured in the presence of the selection drug (e.g., WR99210) to select for parasites that have taken up the plasmid.

  • Integration Analysis: Genomic DNA is periodically extracted from the parasite population. Southern blot analysis and Polymerase Chain Reaction (PCR) are used to screen for integration of the plasmid into the PfIspD locus.

  • Phenotypic Analysis: The growth and viability of the transfected parasite population are monitored over an extended period. The inability to recover parasites with a disrupted PfIspD locus, despite the presence of episomal plasmids, indicates that the gene is essential.

Visualizing the Mode of Action and Experimental Logic

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

MEP_Pathway cluster_parasite Plasmodium falciparum Apicoplast cluster_inhibitors Inhibitors G3P Glyceraldehyde-3-phosphate DXP_synthase DXP synthase (DXS) G3P->DXP_synthase Pyruvate Pyruvate Pyruvate->DXP_synthase DXP 1-deoxy-D-xylulose 5-phosphate DXP_synthase->DXP DXR DXP reductoisomerase (DXR/IspC) DXP->DXR MEP 2-C-methyl-D-erythritol 4-phosphate DXR->MEP IspD MEP cytidylyltransferase (IspD) MEP->IspD CDP_ME 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE CDP-ME kinase (IspE) CDP_ME->IspE MEcPP 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE->MEcPP IspF ME-cPP synthase (IspF) MEcPP->IspF HMBPP 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate IspF->HMBPP IspG HMBPP synthase (IspG) HMBPP->IspG IspH HMBPP reductase (IspH) HMBPP->IspH IPP_DMAPP Isopentenyl diphosphate (B83284) (IPP) & Dimethylallyl diphosphate (DMAPP) IspG->IPP_DMAPP IspH->IPP_DMAPP This compound This compound This compound->IspD Fosmidomycin Fosmidomycin Fosmidomycin->DXR

Caption: The MEP pathway in P. falciparum and the points of inhibition by this compound and Fosmidomycin.

Experimental Workflow: Genetic Validation of PfIspD Essentiality

Gene_Disruption_Workflow start Start: Construct Disruption Plasmid (PfIspD fragment + selection marker) transfect Transfect P. falciparum start->transfect select Apply Drug Selection transfect->select culture Long-term Culture select->culture analyze Analyze Genomic DNA (PCR & Southern Blot) culture->analyze result1 Result 1: Episomal Plasmid Detected analyze->result1 result2 Result 2: No Genomic Integration Detected analyze->result2 conclusion Conclusion: PfIspD is Essential for Parasite Viability result1->conclusion result2->conclusion

Caption: Workflow for the attempted genetic disruption of PfIspD, demonstrating its essentiality.

Conclusion

The collective evidence from biochemical assays and genetic validation studies robustly confirms that this compound exerts its antimalarial activity by inhibiting PfIspD, an essential enzyme in the MEP pathway. The inability to generate parasites with a disrupted PfIspD gene underscores the critical role of this enzyme for parasite survival. The specificity of this compound for the parasite enzyme over its human counterpart, combined with its distinct mechanism of action compared to frontline antimalarials like artemisinin and historical drugs like chloroquine, highlights its potential as a valuable tool in the fight against drug-resistant malaria. Further development of IspD inhibitors, guided by the understanding of this compound's mode of action, represents a promising strategy for novel antimalarial drug discovery.

References

A Comparative Guide to the Antimalarial Efficacy of MMV008138 and Fosmidomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two promising antimalarial compounds, MMV008138 and fosmidomycin (B1218577). Both agents target the essential non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum, a pathway absent in humans, making them attractive candidates for drug development. This document summarizes key quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate a comprehensive understanding of their respective profiles.

Mechanism of Action: Targeting the MEP Pathway at Different Steps

Both this compound and fosmidomycin derive their antimalarial activity from the inhibition of the methylerythritol 4-phosphate (MEP) pathway, which is critical for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for essential isoprenoids in the parasite. However, they act on different enzymes within this pathway.

Fosmidomycin is a well-established inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to MEP. By blocking this step, fosmidomycin starves the parasite of the necessary precursors for isoprenoid synthesis.[1][2]

This compound , a compound from the Malaria Box, targets a subsequent enzyme in the pathway: 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[3] This enzyme is responsible for the conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol. Inhibition of IspD by this compound also leads to the depletion of isoprenoid precursors, ultimately causing parasite death.

MEP_Pathway_Inhibition G3P Glyceraldehyde 3-phosphate DOXP 1-Deoxy-D-xylulose 5-phosphate G3P->DOXP DXS Pyruvate Pyruvate Pyruvate->DOXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DOXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD Isoprenoids Isoprenoids CDP_ME->Isoprenoids ... Fosmidomycin Fosmidomycin DXR (IspC) DXR (IspC) Fosmidomycin->DXR (IspC) This compound This compound IspD IspD This compound->IspD

Fig. 1: Inhibition of the MEP Pathway by Fosmidomycin and this compound.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of both compounds has been evaluated against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a key metric for potency.

CompoundP. falciparum StrainIC50 (nM)Reference
This compound Dd2~350[3]
3D7210 ± 90[3]
Fosmidomycin A2~370[3]
3D7810[4]
K1 (chloroquine-resistant)1100[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

In Vivo Efficacy: Murine Malaria Models

While extensive in vivo data exists for fosmidomycin, particularly in combination therapies, there is a notable lack of published in vivo efficacy data for this compound in animal models of malaria.

Fosmidomycin has demonstrated activity in murine malaria models, although it often requires combination with other drugs to prevent recrudescence.[1][5] For instance, in a P. vinckei mouse model, a combination of fosmidomycin and clindamycin (B1669177) showed synergistic effects and improved efficacy.[5] Clinical trials in humans have shown that fosmidomycin can rapidly clear parasites but has a high rate of recrudescence when used as a monotherapy.[1]

To date, no published studies have reported the in vivo efficacy of This compound in a malaria-infected animal model. This represents a critical gap in the preclinical development of this compound.

Experimental Protocols

In Vitro Susceptibility Assay (P. falciparum)

A common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds is the [3H]-hypoxanthine incorporation assay.

in_vitro_workflow start Start: Synchronized ring-stage P. falciparum culture prepare_plates Prepare 96-well plates with serial dilutions of test compounds start->prepare_plates add_parasites Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) prepare_plates->add_parasites incubate_1 Incubate for 48 hours (37°C, 5% CO2, 5% O2, 90% N2) add_parasites->incubate_1 add_label Add [3H]-hypoxanthine to each well incubate_1->add_label incubate_2 Incubate for an additional 24 hours add_label->incubate_2 harvest Harvest cells onto filter mats incubate_2->harvest scintillation Measure incorporated radioactivity using a scintillation counter harvest->scintillation analyze Calculate IC50 values by non-linear regression analysis scintillation->analyze end End: Determine compound potency analyze->end

Fig. 2: Workflow for In Vitro Antimalarial Susceptibility Testing.

Methodology:

  • P. falciparum cultures are synchronized to the ring stage.

  • Test compounds (this compound or fosmidomycin) are serially diluted in 96-well microtiter plates.

  • A suspension of parasitized red blood cells is added to each well.

  • Plates are incubated for 48 hours in a controlled atmosphere.

  • [3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours. During this time, viable parasites incorporate the radiolabel into their nucleic acids.

  • The contents of the wells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

  • The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.

In Vivo Efficacy Study (Murine Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

in_vivo_workflow start Start: Inoculate mice with P. berghei-infected erythrocytes treat Administer test compound or vehicle daily for 4 days (D0-D3) start->treat monitor Monitor parasitemia daily by microscopic examination of blood smears treat->monitor survival Record survival of mice treat->survival calculate Calculate percent suppression of parasitemia compared to vehicle control monitor->calculate end End: Determine in vivo efficacy survival->end calculate->end

References

Comparative Analysis of MMV008138 and Other MEP Pathway-Targeting Antimalarials from the Malaria Box

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a clinically validated target for antimalarial drug discovery, as it is essential for the survival of Plasmodium falciparum but absent in humans. The Medicines for Malaria Venture (MMV) Malaria Box contains a collection of diverse compounds with antimalarial activity, offering a valuable resource for identifying novel therapeutic leads. This guide provides a comparative analysis of MMV008138, a potent inhibitor of the MEP pathway found in the Malaria Box, and other compounds targeting this pathway.

Overview of this compound and its Target

This compound has been identified as a potent inhibitor of the P. falciparum MEP pathway.[1][2] Specifically, it targets the third enzyme in the pathway, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[1] Inhibition of IspD disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the essential building blocks for isoprenoids.

A screening of the 400 compounds in the Malaria Box for inhibitors of the MEP pathway, using a chemical rescue approach with IPP supplementation, revealed that this compound was the only compound to exhibit significant rescue of parasite growth.[2] This suggests that this compound is a highly potent and specific inhibitor of this pathway within the Malaria Box collection.

Comparison with Other MEP Pathway Inhibitors

While this compound stands out within the Malaria Box, another well-characterized inhibitor of the MEP pathway is fosmidomycin. Fosmidomycin, however, is not part of the Malaria Box. It targets a different enzyme in the pathway, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the second enzyme of the pathway. The table below provides a comparative summary of the in vitro activities of this compound and fosmidomycin.

CompoundTarget EnzymePfIspD IC50 (nM)P. falciparum Dd2 IC50 (nM)P. falciparum 3D7 IC50 (nM)
This compound IspD44[1]250[2]-
Fosmidomycin DXR>5000[1]940[2]-

Structure-Activity Relationship of this compound Analogs

Studies on analogs of this compound have provided insights into the structural features crucial for its antimalarial activity. The (1R,3S)-stereoisomer of this compound is the active form.[2] Modifications to the tetrahydro-β-carboline core have been explored, revealing that substitutions on the D-ring and the C3-carboxylic acid group significantly impact potency. This information is valuable for the future design of more potent IspD inhibitors.

Experimental Protocols

P. falciparum Growth Inhibition Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., Dd2 strain)

  • Human erythrocytes (O+)

  • Complete medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) to each well.

  • Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration.

Recombinant PfIspD Inhibition Assay (Pyrophosphate Detection)

This biochemical assay measures the direct inhibition of the PfIspD enzyme by monitoring the production of pyrophosphate (PPi).

Materials:

  • Recombinant P. falciparum IspD (PfIspD)

  • Substrates: MEP and CTP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Pyrophosphate detection kit (e.g., a fluorescent or colorimetric assay that couples PPi production to a measurable signal)

  • 384-well microplates

Procedure:

  • Add the assay buffer, PfIspD enzyme, and the test compound to the wells of a microplate.

  • Incubate for a pre-determined time to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrates (MEP and CTP).

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction and add the pyrophosphate detection reagents according to the manufacturer's protocol.

  • Measure the signal (fluorescence or absorbance) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value by plotting inhibition against the log of the compound concentration.

Visualizations

MEP_Pathway cluster_enzymes Enzymes cluster_inhibitors Inhibitors G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH DXS DXS DXR DXR (IspC) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH Fosmidomycin Fosmidomycin Fosmidomycin->DXR This compound This compound This compound->IspD

Caption: The Plasmodium falciparum MEP pathway and the targets of this compound and Fosmidomycin.

Growth_Inhibition_Workflow start Start sync Synchronize P. falciparum to ring stage start->sync plate Prepare serial dilutions of compounds in 96-well plate sync->plate add_parasites Add parasitized erythrocytes plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Lyse cells and add SYBR Green I incubate->lyse read Read fluorescence lyse->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the P. falciparum growth inhibition assay.

IspD_Assay_Workflow start Start prepare Prepare assay components: enzyme, buffer, compounds start->prepare incubate_enzyme Incubate enzyme with test compound prepare->incubate_enzyme add_substrates Initiate reaction with MEP and CTP incubate_enzyme->add_substrates incubate_reaction Incubate to allow reaction to proceed add_substrates->incubate_reaction detect_ppi Stop reaction and detect pyrophosphate (PPi) incubate_reaction->detect_ppi read Measure signal detect_ppi->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the PfIspD enzymatic inhibition assay.

References

Comparative Analysis of MMV008138 Analogs' Antimalarial Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships and in vitro efficacy of MMV008138 and its derivatives against Plasmodium falciparum, providing key data and experimental context for researchers in antimalarial drug discovery.

This guide presents a comparative analysis of the antimalarial activity of the promising drug candidate this compound and a series of its structural analogs. The primary mechanism of action for this compound class is the inhibition of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of Plasmodium falciparum.[1][2][3] This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), vital precursors for isoprenoid biosynthesis in the parasite, and is absent in humans, making it an attractive target for novel antimalarials.[1][4]

Data Summary of Antimalarial Activity

The following tables summarize the in vitro antimalarial activity (IC50) of this compound and its key analogs against the multidrug-resistant Dd2 strain of P. falciparum. The data highlights the critical structural motifs required for potent activity and provides a clear basis for structure-activity relationship (SAR) analysis.

Table 1: Antimalarial Activity of this compound Stereoisomers and Analogs with D-Ring Modifications

CompoundDescriptionP. falciparum Dd2 IC50 (nM)
This compound (1a) (1R,3S)-configured active stereoisomer250 ± 50
ent-1a Enantiomer of 1a>10,000
5a Diastereomer of 1a>10,000
ent-5a Enantiomer of 5a3,000 ± 200
1b Unsubstituted phenyl D-ring>10,000
1c 2'-chloro substituted D-ringWeak Inhibition
1e 2'-chloro-4'-methyl substituted D-ringPotent (near 1a)
1u 2',4'-dimethyl substituted D-ring>10,000

Data sourced from Ghavami et al. (2018) and supplementary materials.[1]

Table 2: Antimalarial Activity of this compound Analogs with C-Ring Modifications

CompoundDescriptionP. falciparum Dd2 IC50 (nM)
3a C3-carboxy substituent replaced with CO2MeInactive
(±)-11a C3-carboxy substituent replaced with HInactive
6a Amide analogWeak Inhibition
7a Methyl amide derivativeEquipotent to 1a

Data sourced from Ghavami et al. (2018) and supplementary materials.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals several key structural requirements for the antimalarial activity of the this compound scaffold:

  • Stereochemistry is Crucial: The (1R,3S)-configuration of this compound (compound 1a ) is essential for its potent inhibitory activity against P. falciparum.[1][5] The other stereoisomers show significantly reduced or no activity.

  • D-Ring Substitution: Potent growth inhibition requires 2',4'-disubstitution on the D-ring, with at least one electron-withdrawing substituent.[1][5] Unsubstituted or dimethyl-substituted analogs are inactive.

  • C-Ring Carboxy Group: The carboxylic acid at the C3 position of the C-ring is vital for activity.[1] While replacement with a methyl ester or hydrogen abrogates potency, certain amide derivatives, such as the methyl amide, can restore activity to levels comparable with the parent compound.

Experimental Protocols

The antimalarial activity data presented in this guide was primarily generated using the SYBR Green I-based fluorescence assay and the [3H]-hypoxanthine incorporation assay. Below are detailed methodologies for these key experiments.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA.

  • Parasite Culture: P. falciparum (e.g., Dd2 strain) is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine (B114508), and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Plate Preparation: Test compounds are serially diluted in DMSO and dispensed into 96-well black microplates.

  • Parasite Seeding: Asynchronous parasite cultures, predominantly in the ring stage, are diluted to a parasitemia of 0.5-1% with a 2% hematocrit and added to the assay plates.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The lysis buffer typically contains Tris-HCl, EDTA, saponin, and Triton X-100.[6] The plates are then incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are normalized to controls (no drug) and IC50 values are calculated using a non-linear regression model.

[3H]-Hypoxanthine Incorporation Assay

This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

  • Parasite Culture: Similar to the SYBR Green I assay, P. falciparum is cultured in vitro.

  • Assay Plate Preparation: Test compounds are serially diluted and added to 96-well microplates.

  • Parasite Seeding: Synchronized ring-stage parasites are diluted to a starting parasitemia of 0.5-1% at a 2% hematocrit and added to the plates.

  • Incubation and Radiolabeling: The plates are incubated for 24 hours. Subsequently, [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

  • Cell Harvesting: The incubation is stopped by freezing the plates at -20°C. The plates are then thawed, and the contents of each well are harvested onto glass-fiber filters using a cell harvester.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of incorporated [3H]-hypoxanthine is quantified using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) are used to determine the percentage of parasite growth inhibition, and IC50 values are calculated.

Visualizations

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is the target of this compound and its analogs. The diagram below illustrates the key steps in this pathway, highlighting the role of IspD.

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DXS DXS Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol (CDP-ME) IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol (CDP-MEP) IspF IspF CDP_MEP->IspF ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) IspG IspG ME_cPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) IspH IspH HMBPP->IspH IPP_DMAPP Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) DXS->DXP DXR->MEP IspD->CDP_ME Target of This compound IspE->CDP_MEP IspF->ME_cPP IspG->HMBPP IspH->IPP_DMAPP

Caption: The MEP pathway in P. falciparum and the inhibitory target of this compound.

Experimental Workflow: In Vitro Antimalarial Assay

The following diagram outlines the general workflow for determining the in vitro antimalarial activity of test compounds.

Antimalarial_Assay_Workflow start Start culture Maintain P. falciparum Culture start->culture seed_parasites Seed Plates with Synchronized Parasites culture->seed_parasites prepare_plates Prepare 96-well Plates with Serial Dilutions of Test Compounds prepare_plates->seed_parasites incubate Incubate for 72 hours seed_parasites->incubate assay_choice Select Assay incubate->assay_choice sybr SYBR Green I Assay: Lysis and Staining assay_choice->sybr Fluorescence hypoxanthine [3H]-Hypoxanthine Assay: Add Radiolabel, Incubate, Harvest assay_choice->hypoxanthine Radiometric read_fluorescence Read Fluorescence sybr->read_fluorescence scintillation Scintillation Counting hypoxanthine->scintillation analyze Data Analysis: Calculate IC50 Values read_fluorescence->analyze scintillation->analyze end End analyze->end

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

References

Navigating the Landscape of Antimalarial Resistance: A Comparative Analysis of MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of the novel IspD inhibitor, MMV008138, reveals a promising lack of cross-resistance with several mainstream antimalarials. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals engaged in the fight against multidrug-resistant malaria.

The emergence and spread of drug-resistant Plasmodium falciparum is a critical threat to global malaria control efforts. The development of new antimalarials with novel mechanisms of action is paramount. This compound, a potent inhibitor of the parasite's methylerythritol phosphate (B84403) (MEP) pathway enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), represents a promising new class of antimalarials. A key aspect of its preclinical evaluation is its activity against parasite strains resistant to current therapies. This guide summarizes the existing data on the cross-resistance profile of this compound.

Quantitative Comparison of In Vitro Antimalarial Activity

The in vitro activity of this compound has been evaluated against various P. falciparum strains, including the well-characterized multidrug-resistant Dd2 strain. The Dd2 strain is known to be resistant to chloroquine (B1663885) and pyrimethamine, and has reduced susceptibility to mefloquine.

Antimalarial AgentTarget Pathway/MechanismP. falciparum Dd2 Strain IC₅₀ (nM)Reference Strain (e.g., 3D7) IC₅₀ (nM)Resistance Index (Dd2/Reference)
This compound MEP Pathway (IspD) ~210 - 350 [1][2]Not consistently reported in direct comparisonLikely low
ChloroquineHeme DetoxificationHigh (Resistant)Low (Sensitive)High
PyrimethamineFolate Synthesis (DHFR)High (Resistant)Low (Sensitive)High
MefloquineUnknownModerate (Reduced Susceptibility)Low (Sensitive)Moderate
FosmidomycinMEP Pathway (DXR/IspC)SensitiveSensitiveLow

Key Observation: The potent activity of this compound against the multidrug-resistant Dd2 strain strongly indicates a lack of cross-resistance with drugs targeting heme detoxification (chloroquine) and folate synthesis (pyrimethamine).

Furthermore, studies have explicitly shown that this compound retains its efficacy against fosmidomycin-resistant P. falciparum strains.[2] Fosmidomycin also targets the MEP pathway but inhibits a different enzyme, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR, or IspC). This lack of cross-resistance highlights the specificity of this compound for its target, IspD, and suggests that resistance mechanisms affecting DXR do not impact the activity of this compound.

Data on the activity of this compound against well-characterized artemisinin-resistant (e.g., K13 mutant) and piperaquine-resistant strains is limited in publicly available literature. Further studies are required to comprehensively assess the potential for cross-resistance with these critical first-line antimalarials.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental design of cross-resistance studies, the following diagrams are provided.

MEP_Pathway MEP Pathway and Target of this compound Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP IspC (DXR) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH IspC IspC (DXR) IspD IspD Fosmidomycin Fosmidomycin Fosmidomycin->IspC This compound This compound This compound->IspD

MEP Pathway Inhibition by this compound and Fosmidomycin.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Studies cluster_0 Parasite Culture cluster_1 Drug Susceptibility Assay cluster_2 Data Analysis Start Start with synchronized P. falciparum cultures (drug-sensitive and resistant strains) Plate Plate parasites in 96-well plates with serial dilutions of This compound and other antimalarials Start->Plate Incubate Incubate for 48-72 hours Plate->Incubate Assay Measure parasite growth (SYBR Green I or [3H]-hypoxanthine incorporation) Incubate->Assay Calculate Calculate IC50 values for each drug against each strain Assay->Calculate Compare Compare IC50 values to determine cross-resistance or lack thereof Calculate->Compare

References

Validating the Species Selectivity of MMV008138 for Parasite IspD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the species selectivity of MMV008138, a potent inhibitor of the parasite enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD). The data presented herein validates this compound as a promising candidate for antimalarial drug development, highlighting its specificity for the parasite enzyme over its human counterpart and other organisms.

Executive Summary

This compound is a species-selective inhibitor of IspD, a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway essential for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum.[1][2][3][4] This pathway is absent in humans, making its components attractive drug targets.[2][3] Experimental data demonstrates that this compound potently inhibits P. falciparum IspD with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[3][4] In contrast, it shows no significant activity against the IspD enzymes of Homo sapiens (human), Escherichia coli, Mycobacterium tuberculosis, and Arabidopsis thaliana at concentrations up to 10 μM.[2] While data for a broad range of parasites is limited, this compound has also been shown to be less active against Plasmodium vivax IspD compared to P. falciparum IspD.[5] For some parasites, such as Cryptosporidium parvum, the MEP pathway and therefore IspD are absent, rendering this compound ineffective. This high degree of selectivity underscores the potential of this compound as a specific antimalarial agent with a favorable safety profile.

Comparative Inhibition Data

The following table summarizes the inhibitory activity of this compound and alternative IspD inhibitors against IspD from various species.

CompoundTarget OrganismIspD IC50 / ActivityReference
This compound Plasmodium falciparum44 nM[3][4][6]
Plasmodium vivax310 nM[5]
Homo sapiens (Human)No inhibition[1][2][3][4]
Escherichia coliNo inhibition up to 10 μM[2]
Mycobacterium tuberculosisNo inhibition up to 10 μM[2]
Arabidopsis thalianaNo inhibition up to 10 μM[2]
Domiphen Bromide Plasmodium vivax169 nM[4]
Plasmodium falciparum~1 µM (in vitro growth)[4]
Benzoisothiazolones Plasmodium falciparum73 nM[7]
Plasmodium vivaxNanomolar inhibition[1][2][7]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Recombinant P. falciparum IspD (PfIspD) Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of recombinant PfIspD.

1. Reagents and Materials:

  • Recombinant PfIspD enzyme
  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP)
  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.6 mM MgCl2
  • Test compound (this compound or alternatives) dissolved in DMSO
  • Pyrophosphate detection kit (e.g., PhosphoWorks Fluorimetric Pyrophosphate Assay Kit)
  • 384-well microplates
  • Plate reader capable of fluorescence detection

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.
  • In a 384-well plate, add the test compound to the assay buffer.
  • Add the substrates, MEP and CTP, to the wells.
  • Initiate the enzymatic reaction by adding the recombinant PfIspD enzyme to each well.
  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
  • Stop the reaction and add the pyrophosphate detection reagent according to the manufacturer's instructions.
  • Measure the fluorescence signal using a plate reader.
  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.
  • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.[3]

Protocol 2: Recombinant Human IspD (hIspD) Inhibition Assay

This assay is designed to assess the off-target effects of compounds on the human ortholog of the target enzyme.

1. Reagents and Materials:

  • Recombinant hIspD enzyme
  • Substrates: Ribitol-5-phosphate and CTP
  • Assay Buffer: Similar to the PfIspD assay buffer
  • Test compound dissolved in DMSO
  • LC-MS/MS system

2. Procedure:

  • Follow a similar procedure as for the PfIspD assay to set up the enzymatic reaction with hIspD and its specific substrates.
  • After the incubation period, quench the reaction.
  • Analyze the reaction mixture using LC-MS/MS to quantify the formation of the product, CDP-ribitol.
  • Compare the amount of product formed in the presence of the test compound to a DMSO control to determine the percent inhibition.[3]

Visualizations

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is the target of this compound. Understanding this pathway is essential for comprehending the compound's mechanism of action.

MEP_Pathway cluster_pathway MEP Pathway cluster_inhibitor Inhibitor G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD MEcPP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->MEcPP IspE HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate MEcPP->HMBPP IspF IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspG/IspH This compound This compound This compound->MEP Inhibits IspD

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the inhibition of IspD by this compound.

Experimental Workflow: Assessing Species Selectivity

The following diagram illustrates the logical workflow for determining the species selectivity of an IspD inhibitor.

Species_Selectivity_Workflow cluster_workflow Species Selectivity Assessment Workflow Start Start: Identify Potential IspD Inhibitor Recombinant_Expression Express & Purify Recombinant IspD (Parasite, Human, Other Species) Start->Recombinant_Expression Biochemical_Assay Perform Biochemical Inhibition Assays (e.g., IC50 determination) Recombinant_Expression->Biochemical_Assay Compare_IC50 Compare IC50 Values Biochemical_Assay->Compare_IC50 High_Selectivity High Selectivity: Parasite IC50 << Human/Other IC50 Compare_IC50->High_Selectivity Low_Selectivity Low Selectivity: Parasite IC50 ≈ Human/Other IC50 Compare_IC50->Low_Selectivity Proceed Proceed with Further Development High_Selectivity->Proceed Stop Stop or Redesign Compound Low_Selectivity->Stop

Caption: A logical workflow for evaluating the species selectivity of a candidate IspD inhibitor.

References

Decoding Stereoselectivity: The (1R,3S) Configuration is Key to the Antimalarial Activity of MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoisomers of the antimalarial compound MMV008138 has definitively identified the (1R,3S)-configured molecule as the biologically active agent against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. This guide provides a comparative analysis of the stereoisomers, supported by experimental data, to elucidate the critical role of stereochemistry in the compound's mechanism of action.

This compound is a promising antimalarial candidate that targets the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in Plasmodium parasites that is absent in humans, making it an attractive drug target.[1][2][3] Specifically, this compound inhibits the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme.[1][4][5]

Comparative Activity of this compound Stereoisomers

The synthesis and evaluation of all four possible stereoisomers of this compound have demonstrated a striking difference in their ability to inhibit parasite growth and the target enzyme, IspD. The (1R,3S)-stereoisomer is significantly more potent than the other three diastereomers.[1][2]

Stereoisomer ConfigurationP. falciparum Growth Inhibition (IC₅₀, nM)PfIspD Inhibition (IC₅₀, nM)
(1R,3S)-MMV008138 (active) 250 ± 70 [2]44 ± 15 [1]
(1S,3R)-MMV008138 (ent-4a)>10,000[2]-
(1R,3R)-MMV008138 (5a)>10,000[2]-
(1S,3S)-MMV008138 (ent-5a)3,000[2]-
Table 1: Comparison of the in vitro antimalarial activity and enzyme inhibition of the four stereoisomers of this compound. The (1R,3S) isomer is markedly more potent.

Mechanism of Action: Targeting the MEP Pathway

The antimalarial activity of (1R,3S)-MMV008138 is directly linked to its inhibition of the IspD enzyme within the parasite's apicoplast.[1][4][5] This was confirmed by rescue experiments where the growth-inhibitory effects of the compound were reversed by supplementing the parasite culture with isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1][2] This demonstrates that the compound's mode of action is specifically through the disruption of this pathway.

MEP_Pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP (Isoprenoid Precursors) HMBPP->IPP_DMAPP IspH Inhibitor1 (1R,3S)-MMV008138 Inhibitor1->MEP Inhibits IspD Inhibitor2 Fosmidomycin (B1218577) Inhibitor2->DXP Inhibits DXR

Comparison with Fosmidomycin

Fosmidomycin is another antimalarial drug that targets the MEP pathway. However, it inhibits a different enzyme, DXP reductoisomerase (DXR, also known as IspC).[1] this compound has been shown to be effective against fosmidomycin-resistant parasite strains, indicating that its distinct target within the same pathway could be advantageous in overcoming drug resistance.[2]

CompoundTarget EnzymeP. falciparum Growth Inhibition (IC₅₀, nM)
(1R,3S)-MMV008138 IspD 250 ± 70 [2]
FosmidomycinDXR (IspC)~370 (for A2 strain)[4]
Table 2: Comparison of (1R,3S)-MMV008138 and Fosmidomycin, highlighting their different enzyme targets within the MEP pathway.

Experimental Protocols

Synthesis of this compound Stereoisomers

The four stereoisomers of this compound were synthesized via a Pictet-Spengler reaction between (S)- or (R)-tryptophan methyl ester and 2,4-dichlorobenzaldehyde.[2] The resulting diastereomeric methyl ester intermediates (trans and cis) were separated by column chromatography. Subsequent hydrolysis of the separated esters yielded the four stereoisomers as carboxylic acids.[1][2] The absolute and relative configurations of the isomers were determined using spectroscopic and crystallographic methods.[1]

Synthesis_Workflow

In Vitro Parasite Growth Inhibition Assay

The antimalarial activity of the compounds was assessed against asexual blood stages of P. falciparum (e.g., Dd2 strain) using a SYBR Green I-based fluorescence assay.[6] Parasites were cultured in human erythrocytes and exposed to serial dilutions of the test compounds for 72 hours. Parasite growth was quantified by measuring the fluorescence of SYBR Green I, which intercalates with parasite DNA. The half-maximal inhibitory concentration (IC₅₀) was determined from the dose-response curves.[2][6]

PfIspD Enzyme Inhibition Assay

The inhibitory activity of the compounds against the P. falciparum IspD enzyme (PfIspD) was determined using a recombinant enzyme assay.[1] The activity of the enzyme, which converts 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate, was monitored. The release of pyrophosphate was measured using a coupled-enzyme assay (e.g., EnzChek Phosphate or Pyrophosphate Assay Kit).[1] The IC₅₀ values were calculated from the inhibition curves obtained at various compound concentrations.

Conclusion

The presented data unequivocally demonstrates that the (1R,3S)-stereoisomer of this compound is the active form responsible for its antimalarial properties. The high stereoselectivity for both parasite growth inhibition and target enzyme engagement underscores the importance of a precise three-dimensional structure for the compound's interaction with the active site of PfIspD. This understanding is crucial for the future design and optimization of more potent analogs based on the this compound scaffold for the development of novel antimalarial drugs. Furthermore, the distinct mechanism of action compared to other MEP pathway inhibitors like fosmidomycin highlights its potential to combat emerging drug resistance.

References

Unveiling the "Delayed Death" Enigma: A Comparative Analysis of MMV008138 and Traditional Antibiotics Against Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a detailed comparison of the delayed death phenotype induced by the novel antimalarial candidate MMV008138 and established antibiotics has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a thorough examination of the temporal effects of these compounds on Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The "delayed death" phenomenon, a characteristic of several drugs targeting the parasite's apicoplast, presents a unique challenge and opportunity in antimalarial drug development. This guide dissects the mechanisms and quantitative effects of this compound, a potent inhibitor of the apicoplast enzyme IspD, alongside antibiotics such as doxycycline, clindamycin, azithromycin, and ciprofloxacin. By presenting key experimental data in a clear, comparative format, this publication aims to facilitate a deeper understanding of this intriguing phenotype and inform future research strategies.

Quantitative Comparison of Delayed Death Phenotypes

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and various antibiotics against P. falciparum at different time points, illustrating the characteristic delayed onset of action. A significant decrease in IC50 values at later time points (96h and 144h) compared to the initial 48-72h exposure is the hallmark of the delayed death effect.

CompoundTargetP. falciparum Strain(s)IC50 at 48h (nM)IC50 at 72h (nM)IC50 at 96h (nM)IC50 at 144h (nM)Reference(s)
This compound IspD (MEP Pathway)Dd2-250 ± 50--[1]
Doxycycline Apicoplast TranslationW2, 3D7>100,000 (W2), >100,000 (3D7)-560 ± 150 (W2), 520 ± 140 (3D7)-[2]
Clindamycin Apicoplast TranslationW2, 3D7>100,000 (W2), >100,000 (3D7)-12 ± 2 (W2), 13 ± 3 (3D7)7.2[2][3]
Azithromycin Apicoplast TranslationW2, 3D725,000 ± 7,000 (W2), 20,000 ± 6,000 (3D7)-50 ± 10 (W2), 50 ± 10 (3D7)-[2]
Ciprofloxacin Apicoplast DNA GyraseW2, 3D710,000 ± 2,000 (W2), 8,000 ± 2,000 (3D7)-3,000 ± 800 (W2), 4,000 ± 1,000 (3D7)MIC: 100-1000 ng/mL[2][4]

Note: IC50 values can vary between studies due to different parasite strains, assay conditions, and methodologies. The data presented here is for comparative purposes. Dashes indicate data not available in the cited sources.

The Underlying Mechanism: Targeting the Apicoplast

The delayed death phenotype is intrinsically linked to the function of the apicoplast, a non-photosynthetic plastid found in Plasmodium parasites. This organelle is vital for the parasite's survival, housing essential metabolic pathways such as the synthesis of isoprenoids, fatty acids, and heme.

This compound specifically targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis.[1] Isoprenoids are crucial for various cellular processes, including protein prenylation, which is essential for protein trafficking and function. By inhibiting IspD, a key enzyme in this pathway, this compound disrupts the production of these vital molecules.

Similarly, antibiotics like doxycycline , clindamycin , and azithromycin interfere with the apicoplast's prokaryotic-like translation machinery, preventing the synthesis of essential apicoplast-encoded proteins.[2] Ciprofloxacin targets the apicoplast's DNA gyrase, an enzyme necessary for DNA replication and maintenance within the organelle.[2]

The "delay" in parasite death is thought to occur because the parasite has a sufficient pool of essential metabolites to survive and complete one full replication cycle (approximately 48 hours). However, the daughter parasites inherit a non-functional or absent apicoplast, leading to their demise in the subsequent growth cycle.

Delayed_Death_Pathway cluster_drug_action Drug Action (First 48h Cycle) cluster_parasite_fate Parasite Fate This compound This compound IspD IspD Enzyme (MEP Pathway) This compound->IspD Inhibits Antibiotics Antibiotics (Doxycycline, Clindamycin, Azithromycin, Ciprofloxacin) Apicoplast_Function Apicoplast Housekeeping (Translation, DNA Replication) Antibiotics->Apicoplast_Function Inhibit Apicoplast Apicoplast Isoprenoid_Biosynthesis Isoprenoid Biosynthesis IspD->Isoprenoid_Biosynthesis Blocks Parasite_Cycle1 Parasite survives first cycle Apicoplast_Integrity Apicoplast Integrity Apicoplast_Function->Apicoplast_Integrity Disrupts Daughter_Parasites Daughter Parasites (inherit defective apicoplast) Parasite_Cycle1->Daughter_Parasites Replicates into Parasite_Cycle2 Parasite dies in second cycle (48-96h) Daughter_Parasites->Parasite_Cycle2 Fail to develop Viability_Assay_Workflow Start Start: Synchronized ring-stage parasites Drug_Plates Prepare 96-well plates with serial drug dilutions Start->Drug_Plates Incubation Add parasites and incubate (48h, 72h, 96h, 144h) Drug_Plates->Incubation Lysis Freeze-thaw to lyse cells Incubation->Lysis Staining Add SYBR Green I lysis buffer Lysis->Staining Fluorescence Measure fluorescence Staining->Fluorescence Analysis Calculate % inhibition and IC50 values Fluorescence->Analysis End End Analysis->End

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the antimalarial compound MMV008138 in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for the investigational antimalarial compound this compound is not publicly available, this guide provides a framework for its safe disposal based on general principles for handling antimalarial agents and compounds of a similar chemical class (tetrahydro-β-carboline).

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to perform a risk assessment for handling this compound. All personnel involved in the disposal process must be trained in handling chemical waste and adhere to universal precautions.

Personal Protective Equipment (PPE):

To minimize exposure, the following PPE should be worn:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Protective Gown: A laboratory coat or gown to protect clothing.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: A face shield is advised if there is a risk of splashing.

Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically, involving segregation, containment, and selection of an appropriate final disposal method. This process should always be conducted in compliance with local and institutional environmental health and safety (EHS) regulations.

Step 1: Segregation of Waste

Proper segregation is the first step to ensure safe and compliant disposal. This compound waste should be categorized as follows:

  • Solid Waste: Includes contaminated items such as unused compound, contaminated gloves, pipette tips, and paper towels.

  • Liquid Waste: Consists of solutions containing this compound, such as stock solutions and experimental media.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.

Step 2: Containment of Waste

Each category of waste must be placed in designated, clearly labeled, and sealed containers to prevent leaks or spills.

  • Solid Waste: Collect in a dedicated, leak-proof plastic bag or container. The container should be clearly labeled with "Hazardous Chemical Waste" and the name "this compound."

  • Liquid Waste: Use a sealed, shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle) that is compatible with the solvents used. The container must be labeled with "Hazardous Chemical Waste," the name "this compound," and the approximate concentration and solvent composition.

  • Sharps Waste: Place in a designated, puncture-resistant sharps container.

Step 3: Selection of Final Disposal Method

The appropriate disposal method depends on the nature of the waste and institutional and local regulations. The following are common practices for chemical waste disposal:

  • High-Temperature Incineration: This is often the preferred method for pharmaceutical and chemical waste as it ensures complete destruction of the compound. Contact your institution's EHS department to arrange for collection and incineration.

  • Waste Immobilization: In the absence of high-temperature incineration facilities, waste immobilization techniques can be employed as a safer alternative to direct landfilling.[1] These methods should only be used if permitted by local regulations.

    • Encapsulation: This process involves collecting the chemical waste in a durable container (e.g., a high-density polyethylene drum) and filling the remaining space with a solidifying medium like a cement/lime mixture or plastic foam.[1] Once solidified, the sealed drum can be disposed of in an engineered landfill.[1]

    • Inertization: This method involves grinding the solid pharmaceutical and mixing it with water, cement, and lime to form a homogenous paste.[1] This paste can then be transported for disposal in a landfill.[1]

Important Considerations for Liquid Waste:

  • Non-hazardous liquid waste should not be disposed of down the sewer.[1]

  • Small quantities of certain volatile organic solvents may be evaporated in a chemical fume hood if permitted by institutional policies and local regulations.[1] However, for hazardous liquid waste containing this compound, this is not a recommended practice. Always consult your EHS department for guidance on disposing of larger quantities or hazardous liquid waste.[1]

Below is a logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generation B Wear Appropriate PPE A->B C Segregate Waste B->C D Solid Waste C->D E Liquid Waste C->E F Sharps Waste C->F G Contain in Labeled, Sealed Container D->G E->G F->G H Consult Institutional EHS for Disposal G->H I High-Temperature Incineration (Preferred) H->I If available J Waste Immobilization (Alternative) H->J If incineration is not available K End: Compliant Disposal I->K J->K

Caption: A decision workflow for the proper disposal of this compound.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocols for waste immobilization provide a procedural basis.

Protocol for Encapsulation:

  • Preparation: Designate a well-ventilated area for the procedure. Ensure all necessary PPE is worn.

  • Containment: Place the collected this compound waste (solid or liquid) into a labeled, high-density polyethylene (HDPE) or steel drum. Fill the drum to no more than 75% of its capacity.[1]

  • Immobilization: Prepare the solidifying medium (e.g., a mixture of cement, lime, and water) according to the manufacturer's instructions.

  • Filling: Carefully pour the solidifying medium into the drum, filling the remaining space.

  • Sealing: Securely seal the drum.

  • Curing: Allow the medium to fully solidify as per the manufacturer's guidelines.

  • Final Disposal: Arrange for the collection of the sealed drum by a certified hazardous waste disposal service for transport to an engineered landfill.

Protocol for Inertization:

  • Preparation: In a designated and well-ventilated area, wear appropriate PPE.

  • Pre-treatment: If dealing with solid this compound waste, carefully grind the material to a fine powder.

  • Mixing: In a suitable container, mix the ground pharmaceutical waste with water, cement, and lime. The typical ratio is approximately 65% pharmaceutical waste, 15% lime, 15% cement, and 5% water. Adjust as needed to form a homogenous paste.[1]

  • Disposal of Paste: The resulting paste can either be transported in a liquid state to a designated landfill and decanted into the municipal waste stream (if regulations permit) or formed into solid blocks.[1]

  • Curing of Blocks: If forming blocks, pour the paste into molds and allow it to solidify.

  • Final Disposal: The solidified blocks can then be transported for disposal.

The signaling pathway of this compound's antimalarial activity is through the inhibition of the IspD enzyme in the methylerythritol phosphate (B84403) (MEP) pathway of Plasmodium falciparum. This pathway is essential for the synthesis of isoprenoid precursors necessary for the parasite's survival.

This compound Mechanism of Action cluster_MEP MEP Pathway in Plasmodium falciparum Pyruvate Pyruvate + GAP DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD MEP->CDP_ME Isoprenoids Isoprenoid Precursors (IPP/DMAPP) CDP_ME->Isoprenoids ... CDP_ME->Isoprenoids Parasite_Death Parasite Growth Inhibition Isoprenoids->Parasite_Death Essential for survival This compound This compound This compound->Inhibition

Caption: this compound inhibits the IspD enzyme in the MEP pathway.

By adhering to these general guidelines and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

MMV008138 is a species-selective inhibitor of the enzyme 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase (IspD), a key component of the methylerythritol phosphate (B84403) (MEP) pathway in Plasmodium falciparum, the parasite responsible for malaria.[1][2]

PropertyDataSource
Chemical Name (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
CAS Number 1679333-73-3
Molecular Formula C₁₈H₁₄Cl₂N₂O₂Inferred
Molecular Weight 377.23 g/mol Inferred
Appearance Crystalline solidInferred from analogs
Solubility Soluble in DMSO and Dimethyl Formamide (DMF) at approx. 1 mg/mL. Sparingly soluble in aqueous solutions.MedChemExpress
Melting Point Not available. Similar tetrahydro-β-carboline derivatives have melting points in the range of 160-225°C.Inferred

Hazard Identification and Precautionary Measures

The hazard profile of this compound is extrapolated from β-carboline alkaloids like harmine (B1663883) and norharmane. These compounds are known to be bioactive and may exert pharmacological effects.

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes serious eye irritation.

  • May be co-mutagenic.

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Skin and Body Protection Laboratory coat. For operations with a higher risk of exposure, consider a disposable gown.
Respiratory Protection For handling powders outside of a containment system, a NIOSH-approved N95 (or better) particulate respirator is recommended. In case of insufficient ventilation, use a suitable respiratory equipment.

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_weigh Weigh solid this compound in a contained manner prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent (e.g., DMSO) handle_weigh->handle_dissolve handle_transfer Use caution during transfers to avoid spills and aerosols handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of solid this compound to the vial. Record the exact weight.

  • Dissolution: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 3.77 mg of this compound, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C for short-term storage or -80°C for long-term storage.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_disposal Disposal Pathway waste_solid Unused solid this compound disposal_container Labeled hazardous chemical waste container waste_solid->disposal_container waste_liquid Solutions containing this compound waste_liquid->disposal_container waste_contaminated Contaminated consumables (tips, tubes, gloves) waste_contaminated->disposal_container disposal_incineration Licensed disposal company for chemical incineration disposal_container->disposal_incineration

Caption: Disposal workflow for this compound and associated waste.

Disposal Protocol:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves) should be placed in a designated hazardous solid waste container.

  • Final Disposal: All hazardous waste containing this compound should be disposed of through a licensed chemical waste disposal company, likely via incineration. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the novel antimalarial compound this compound and ensure a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.